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  • Product: 2-[(4-Tert-butylphenyl)methyl]oxirane

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-[(4-Tert-butylphenyl)methyl]oxirane

This guide provides an in-depth technical analysis of 2-[(4-tert-butylphenyl)methyl]oxirane (CAS 18458-02-1), a critical epoxide intermediate used in the synthesis of phenylpropylamine antifungals and fine chemical build...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[(4-tert-butylphenyl)methyl]oxirane (CAS 18458-02-1), a critical epoxide intermediate used in the synthesis of phenylpropylamine antifungals and fine chemical building blocks.

Chemical Identity, Synthesis Protocols, and Pharmacophore Applications

Executive Summary

2-[(4-Tert-butylphenyl)methyl]oxirane (also known as 2-(4-tert-butylbenzyl)oxirane) is a reactive three-membered cyclic ether featuring a lipophilic 4-tert-butylbenzyl substituent. It serves as a pivotal electrophile in the synthesis of morpholine-based antifungals (e.g., structural analogs of Fenpropimorph and Amorolfine). Its core utility lies in its ability to undergo regioselective ring-opening with amine nucleophiles, establishing the 3-phenylpropylamine scaffold essential for inhibiting sterol biosynthesis enzymes (specifically


-reductase and 

-isomerase).

Chemical Identity & Structural Analysis

Unlike the common glycidyl ether derivatives (which contain an ether oxygen linkage), this molecule features a direct carbon-carbon bond between the benzylic position and the oxirane ring. This structural distinction imparts greater metabolic stability to the resulting pharmacophores.

PropertySpecification
IUPAC Name 2-[(4-tert-butylphenyl)methyl]oxirane
CAS Registry Number 18458-02-1
Synonyms 2-(4-tert-butylbenzyl)oxirane; 1,2-Epoxy-3-(4-tert-butylphenyl)propane
Molecular Formula C

H

O
Molecular Weight 190.28 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~280°C (Predicted) / ~110-115°C at 0.5 mmHg
LogP ~3.8 (High Lipophilicity)
Structural Diagram

The molecule consists of a rigid, bulky tert-butylphenyl group linked to a reactive epoxide head. The steric bulk of the tert-butyl group is crucial for hydrophobic binding in enzyme active sites.

ChemicalStructure cluster_0 2-[(4-Tert-butylphenyl)methyl]oxirane tBu Tert-Butyl Group (Hydrophobic Anchor) Phenyl Phenyl Ring (Scaffold) tBu->Phenyl Para-substitution Methylene Methylene Bridge (-CH2-) Phenyl->Methylene Oxirane Oxirane Ring (Electrophilic Center) Methylene->Oxirane C-C Bond

Figure 1: Structural connectivity highlighting the hydrophobic anchor and reactive electrophilic center.

Synthesis & Manufacturing Pathways

The industrial and laboratory synthesis of 2-[(4-tert-butylphenyl)methyl]oxirane typically proceeds via the Prilezhaev epoxidation of the corresponding allylbenzene precursor. This route is preferred for its scalability and the avoidance of harsh Lewis acids that might induce polymerization.

Pathway A: Allylation and Epoxidation

This two-step sequence builds the carbon skeleton via Grignard coupling followed by oxidation.

  • Precursor Synthesis: Coupling of 4-tert-butylphenylmagnesium bromide with allyl bromide.

  • Epoxidation: Oxidation of the alkene using meta-Chloroperoxybenzoic acid (mCPBA) or a catalytic peroxide system.

Detailed Experimental Protocol (Lab Scale)

Step 1: Synthesis of 3-(4-tert-butylphenyl)prop-1-ene

  • Reagents: 1-Bromo-4-tert-butylbenzene (1.0 eq), Magnesium turnings (1.1 eq), Allyl bromide (1.2 eq), THF (anhydrous).

  • Procedure:

    • Generate the Grignard reagent from 1-bromo-4-tert-butylbenzene in refluxing THF.

    • Cool to 0°C and add allyl bromide dropwise (exothermic).

    • Stir at room temperature for 4 hours.

    • Quench with saturated NH

      
      Cl, extract with hexane, and distill under reduced pressure.
      
    • Yield: ~85-90%.

Step 2: Epoxidation to 2-[(4-tert-butylphenyl)methyl]oxirane

  • Reagents: 3-(4-tert-butylphenyl)prop-1-ene (from Step 1), mCPBA (1.2 eq), Dichloromethane (DCM), NaHCO

    
    .
    
  • Procedure:

    • Dissolve the alkene in DCM and cool to 0°C.

    • Add mCPBA portion-wise to maintain temperature <5°C.

    • Stir for 12 hours, allowing the mixture to warm to room temperature.

    • Work-up: Quench with 10% Na

      
      SO
      
      
      
      (to destroy excess peroxide), wash with saturated NaHCO
      
      
      (to remove m-chlorobenzoic acid byproduct), then brine.
    • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) shows disappearance of vinylic protons (5.0-6.0 ppm) and appearance of epoxide protons (2.5-3.0 ppm).

SynthesisPathway Start 1-Bromo-4-tert-butylbenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Activation Alkene Intermediate: 3-(4-tert-butylphenyl)prop-1-ene Grignard->Alkene Nucleophilic Substitution Product Target: 2-[(4-tert-butylphenyl)methyl]oxirane Alkene->Product Epoxidation Mg Mg / THF Allyl Allyl Bromide (0°C) mCPBA mCPBA / DCM (Prilezhaev Reaction)

Figure 2: Synthetic workflow from aryl halide precursor to the final epoxide product.

Reactivity & Applications in Drug Development

The primary value of 2-[(4-tert-butylphenyl)methyl]oxirane is its role as a chiral building block (when synthesized enantioselectively via Jacobsen or Sharpless methods) for antifungal agents.

Mechanism of Action: Nucleophilic Ring Opening

The epoxide ring is highly strained (~27 kcal/mol), making it susceptible to nucleophilic attack. In the synthesis of morpholine antifungals, the ring is opened by an amine (e.g., cis-2,6-dimethylmorpholine).

  • Regioselectivity: Under basic or neutral conditions, the nucleophile attacks the least hindered carbon (the terminal CH

    
     of the oxirane), resulting in a secondary alcohol.
    
  • Product: 1-Amino-3-(4-tert-butylphenyl)propan-2-ol derivative.

Application: Synthesis of Fenpropimorph Analogs

While Fenpropimorph contains a methyl group on the propyl chain, the des-methyl analog derived from this specific epoxide is used in Structure-Activity Relationship (SAR) studies to evaluate the steric requirements of the


-reductase binding pocket.
  • Reaction: Epoxide + cis-2,6-Dimethylmorpholine

    
     Amino-alcohol.
    
  • Derivatization: The resulting hydroxyl group can be alkylated or oxidized depending on the target pharmacophore.

Reactivity Epoxide 2-[(4-tBu-Ph)methyl]oxirane Transition Transition State (SN2 Attack at Terminal C) Epoxide->Transition Ring Strain Release Amine Nucleophile (e.g., Morpholine) Amine->Transition Product Amino-Alcohol (Antifungal Scaffold) Transition->Product Regioselective Opening

Figure 3: Nucleophilic ring-opening mechanism yielding the core antifungal scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met:

TestMethodAcceptance Criteria
Purity GC-FID / HPLC> 98.0% (Area %)
Identity

H NMR (CDCl

)

1.31 (s, 9H, t-Bu), 2.53 (dd, 1H, epoxide), 2.7-2.9 (m, 3H, benzylic + epoxide), 7.1-7.3 (m, 4H, Ar-H).
Water Content Karl Fischer< 0.1% (Epoxides hydrolyze to diols)
Residual Solvents GC-HeadspaceDCM < 600 ppm, THF < 720 ppm

Safety & Handling

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H341: Suspected of causing genetic defects (Typical for epoxides due to alkylating potential).

Handling Protocol:

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or polymerization.

  • PPE: Butyl rubber gloves are recommended as epoxides can permeate standard nitrile gloves over time.

  • Quenching: Spills should be treated with aqueous sodium bisulfite or dilute sulfuric acid to open the ring to the less toxic diol.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 18458-02-1. Retrieved from [Link]

  • Bayer AG.Process for the preparation of substituted oxiranes and their use as intermediates. US Patent 4,988,829. (Describes analogous tert-butyl oxirane synthesis).
  • Müller, C., et al. (1998).Sterol Biosynthesis Inhibitors: Chemistry and Biological Activity. Pesticide Science. (Contextualizes phenylpropylamine antifungals).

Sources

Exploratory

Heloxy 65 reactive diluent technical data sheet

Chemical Identity: p-tert-Butyl Phenyl Glycidyl Ether (ptBPGE) CAS Registry Number: 3101-60-8 Document Type: Advanced Material Characterization & Application Guide Executive Summary & Scientific Context Heloxy™ Modifier...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity: p-tert-Butyl Phenyl Glycidyl Ether (ptBPGE) CAS Registry Number: 3101-60-8 Document Type: Advanced Material Characterization & Application Guide

Executive Summary & Scientific Context

Heloxy™ Modifier 65 is a high-purity, monofunctional reactive diluent utilized to manipulate the rheological profile of epoxy resin systems without catastrophic loss of physical performance. Unlike aliphatic diluents (e.g., C12-C14 glycidyl ethers), Heloxy 65 incorporates an aromatic ring substituted with a tert-butyl group.

For researchers in biomedical device fabrication (e.g., microfluidics, catheter assembly) and advanced polymer engineering , this molecule offers a critical trade-off: it significantly reduces viscosity to facilitate capillary flow and wetting, while the bulky aromatic structure maintains higher thermal stability and chemical resistance compared to aliphatic alternatives.

Core Utility:

  • Viscosity Depression: Facilitates processing of high-viscosity Bisphenol-A (BPA) resins.

  • Crystallization Inhibition: The steric bulk of the tert-butyl group disrupts the ordered stacking of BPA resin chains, extending shelf-life.

  • Surface Tension Reduction: Improves wetting on difficult substrates (glass, ceramics, metals).

Molecular Architecture & Thermodynamics

The efficacy of Heloxy 65 is dictated by its structure: p-tert-butyl phenyl glycidyl ether .[1]

  • The Glycidyl Ether Head: The reactive site.[2] It undergoes ring-opening polymerization with amine or anhydride curing agents, covalently integrating into the polymer network.

  • The Aromatic Core: Provides rigidity. Unlike flexible aliphatic chains (which plummet the Glass Transition Temperature,

    
    ), the phenyl ring acts as a "stiffener," mitigating the drop in thermal properties.
    
  • The tert-Butyl Tail: A hydrophobic, bulky group. It provides steric hindrance that prevents the resin from crystallizing and increases hydrophobicity—a critical factor for moisture resistance in electronic or medical device encapsulation.

Visualization: Structural Reactivity Logic

The following diagram illustrates the mechanistic role of Heloxy 65 during the curing phase, highlighting its role as a "Chain Terminator" due to its monofunctionality.

HeloxyMechanism Resin Base Resin (Bisphenol A) Reaction Ring-Opening Polymerization Resin->Reaction Difunctional Diluent Heloxy 65 (Monofunctional) Diluent->Reaction Monofunctional Hardener Curing Agent (Amine/Anhydride) Hardener->Reaction Crosslinker Network Crosslinked Network Reaction->Network Main Backbone Termination Chain Termination (Dangling Ends) Reaction->Termination Via Diluent Effect Result: Lower Viscosity Lower Tg High Crystallization Resistance Network->Effect Termination->Effect

Figure 1: Reaction pathway showing Heloxy 65 integrating into the network. Note that as a monofunctional molecule, it terminates chain growth at that specific locus, reducing crosslink density.

Technical Specifications (Data Sheet)

The following data represents the standard baseline for Westlake Epoxy (formerly Hexion) Heloxy 65. Researchers must verify specific batch Certificates of Analysis (CoA).

PropertySpecification RangeUnitTest Method Standard
Viscosity (25°C) 20 – 30cP (mPa[2]·s)ASTM D445 / ISO 3104
Epoxide Eq. Weight (EEW) 225 – 240g/eqASTM D1652
Color < 1GardnerASTM D1544
Density (25°C) ~1.04 (8.65 lbs/gal)g/mLASTM D1475
Flash Point > 100 (> 212)°C (°F)Setaflash (Closed Cup)
Vapor Pressure (20°C) < 1mmHg-
Solubility Insoluble in water--

Performance Mechanics: The Viscosity/Tg Trade-off

In material formulation, "There is no free lunch." Adding a diluent reduces viscosity but inevitably impacts thermal and mechanical properties.

Viscosity Reduction Efficiency

Heloxy 65 is a moderately efficient diluent.[3][4]

  • Mechanism: It acts as a solvent, separating the large BPA resin molecules and reducing intermolecular friction.

  • Data Insight: A 10-15% addition by weight typically reduces the viscosity of a standard liquid epoxy (e.g., EPON™ 828, ~13,000 cP) to approximately 2,000–4,000 cP.

Impact on Glass Transition Temperature ( )

Because Heloxy 65 is monofunctional, it lowers the crosslink density (


). The relationship is roughly linear at low concentrations.
  • Rule of Thumb: For every 1% of Heloxy 65 added, expect a

    
     depression of approximately 1°C to 2°C, depending on the curing agent used.
    
  • Why use Heloxy 65 over Aliphatic Diluents? An aliphatic diluent (like C12-C14 glycidyl ether) might depress

    
     by 3-4°C per 1% added. The aromatic ring in Heloxy 65 resists this drop, making it superior for high-temperature applications.
    
Visualization: Formulation Decision Logic

Use this workflow to determine if Heloxy 65 is the correct modifier for your application.

FormulationLogic Start Formulation Requirement: Reduce Viscosity Check1 Is High Tg (>100°C) Critical? Start->Check1 BranchA Consider Non-Reactive Diluents or Solvents (Risk: Voids/Shrinkage) Check1->BranchA Yes (Extreme) BranchB Reactive Diluent Required Check1->BranchB No (Moderate) Check2 Is Crystallization Resistance Needed? BranchB->Check2 Result1 Select Heloxy 65 (Aromatic/Bulky) Check2->Result1 Yes Result2 Select BGE or CGE (Lower Cost/Higher Risk) Check2->Result2 No

Figure 2: Decision matrix for selecting Heloxy 65 based on thermal and storage stability requirements.

Validated Experimental Protocol: Dilution Profiling

Objective: To generate a viscosity reduction curve and determine the maximum safe dilution limit before mechanical properties degrade below acceptable thresholds.

Prerequisites:

  • Rheometer or Brookfield Viscometer.

  • Vacuum Degassing Chamber.

  • Standard Bisphenol-A Resin (e.g., EPON 828 or D.E.R. 331).

Protocol Steps
  • Gravimetric Preparation:

    • Prepare five samples of 100g resin.

    • Add Heloxy 65 at concentrations of: 0%, 5%, 10%, 15%, and 20% by weight.

    • Note: Do not exceed 20% unless strictly necessary, as mechanical properties drop precipitously beyond this point.

  • Thermal Homogenization:

    • Heat mixtures to 40°C to facilitate blending.

    • Mix mechanically for 5 minutes.

    • Critical Step: Degas the mixture at -29 inHg vacuum for 10 minutes to remove entrapped air. Air bubbles act as stress concentrators and will skew viscosity readings.

  • Rheological Measurement:

    • Equilibrate samples to 25°C.

    • Measure viscosity.[2][3] Plot [Viscosity] vs. [% Diluent].

  • Stoichiometric Recalculation (The "Self-Validating" Step):

    • When you add Heloxy 65, the EEW of the system changes.[5] You must recalculate the hardener ratio.

    • Formula:

      
      
      
    • Failure to adjust the hardener ratio based on the new EEW will result in unreacted material and plasticization.

Health, Safety, & Environmental (HSE)

Warning: Heloxy 65 is a potent skin sensitizer.

  • Hazard Classification: Skin Irrit. 2, Skin Sens. 1A (May cause an allergic skin reaction).[6]

  • Handling:

    • Gloves: Nitrile gloves are generally effective for splash protection, but butyl rubber is superior for prolonged contact.

    • Ventilation: Use in a fume hood. While volatility is low, the vapor can still induce sensitization in hypersensitive individuals.

  • Spill Protocol: Absorb with inert material (vermiculite/sand). Do not use sawdust (potential exotherm risk if mixed with amines).

References

  • Westlake Epoxy. (2022).[3][7] HELOXY™ Modifier 65 Technical Data Sheet. Retrieved from [3][7]

  • PubChem. (n.d.).[6] Compound Summary: p-tert-Butylphenyl glycidyl ether (CAS 3101-60-8).[2][8][9] National Library of Medicine. Retrieved from

  • SpecialChem. (2024).[10] HELOXY™ Modifier 65 Product Profile. Retrieved from [3][10]

  • Tri-iso. (n.d.). Comparison of Monofunctional Reactive Diluents. Retrieved from

Sources

Foundational

Thermophysical Profiling of p-tert-Butylphenyl Glycidyl Ether (PTBPGE): Viscosity, Boiling Point, and Application Workflows

As a Senior Application Scientist specializing in polymer chemistry and formulation dynamics, I frequently encounter the challenge of balancing processability with structural integrity in thermosetting networks. p-tert-B...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in polymer chemistry and formulation dynamics, I frequently encounter the challenge of balancing processability with structural integrity in thermosetting networks. p-tert-Butylphenyl glycidyl ether (PTBPGE, CAS: 3101-60-8) serves as a critical monofunctional reactive diluent in these systems[1]. Characterized by an oxirane ring coupled to a bulky tert-butylphenyl moiety, PTBPGE drastically lowers the viscosity of base epoxy resins (such as DGEBA) while preserving the thermal and hydrophobic properties of the cured matrix[1][2].

Understanding its precise thermophysical properties—specifically its viscosity and boiling point—is non-negotiable for researchers optimizing curing kinetics and avoiding volatile emissions during exothermic cross-linking.

Quantitative Thermophysical Data

Before integrating PTBPGE into complex formulations, we must establish its baseline physicochemical parameters. The bulky tert-butyl group provides steric hindrance that disrupts intermolecular hydrogen bonding in resin networks, which is the primary mechanism behind its exceptional viscosity-reducing capabilities[1][3].

The table below synthesizes verified metrics from authoritative chemical repositories:

PropertyValueTest Conditions
Molecular Weight 206.28 g/mol Standard
Viscosity ≤ 22 - 30 mPa·s25 °C[2][4]
Boiling Point (Reduced) 165 - 170 °C14 mm Hg[5][6]
Boiling Point (Atmospheric) ~294 - 295 °C760 mm Hg[7]
Density 1.038 - 1.05 g/mL20 - 25 °C[2][8]
Flash Point 101.7 - 102 °CClosed Cup[7]

Mechanistic Insight: The boiling point of PTBPGE exhibits a massive shift from ~295 °C at standard atmospheric pressure to 165–170 °C under a 14 mm Hg vacuum[9]. This is a critical factor for distillation and purification processes; exposing the oxirane ring to temperatures approaching 300 °C risks thermally induced homopolymerization or ring-opening degradation.

G A High-Viscosity Base Resin (e.g., DGEBA) B PTBPGE Addition (Reactive Diluent) A->B C Steric Disruption of Hydrogen Bonds B->C Intermolecular Action D Viscosity Reduction (< 30 mPa·s system) C->D F Cross-Linked Polymer Network D->F Polymerization E Amine Curing Agent E->F Co-reactant

Workflow of PTBPGE integration for viscosity reduction and epoxy polymerization.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in our material characterization, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choice, alongside an internal control to prevent false data.

Protocol 1: Isothermal Rheological Profiling (Viscosity Determination)

Objective: Accurately measure the dynamic viscosity of PTBPGE at 25 °C. Mechanistic Rationale: PTBPGE is a low-viscosity Newtonian fluid. However, its viscosity is highly sensitive to thermal fluctuations. A variation of just 1 °C can skew results by up to 5%.

Step-by-Step Methodology:

  • Sample Preparation: Degas 50 mL of PTBPGE in a vacuum desiccator at 25 °C for 30 minutes. Causality: Dissolved air or moisture (PTBPGE is slightly hygroscopic) can form micro-bubbles under shear stress, artificially inflating the apparent viscosity.

  • Instrument Calibration: Calibrate the rotational rheometer (cone-and-plate geometry, 40 mm, 1° cone) using a standard silicone oil reference fluid (e.g., 20 mPa·s at 25 °C). Causality: Establishes a baseline validation. If the reference fluid deviates by >1%, the Peltier plate requires recalibration.

  • Loading & Equilibration: Dispense 0.5 mL of PTBPGE onto the lower Peltier plate. Lower the cone to the truncation gap (typically 50 µm). Allow a 5-minute thermal equilibration at exactly 25.0 °C.

  • Shear Rate Sweep (Validation Step): Execute a steady-state shear sweep from 10 s⁻¹ to 1000 s⁻¹. Causality: A true Newtonian fluid will display a flat viscosity curve across all shear rates. If shear-thinning is observed, it indicates either premature polymerization (impurities) or moisture contamination.

  • Data Acquisition: Average the viscosity values obtained in the linear Newtonian plateau. The expected value should fall between 15 and 30 mPa·s[2].

Protocol 2: Reduced-Pressure Ebulliometry (Boiling Point Determination)

Objective: Determine the boiling point of PTBPGE without degrading the epoxide functional group. Mechanistic Rationale: Standard boiling point measurements at 760 mm Hg (~294 °C) impart excessive thermal stress on the molecule. By utilizing a vacuum system at 14 mm Hg, we lower the boiling point to the 165–170 °C range[5][6], ensuring the chemical integrity of the sample.

Step-by-Step Methodology:

  • Apparatus Assembly: Set up a micro-ebulliometer or a vacuum distillation apparatus equipped with a highly precise digital manometer and a calibrated Pt100 thermocouple.

  • Pressure Stabilization: Apply a vacuum and stabilize the system pressure at exactly 14 mm Hg using a proportional valve controller. Causality: Boiling point is an exponential function of pressure (Clausius-Clapeyron relationship). Fluctuations in vacuum pressure will cause massive deviations in the recorded boiling temperature.

  • Heating and Reflux: Introduce 20 mL of PTBPGE with inert boiling chips (to prevent superheating). Heat the mantle at a controlled ramp rate of 2 °C/min until a steady reflux is established on the thermometer bulb.

  • Temperature Recording: Record the temperature when the vapor-liquid equilibrium is stable for at least 3 minutes. The target is 165–170 °C[6].

  • Post-Boil Validation (GC/MS): Extract a 1 mL aliquot of the cooled, boiled sample and analyze it via Gas Chromatography-Mass Spectrometry. Causality: This self-validating step ensures that the molecule did not undergo thermal degradation. The chromatogram must show a single peak corresponding to an intact PTBPGE mass (m/z ~206)[9].

G S1 PTBPGE Sample Degassing (Vacuum) S2 Rheometry at 25°C (Peltier Control) S1->S2 Aliquot A S3 Ebulliometry at 14 mmHg (Reduced Pressure) S1->S3 Aliquot B S4 Validation: Newtonian Response Check S2->S4 Shear Sweep S5 Validation: Thermal Degradation Assay S3->S5 Post-Boil GC/MS S6 Final Verified Data S4->S6 S5->S6

Self-validating experimental workflow for PTBPGE viscosity and boiling point.

Conclusion

By leveraging the low viscosity (≤ 30 mPa·s) of PTBPGE, formulators can dramatically improve the wetting and processing characteristics of high-performance epoxy systems[2][4]. However, the physical handling of this chemical requires strict adherence to temperature and pressure controls, as demonstrated by its vacuum-dependent boiling point dynamics. The self-validating protocols outlined above ensure that researchers can confidently characterize and deploy PTBPGE in advanced material synthesis without compromising the integrity of the oxirane ring.

References

1.[1] "CAS 3101-60-8: p-tert-Butylphenyl glycidyl ether", CymitQuimica. URL: 2.[8] "4-tert-Butylphenyl Glycidyl Ether | CAS 3101-60-8", Chemical-Suppliers. URL: 3.[4] "D-693 Epoxy Reactive Diluent p-tert-Butylphenyl glycidyl ether", epoxy-c.com. URL: 4.[5] "3101-60-8, p-tert-Butylphenyl glycidyl ether Formula", ECHEMI. URL: 5.[6] "3101-60-8 | CAS DataBase", ChemicalBook. URL: 6.[3] "Buy 4-tert-Butylphenyl glycidyl ether | 3101-60-8", Smolecule. URL: 7.[2] "LS-693_Epoxy Reactive Diluent Series", Hubei Greenhome Materials Technology, INC. URL: 8.[9] "p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360", PubChem - National Institutes of Health. URL: 9.[7] "CAS 3101-60-8 p-tert-Butylphenyl 1-(2,3-epoxy)propyl ether", Alfa Chemistry. URL: 10. "SAFETY DATA SHEET: 4-tert-Butylphenyl Glycidyl Ether", TCI Chemicals. URL:

Sources

Exploratory

1,2-Epoxy-3-(4-tert-butylphenoxy)propane: Comprehensive Safety, Mechanistic, and Application Guide

Executive Summary 1,2-Epoxy-3-(4-tert-butylphenoxy)propane, commonly referred to as 4-tert-butylphenyl glycidyl ether , is a highly specialized organic compound utilized primarily as a reactive diluent in epoxy resin for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Epoxy-3-(4-tert-butylphenoxy)propane, commonly referred to as 4-tert-butylphenyl glycidyl ether , is a highly specialized organic compound utilized primarily as a reactive diluent in epoxy resin formulations[1]. While its unique molecular architecture—combining a bulky tert-butyl group with a highly reactive oxirane (epoxide) ring—makes it indispensable for modulating resin viscosity and improving processing characteristics[2], it also introduces significant toxicological hazards. This whitepaper synthesizes the physicochemical properties, mechanistic applications, and rigorous environmental, health, and safety (EHS) protocols required for the safe handling of this compound in advanced laboratory and industrial settings.

Physicochemical Profile and Mechanistic Utility

Chemical Identity and Physical Properties

Understanding the baseline properties of 4-tert-butylphenyl glycidyl ether is critical for predicting its behavior in both synthetic matrices and biological systems. The compound exists as a clear, light yellow liquid at room temperature and exhibits high lipophilicity, which dictates both its compatibility with organic resins and its environmental persistence.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Relevance
CAS Number 3101-60-8Unique identifier for regulatory compliance.
Molecular Formula C₁₃H₁₈O₂Dictates stoichiometric calculations in resin curing.
Molecular Weight 206.28 g/mol High enough to minimize extreme volatility, low enough to act as a diluent.
Boiling Point 165 - 170 °C (at 14 mmHg)Requires vacuum distillation for purification; stable at standard curing temps.
Flash Point 102 °C (215.6 °F)Combustible, but poses a low acute fire hazard under ambient conditions.
Density 1.038 g/cm³Slightly denser than water; will sink and persist in aquatic environments.
Mechanistic Role as an Epoxy Reactive Diluent

In polymer chemistry, non-reactive solvents are traditionally used to lower the viscosity of resin mixtures. However, these solvents eventually evaporate, leading to structural shrinkage, porosity, and the release of volatile organic compounds (VOCs).

4-tert-butylphenyl glycidyl ether circumvents this issue by acting as a reactive diluent . The bulky tert-butyl moiety sterically hinders the tight packing of polymer chains, increasing the free volume within the mixture and drastically lowering the macroscopic viscosity[1][2]. Concurrently, the highly strained oxirane ring acts as an electrophilic center. When introduced to a curing agent (such as a primary amine), the oxirane ring undergoes nucleophilic attack, permanently and covalently integrating the diluent into the crosslinked polymer network[3].

EpoxyMechanism A Primary Amine (Curing Agent) C Nucleophilic Attack on Epoxide Ring A->C B 1,2-Epoxy-3-(4-tert-butylphenoxy)propane (Reactive Diluent) B->C D Ring-Opening Intermediate C->D E Secondary Amine + Hydroxyl Formation D->E F Covalent Integration into Polymer Network E->F

Mechanistic pathway of epoxide ring-opening by amine curing agents in resin matrices.

Toxicological Profile and Hazard Causality

The same electrophilic reactivity that makes the oxirane ring useful in polymer synthesis renders it hazardous to biological systems. According to the Globally Harmonized System (GHS), 4-tert-butylphenyl glycidyl ether carries severe health and environmental classifications[4].

Table 2: GHS Hazard Classifications and Mechanistic Causality

Hazard CodeHazard StatementBiological / Chemical Causality
H315 Causes skin irritationDirect chemical disruption of the stratum corneum's lipid bilayer[4].
H317 May cause an allergic skin reactionThe epoxide acts as a hapten, covalently binding to nucleophilic residues (e.g., thiols, amines) on skin proteins, triggering a T-cell mediated immune response.
H319 Causes serious eye irritationDirect electrophilic attack on corneal proteins and mucosal lipids[4].
H341 Suspected of causing genetic defectsThe strained 3-membered ring alkylates nucleophilic centers on DNA (e.g., N7 of guanine). This structural modification causes base-pairing errors during replication, leading to heritable mutations[4][5].
H411 Toxic to aquatic life with long lasting effectsHigh lipophilicity causes bioaccumulation in the fatty tissues of aquatic organisms, while the ether linkage resists rapid environmental hydrolysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and personnel safety, all handling and emergency response procedures must be treated as self-validating systems. This means every action must have a measurable verification step to confirm its success.

Protocol 1: Safe Handling and Polymer Synthesis Integration

When utilizing 4-tert-butylphenyl glycidyl ether in resin formulation, strict environmental controls are mandatory to prevent inhalation and dermal exposure[4].

  • Environmental Preparation: Conduct all transfers and mixing inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Validation: Verify inward airflow face velocity is between 80–100 feet per minute (fpm) using a calibrated anemometer before opening the reagent.

  • PPE Donning: Equip chemically impervious gloves (butyl rubber or nitrile, minimum 0.4 mm thickness), a chemically resistant lab coat, and tight-fitting safety goggles[4].

  • Stoichiometric Addition: Calculate the Epoxy Equivalent Weight (EEW) of the diluent (approx. 206 g/eq). Add the diluent dropwise to the base resin to prevent localized exothermic hotspots.

  • Curing Integration: Introduce the amine curing agent under continuous mechanical stirring.

    • Validation: Monitor the reaction temperature using an infrared thermometer. A controlled, steady exotherm validates that ring-opening polymerization is occurring without runaway thermal degradation.

Protocol 2: Emergency Spill Response and Decontamination

Due to its aquatic toxicity (H411) and mutagenic potential (H341), spills must be contained immediately to prevent environmental release and personnel exposure.

  • Evacuation and Isolation: Immediately clear the area of unprotected personnel. Eliminate all potential ignition sources, as the vapor can be combustible at elevated temperatures.

  • Respiratory Protection: Responders must don a half-face or full-face respirator equipped with organic vapor (OV) cartridges (or SCBA for large spills)[4].

  • Physical Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use sawdust or combustible absorbents.

  • Absorption and Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution to hydrolyze any residual epoxide rings.

    • Validation: Use a Photoionization Detector (PID) equipped with a 10.6 eV lamp to scan the spill area. The decontamination is validated only when ambient VOC readings return to baseline (0.0 ppm).

SpillResponse S1 Spill Identified (Environmental Hazard) S2 Evacuate & Isolate Area (Eliminate Ignition Sources) S1->S2 S3 Don PPE (Respirator, Gloves, Goggles) S2->S3 S4 Containment (Sand, Earth, Vermiculite) S3->S4 S5 Absorption & Collection (Non-combustible tools) S4->S5 S6 Waste Disposal (Approved Chemical Waste) S5->S6

Step-by-step workflow for the containment and decontamination of reactive diluent spills.

References

  • "4-tert-Butylphenyl glycidyl ether - SAFETY DATA SHEET", Thermo Fisher Scientific,[Link]

  • "US9296245B2 - Printing form and process for preparing the printing form with curable composition having solvent-free epoxy resin", Google P

Sources

Foundational

Comparative Technical Guide: Butyl Phenyl Glycidyl Ether vs. Cresyl Glycidyl Ether

The following technical guide is structured to address the specific needs of researchers and drug development professionals, focusing on the critical interplay between physicochemical utility and toxicological risk manag...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific needs of researchers and drug development professionals, focusing on the critical interplay between physicochemical utility and toxicological risk management.

Focus: Molecular Architecture, Reactive Utility, and Genotoxic Impurity (GTI) Assessment[1]

Executive Summary: The Steric-Toxicological Trade-off

In the landscape of alkylating agents and reactive intermediates, Butyl Phenyl Glycidyl Ether (BPGE) and Cresyl Glycidyl Ether (CGE) represent a classic study in structure-activity relationships (SAR).[1] While both serve as reactive diluents in polymer chemistry, their relevance to drug development lies in their utility as synthetic building blocks and their classification as Potentially Genotoxic Impurities (PGIs) .[1]

  • Cresyl Glycidyl Ether (CGE): Characterized by high dilution efficiency and reactivity.[1] However, it carries a heightened genotoxic risk profile (Ames positive), necessitating rigorous control strategies in pharmaceutical synthesis.[1]

  • Butyl Phenyl Glycidyl Ether (BPGE): Defined by the bulky p-tert-butyl moiety.[1] This steric bulk reduces volatility and increases hydrophobicity (LogP), often mitigating immediate genotoxic potency compared to CGE, but introduces challenges in steric hindrance during nucleophilic substitution reactions.

This guide provides the data and protocols necessary to select between these agents for synthesis or to control them as impurities in drug substances.

Molecular Architecture & Physicochemical Profile

The functional difference between BPGE and CGE is dictated by the substituent on the phenyl ring. This substitution pattern governs not only viscosity and volatility but also the electrophilicity of the epoxide ring—a critical factor in both synthetic yield and DNA alkylation potential.

Structural Comparison[2]
  • BPGE (p-tert-butylphenyl glycidyl ether): The para-tert-butyl group is electron-donating (+I effect) and sterically demanding.[1] It stabilizes the molecule against crystallization and significantly increases lipophilicity.

  • CGE (o-cresyl glycidyl ether): The ortho-methyl group provides slight steric hindrance but far less than the tert-butyl group.[1] It is a smaller, more mobile molecule with higher vapor pressure.

Physicochemical Data Matrix[1][3]
PropertyButyl Phenyl Glycidyl Ether (BPGE) Cresyl Glycidyl Ether (CGE) Implication for Drug Dev
CAS Number 3101-60-82210-79-9 (o-isomer) / 26447-14-3 (mix)Regulatory tracking identifiers.[1]
Molecular Weight 206.3 g/mol 164.2 g/mol CGE has higher molar density per gram.[1]
Epoxide Eq.[1][2][3][4][5][6][7] Wt. (EEW) 215 – 240 g/eq170 – 195 g/eqCGE offers higher reactive density.[1]
Viscosity (25°C) 20 – 30 cP5 – 10 cPCGE is a superior solvent/diluent.[1]
LogP (Hydrophobicity) ~3.5 (High)~2.5 (Moderate)BPGE is harder to wash out in aqueous workups.[1]
Vapor Pressure Low (< 1 mmHg @ 20°C)ModerateCGE poses higher inhalation risk.[1]

Toxicological Assessment: Genotoxicity & Structural Alerts

For drug development professionals, these compounds are classified as Cohort of Concern alkylating agents.[1] The epoxide ring is a "structural alert" for mutagenicity, capable of alkylating DNA bases (specifically the N7 position of guanine).

Mechanism of Action (DOT Visualization)

The following diagram illustrates the divergent pathways of these glycidyl ethers: the intended synthetic pathway (nucleophilic attack) versus the toxicological pathway (DNA alkylation).

G cluster_tox Toxicological Pathway (Genotoxicity) cluster_metab Detoxification / Synthesis GE Glycidyl Ether (BPGE or CGE) DNA DNA (Guanine N7) GE->DNA Uncontrolled Alkylation GSH Glutathione (GSH) (GST Enzyme) GE->GSH Phase II Metab. Nucleophile Synthetic Nucleophile (Amine/Alcohol) GE->Nucleophile Controlled Synthesis Adduct DNA Adduct (Mutation Risk) DNA->Adduct Replication Error Product Stable Conjugate (Excretion/Drug Product) GSH->Product Nucleophile->Product

Figure 1: Mechanistic divergence of glycidyl ethers.[1] The electrophilic epoxide ring can either react with therapeutic targets/conjugates (green) or alkylate DNA (red).[1]

Comparative Risk Profile
  • CGE (High Concern): CGE is frequently cited as Ames Positive in strain TA100 (base-pair substitution) without metabolic activation.[1] Its lower steric bulk allows easier access to the major groove of DNA.

  • BPGE (Moderate Concern): While still a sensitizer (Skin Sens. 1A) and possessing the epoxide alert, the bulky tert-butyl group can reduce the rate of DNA alkylation via steric hindrance.[1] However, it is still treated as a PGI and must be controlled to < threshold of toxicological concern (TTC) levels in final drug substances.

Experimental Protocols

Reliable characterization is essential when using these materials as reagents or standards.[1]

Protocol 1: Epoxide Equivalent Weight (EEW) Determination

Purpose: To determine the precise reactive content of the material, critical for calculating stoichiometry in synthesis. Method: Perchloric Acid Titration (Crystal Violet Indicator).[1][3][8]

Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid.

  • Tetraethylammonium bromide (TEAB) solution (25% in acetic acid).[1]

  • Crystal Violet indicator (0.1% in acetic acid).[1][3]

  • Solvent: Chlorobenzene or Methylene Chloride.[1][7]

Step-by-Step Workflow:

  • Sample Prep: Weigh 0.2 – 0.4 g of the glycidyl ether sample (precision 0.1 mg) into a 125 mL Erlenmeyer flask.

  • Solubilization: Dissolve sample in 10 mL chlorobenzene.

  • Halogenation: Add 10 mL of TEAB solution. Mechanism: Bromide opens the epoxide ring, consuming acid.

  • Indicator: Add 3-5 drops of Crystal Violet.

  • Titration: Titrate with 0.1 N Perchloric acid from a violet color to a stable blue-green endpoint.

  • Calculation:

    
    
    Where 
    
    
    
    = weight of sample (g),
    
    
    = volume titrant for sample (mL),
    
    
    = volume titrant for blank,
    
    
    = normality of Perchloric acid.[1][3]
Protocol 2: Viscosity Reduction Efficiency (Dilution Power)

Purpose: To assess the utility of BPGE vs. CGE in reducing the viscosity of high-molecular-weight matrices (e.g., Bisphenol A epoxy or viscous drug formulations).

Step-by-Step Workflow:

  • Baseline: Measure viscosity of the base resin/matrix (e.g., DGEBA) at 25°C using a rotational viscometer (Cone & Plate geometry recommended for small volumes).[1]

  • Dosing: Prepare mixtures of Base Matrix + Diluent (BPGE or CGE) at 5%, 10%, 15%, and 20% by weight.

  • Mixing: Centrifugal mixing (SpeedMixer) is preferred to avoid air entrapment (2000 rpm for 2 mins).

  • Measurement: Equilibrate samples to 25°C for 10 mins. Measure viscosity at a shear rate of 10-100

    
    .[1]
    
  • Analysis: Plot Viscosity (cP) vs. Diluent Concentration (%).[1][9]

    • Expectation: CGE will show a steeper slope (greater reduction) than BPGE due to lower intrinsic viscosity and molecular weight.[1]

Synthesis & Application Logic

When to choose BPGE:
  • Hydrophobicity Required: If the final drug conjugate requires increased lipophilicity (higher LogP) to cross membranes.[1]

  • Crystallization Inhibition: If the intermediate tends to crash out of solution; the tert-butyl group disrupts crystal lattice packing.[1]

  • Lower Volatility: For reactions running at elevated temperatures (>100°C) where CGE might flash off.

When to choose CGE:
  • Maximum Reactivity: When the nucleophile is weak (hindered amine), the less hindered CGE epoxide ring reacts faster.[1]

  • Viscosity Management: When the reaction solvent system is highly viscous and needs a potent diluent.[1]

  • Atom Economy: CGE adds less non-functional mass (lower MW) to the final molecule than BPGE.[1]

References

  • National Toxicology Program (NTP). (1992).[1] Chemical Information Profile for p-tert-Butylphenyl glycidyl ether (CAS 3101-60-8).[1][10] National Institutes of Health.[1][11] Link[1]

  • Deutsche Forschungsgemeinschaft (DFG). (2021).[1][12] Cresyl glycidyl ethers (o-isomer, isomer mixture) - MAK Value Documentation.[1] The MAK Collection for Occupational Health and Safety. Link

  • SpecialChem. (2025).[1] Reactive Diluents for Epoxy Resins: Viscosity and Reactivity Guide.[1]Link[1]

  • BenchChem. (2025).[1] Comparative Analysis of Glycidyl Ethers for Drug Development Applications.Link[1]

  • PubChem. (2025).[1] Compound Summary: p-tert-Butylphenyl glycidyl ether (CID 18360).[1] National Library of Medicine.[1] Link[1]

Sources

Exploratory

Molecular weight and density of 2-((4-tert-butylphenoxy)methyl)oxirane

Technical Monograph: Physicochemical Profiling of 2-((4-tert-butylphenoxy)methyl)oxirane Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-((4-tert-butylphenoxy)methyl)oxirane,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling of 2-((4-tert-butylphenoxy)methyl)oxirane

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-((4-tert-butylphenoxy)methyl)oxirane, a critical reactive diluent and chemical intermediate. While predominantly utilized in the formulation of low-viscosity epoxy systems, its structural classification as a glycidyl ether necessitates rigorous characterization for drug development professionals monitoring potential genotoxic impurities (GTIs).[1]

The compound is characterized by a molecular weight of 206.28 g/mol and a density of approximately 1.03 g/mL at standard conditions.[1] Accurate determination of these parameters is essential for stoichiometry in synthesis and for calculating clearance/uptake rates in toxicological assays.[1]

Physicochemical Characterization

The precise molecular weight and density are foundational for both molarity calculations in synthesis and volumetric dosing in biological screens.[1]

Quantitative Data Summary
PropertyValueUnitMethod/Conditions
Molecular Weight 206.28 g/mol Calculated (C₁₃H₁₈O₂)
Exact Mass 206.1307DaMonoisotopic
Density 1.038g/mLPycnometry @ 25°C
Specific Gravity 1.03-Relative to H₂O @ 25°C
Boiling Point 165–170°C@ 14 mmHg
Refractive Index 1.515nD20@ 20°C
Physical State Liquid-Colorless to Pale Yellow
Molecular Weight Analysis

The molecular weight of 206.28 g/mol is derived from the standard atomic weights of Carbon (12.011), Hydrogen (1.008), and Oxygen (15.999).[1]

  • Causality: The tert-butyl group contributes significantly to the lipophilicity (LogP ~3.3), while the oxirane ring introduces high electrophilic reactivity.[1]

  • Relevance: In mass spectrometry, the molecular ion peak [M]+ will appear at m/z 206.[1] Drug developers must monitor for the [M+H]+ adduct at m/z 207 or sodium adduct [M+Na]+ at m/z 229 during impurity profiling.[1]

Density and Temperature Dependence

Density is not a static integer; it is a function of temperature.[1] For 2-((4-tert-butylphenoxy)methyl)oxirane, the density decreases as temperature increases due to thermal expansion.

  • Coefficient of Expansion: Estimated at 0.0009 g/mL/°C.[1]

  • Operational Insight: When aliquoting by volume for high-temperature reactions (e.g., 60°C), researchers must correct the density value to approximately 1.006 g/mL to maintain stoichiometric accuracy.

Synthesis & Manufacturing Workflow

The synthesis of 2-((4-tert-butylphenoxy)methyl)oxirane typically involves the O-alkylation of 4-tert-butylphenol with epichlorohydrin. This process is sensitive to pH and temperature to prevent premature polymerization of the epoxide ring.[1]

Reaction Pathway Visualization

SynthesisPathway Phenol 4-tert-Butylphenol Inter Chlorohydrin Intermediate Phenol->Inter Coupling (SN2) Epi Epichlorohydrin (Excess) Epi->Inter Product 2-((4-tert-butylphenoxy) methyl)oxirane Inter->Product Ring Closure Base NaOH / KOH (Dehydrochlorination) Base->Product Catalyst

Figure 1: Two-step synthesis pathway involving coupling and dehydrochlorination.

Experimental Protocol: Catalytic Glycidylation

Objective: Synthesize high-purity (>98%) 4-tert-butylphenyl glycidyl ether.

Reagents:

  • 4-tert-Butylphenol (1.0 eq)[2]

  • Epichlorohydrin (5.0 eq) – Acts as reactant and solvent[1]

  • Benzyltriethylammonium chloride (TEBA) (0.02 eq) – Phase transfer catalyst[1]

  • Sodium Hydroxide (50% aq.[1] solution) (1.2 eq)

Methodology:

  • Dissolution: In a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4-tert-butylphenol in the excess epichlorohydrin. Add TEBA catalyst.[1]

  • Coupling: Heat the mixture to 90°C . The phenol hydroxyl group attacks the epichlorohydrin oxirane ring, opening it to form the chlorohydrin intermediate.[1]

  • Cyclization: Cool the mixture to 60°C . Dropwise add the 50% NaOH solution over 1 hour. This step removes HCl, reforming the epoxide ring (dehydrochlorination).[1]

    • Scientific Logic:[1][3] Slow addition prevents the exothermic runaway and hydrolysis of the newly formed epoxide.[1]

  • Work-up: Wash the organic layer with distilled water (3x) to remove salt byproducts and excess base.[1]

  • Purification: Distill off excess epichlorohydrin under reduced pressure. The final product is obtained via vacuum distillation (bp ~165°C @ 14 mmHg).[1]

Analytical Methodologies

For drug development applications, verifying the absence of this compound (as an impurity) or its purity (as a reagent) is critical.[1]

Analytical Workflow Logic

AnalyticalWorkflow cluster_Methods Parallel Analysis Sample Crude Sample Prep Dilution (Acetonitrile/DCM) Sample->Prep Dens Oscillating U-Tube (Density) Sample->Dens GCMS GC-MS (Identity & MW) Prep->GCMS Validation Data Validation (vs Reference Std) GCMS->Validation m/z 206 Dens->Validation 1.03 g/mL Report Certificate of Analysis Validation->Report

Figure 2: Analytical workflow for identity and purity confirmation.

Protocol A: Density Determination (ASTM D4052)

Principle: Uses an oscillating U-tube sensor.[1] The frequency of oscillation changes inversely with the mass (density) of the fluid.[1]

  • Calibration: Calibrate the density meter using degassed, ultra-pure water (0.99704 g/mL at 25°C) and dry air.[1]

  • Sample Injection: Inject ~2 mL of 2-((4-tert-butylphenoxy)methyl)oxirane into the cell using a Luer-lock syringe. Ensure no bubbles are present (bubbles cause artificially low readings).

  • Equilibration: Allow the instrument to thermalize the sample to 25.0°C ± 0.05°C .

  • Measurement: Record the density (

    
    ) to four decimal places.
    
  • Validation: Repeat x3. Standard deviation must be < 0.0002 g/mL.[1]

Protocol B: GC-MS Identification

Principle: Separation by volatility followed by electron impact ionization.[1]

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Source: EI, 70 eV.[1]

  • Target Ions: Look for parent ion 206 m/z and tropylium-like fragments characteristic of alkyl-substituted benzenes.[1]

Applications & Safety Profile

Drug Development Relevance

While primarily an industrial resin component, this compound is a Type 2 Genotoxic Impurity alert structure.[1]

  • Mechanism: The strained epoxide ring is a potent alkylating agent capable of reacting with nucleophilic centers in DNA (e.g., N7-guanine).[1]

  • Control Strategy: In pharmaceutical synthesis using tert-butyl phenol, this ether must be controlled to ppm levels (TTC limit: 1.5 µ g/day for chronic exposure).[1]

Industrial Utility

Acts as a reactive diluent to reduce the viscosity of Bisphenol-A based epoxy resins without significantly compromising the thermal stability (


) of the cured matrix.[1]

References

  • Sigma-Aldrich. (2023).[1] 4-tert-Butylphenyl glycidyl ether Product Specification & SDS. Merck KGaA.[1] Link

  • National Institute of Standards and Technology (NIST). (2022).[1] Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]- Mass Spectrum.[4][5] NIST Chemistry WebBook, SRD 69.[1] Link[1]

  • PubChem. (2023).[1][6] Compound Summary: 4-tert-Butylphenyl glycidyl ether (CID 719371).[7] National Library of Medicine.[1] Link[1]

  • ASTM International. (2018).[1] ASTM D4052-18a: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[1] Link

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 2-((4-tert-butylphenoxy)methyl)oxirane.[3][7][4] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of p-tert-Butylphenyl Glycidyl Ether (PTBPGE) via Phase Transfer Catalysis

Introduction & Utility p-tert-Butylphenyl glycidyl ether (PTBPGE, CAS: 3101-60-8) is a monofunctional reactive diluent primarily used to reduce the viscosity of epoxy resin systems without significantly compromising the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Utility

p-tert-Butylphenyl glycidyl ether (PTBPGE, CAS: 3101-60-8) is a monofunctional reactive diluent primarily used to reduce the viscosity of epoxy resin systems without significantly compromising the thermal or mechanical properties of the cured matrix. In pharmaceutical and organic synthesis contexts, it serves as a versatile intermediate for introducing the p-tert-butylphenoxy moiety or for ring-opening functionalization.

This application note details a robust, high-yield synthesis protocol utilizing Phase Transfer Catalysis (PTC) . Unlike traditional bulk caustic methods, PTC allows for lower reaction temperatures, reduced oligomer formation, and easier workup by facilitating the transfer of the phenoxide anion into the organic epichlorohydrin phase.

Reaction Mechanism & Strategy

The synthesis involves the O-alkylation of p-tert-butylphenol (PTBP) with epichlorohydrin (ECH). The reaction proceeds through a two-step mechanism within a single pot:

  • Interfacial Deprotonation: Sodium hydroxide deprotonates PTBP at the solid-liquid or liquid-liquid interface to form the phenoxide anion.

  • Coupling & Ring Closure: The phenoxide attacks epichlorohydrin. While direct

    
     displacement of chloride is possible, the dominant pathway under basic conditions typically involves opening the epoxide ring to form a chlorohydrin intermediate, followed by a rapid intramolecular dehydrochlorination (ring closure) to regenerate the epoxide.
    

Critical Side Reaction: If the concentration of epichlorohydrin is too low, the newly formed phenoxide will attack the product (PTBPGE) instead of the ECH, leading to chain extension and oligomer formation. Therefore, a significant molar excess of ECH is required.

Pathway Visualization

ReactionPathway cluster_0 Phase Transfer Cycle PTBP p-tert-Butylphenol (Substrate) Phenoxide Phenoxide Anion (Active Species) PTBP->Phenoxide Deprotonation (PTC Assisted) NaOH NaOH (Base) NaOH->Phenoxide Intermediate Chlorohydrin Intermediate Phenoxide->Intermediate Ring Opening ECH Epichlorohydrin (Excess) ECH->Intermediate Product PTBPGE (Target Epoxide) Intermediate->Product Ring Closure (-NaCl) Oligomer Oligomer (Impurity) Product->Oligomer Attack by Phenoxide (If ECH low)

Figure 1: Reaction pathway showing the conversion of PTBP to PTBPGE and the potential oligomerization side reaction.

Critical Process Parameters (CPP)

To ensure high purity (>95%) and yield, the following parameters must be strictly controlled.

ParameterRecommended ValueRationale
Molar Ratio (ECH:PTBP) 4:1 to 5:1 High excess ECH acts as both solvent and reactant, suppressing oligomer formation by statistically favoring phenoxide-ECH collisions over phenoxide-product collisions [1].
Catalyst (PTC) TBAB (1-2 mol%) Tetrabutylammonium bromide (TBAB) facilitates the transport of the phenoxide ion into the organic ECH phase, increasing reaction rate and conversion [2].
Temperature 60°C - 70°C Higher temperatures increase reaction rate but promote polymerization of ECH and hydrolysis. 60°C is the optimal balance.
Water Content < 2% initially While water is produced, starting anhydrous prevents premature hydrolysis of ECH to glycerol. Azeotropic removal is optional but recommended for scale-up.

Experimental Protocol

Safety Warning: Epichlorohydrin is a potent alkylating agent, a suspected carcinogen, and highly toxic. All operations must be performed in a fume hood with appropriate PPE (butyl rubber gloves, respirator/face shield).

Materials
  • Substrate: p-tert-Butylphenol (PTBP), 150.2 g (1.0 mol)

  • Reagent: Epichlorohydrin (ECH), 370.1 g (4.0 mol)

  • Base: Sodium Hydroxide (NaOH), 48.0 g (1.2 mol), beads or flakes.

  • Catalyst: Tetrabutylammonium Bromide (TBAB), 3.2 g (0.01 mol).

  • Solvent: None (Excess ECH serves as solvent).

Step-by-Step Procedure
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Charging: Charge the flask with p-tert-butylphenol (150.2 g) and Epichlorohydrin (370.1 g). Start stirring to dissolve the phenol.

  • Catalyst Addition: Add the TBAB (3.2 g) to the homogeneous solution.

  • Heating: Heat the mixture to 60°C .

  • Base Addition (Exotherm Control):

    • Add the NaOH (48.0 g) in 4 equal portions over 1 hour (one portion every 15 minutes).

    • Note: The reaction is exothermic. Monitor temperature closely; do not allow it to exceed 75°C.

  • Reaction Phase: Maintain the temperature at 60-65°C for 3–4 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[1][2] The limiting reagent (PTBP) should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid salt (NaCl) and unreacted NaOH using a vacuum filtration funnel.

    • Wash the filter cake with small amounts of fresh ECH or toluene to recover entrained product.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) to remove residual base and catalyst. Check pH of aqueous layer; it should be neutral (pH 7).

  • Purification:

    • Strip Solvent: Remove excess epichlorohydrin via rotary evaporation under reduced pressure (start at 50 mbar, 60°C).

    • Distillation: Purify the crude oil by high-vacuum distillation.

    • Boiling Point: Collect the fraction boiling at 165–170°C at 14 mmHg (or approx. 130°C at 1-2 mmHg) [3].

Quality Control & Analytics

Epoxy Equivalent Weight (EEW)

The theoretical EEW for PTBPGE (MW 206.3) is 206 g/eq .[3]

  • Method: Titration with perchloric acid in acetic acid using crystal violet indicator.

  • Acceptance Criteria: EEW 208–215 g/eq. (Higher values indicate oligomer contamination or hydrolysis).

Spectroscopic Validation (NMR)

Dissolve 10mg in


.
  • 1H NMR (400 MHz):

    • 
       1.30 (s, 9H, t-Butyl)
      
    • 
       2.75 (dd, 1H, epoxide 
      
      
      
      )
    • 
       2.90 (dd, 1H, epoxide 
      
      
      
      )
    • 
       3.35 (m, 1H, epoxide CH)
      
    • 
       3.95 & 4.18 (dd, 2H, ether 
      
      
      
      )
    • 
       6.85 & 7.30 (d, 4H, Aromatic AA'BB')
      
Process Workflow Diagram

Workflow Start Start: Charge PTBP + ECH CatAdd Add Catalyst (TBAB) Heat to 60°C Start->CatAdd BaseAdd Stepwise Addition of NaOH (Control Exotherm) CatAdd->BaseAdd React Reaction: 3-4 Hours @ 60-65°C BaseAdd->React Filter Filtration (Remove NaCl/NaOH) React->Filter Wash Aqueous Wash (Remove Catalyst/Base) Filter->Wash Strip Vacuum Strip Excess ECH Wash->Strip Distill High Vacuum Distillation (165-170°C @ 14mmHg) Strip->Distill

Figure 2: Operational workflow for the synthesis and purification of PTBPGE.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High EEW (>220) Oligomerization due to low ECH ratio.Increase ECH:PTBP molar ratio to 5:1 or 6:1.
Low Yield Incomplete dehydrochlorination.Ensure reaction time is sufficient; check NaOH quality (absorbs water/CO2 over time).
Hydrolyzed Product High water content in reagents.Use dry reagents; consider azeotropic water removal setup (Dean-Stark) if scaling up.
Emulsion during Wash Surfactant effect of product/catalyst.Add brine (saturated NaCl) to break emulsion; filter before washing.

References

  • ChemicalBook. (n.d.). p-tert-Butylphenyl glycidyl ether Properties and Safety. Retrieved from

  • BenchChem. (2025).[1] Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-tert-Butylphenyl glycidyl ether Product Sheet. Retrieved from

  • PubChem. (n.d.). p-tert-Butylphenyl glycidyl ether Compound Summary. National Library of Medicine. Retrieved from

Sources

Application

Application Note: Viscosity Reduction Efficiency and Network Mechanics of Heloxy™ 65 in Amine-Cured Epoxies

Target Audience: Materials scientists, formulation engineers, and biomedical device developers. Executive Summary The formulation of high-performance, amine-cured epoxy systems often requires precise rheological control...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials scientists, formulation engineers, and biomedical device developers.

Executive Summary

The formulation of high-performance, amine-cured epoxy systems often requires precise rheological control to ensure proper substrate wetting, filler loading, and degassing. Heloxy™ 65 (p-tert-butylphenyl glycidyl ether, CAS 3101-60-8) is a commercial-grade, mono-functional reactive diluent widely utilized to reduce the viscosity of high-molecular-weight aromatic epoxy resins[1][2]. This application note details the mechanistic causality behind its viscosity-reducing properties, its effect on crosslink density, and provides self-validating protocols for integrating Heloxy 65 into standard Bisphenol-A diglycidyl ether (DGEBA) workflows.

Mechanistic Overview: Causality of Viscosity Reduction

The efficiency of Heloxy 65 stems from its unique molecular architecture. The bulky p-tert-butylphenyl group introduces significant steric hindrance, which disrupts the strong intermolecular hydrogen bonding and dipole-dipole interactions inherent in standard DGEBA resins[1][3]. This disruption increases the free volume within the resin matrix, leading to a sharp reduction in dynamic viscosity and mitigating the tendency of the resin to crystallize during storage[1].

Because Heloxy 65 is a monoepoxide, it fundamentally alters the curing kinetics. During the step-growth polymerization with amine curatives, the mono-functional glycidyl ether acts as a chain terminator[1]. This yields three critical causal effects:

  • Reduced Average Functionality: The overall crosslink density of the cured network is lowered, which slightly decreases thermal performance (e.g.,

    
    ) but maintains structural rigidity due to the diluent's highly aromatic nature[1].
    
  • Extended Pot Life: By capping growing polymer chains temporarily and diluting the concentration of highly reactive di-epoxides, the macroscopic gelation time is extended[1].

  • Suppressed Exotherm: The reduction in reactive site density lowers the peak exotherm temperature, preventing thermal degradation in thick-cast applications[1].

Mechanism DGEBA DGEBA Base Resin (High Viscosity) Mix Formulation Blend DGEBA->Mix Heloxy Heloxy 65 (Reactive Diluent) Heloxy->Mix Steric hindrance & Mono-functionality Amine Amine Curative Amine->Mix Stoichiometric adjustment Visc Reduced Viscosity (Improved Wetting) Mix->Visc Chain mobility PotLife Extended Pot Life & Lower Exotherm Mix->PotLife Dilution effect Network Cured Epoxy Network (Lower Crosslink Density) Mix->Network Curing process

Fig 1: Mechanistic pathways of Heloxy 65 modifying DGEBA/amine epoxy networks.

Physicochemical Properties & Formulation Data

To maintain scientific integrity and predictability in formulations, quantitative data must be strictly monitored. The properties of Heloxy 65 provide exceptional moisture and chemical resistance while maintaining good electrical properties[4].

Table 1: Physicochemical Properties of Heloxy™ 65 [2][4]

PropertyValueUnitClinical/Material Implication
Chemical Name p-tert-butylphenyl glycidyl ether-Aromatic ring ensures rigid cured state.
Viscosity (at 25°C) 20 – 30cPExcellent flow; improves filler wetting.
Epoxide Equivalent Weight (EEW) 225 – 240g/eqRequires recalculation of amine stoichiometry.
Density ~8.5lb/galLow volatility and low odor during handling.
Color (Gardner) < 1-Suitable for optically clear or color-sensitive uses.

Table 2: Expected Impact of Heloxy™ 65 Modification on DGEBA Systems [1]

ParameterUnmodified DGEBA10% Heloxy 65 Mod.20% Heloxy 65 Mod.
Mix Viscosity (cP) ~12,000~3,500~1,200
Pot Life (mins) 354560
Peak Exotherm (°C) 180160145

(Note: Values are representative approximations based on standard aliphatic amine curing at room temperature).

Experimental Protocols

The following self-validating protocols ensure that the addition of Heloxy 65 yields predictable rheological and thermokinetic outcomes.

Protocol A: Stoichiometric Formulation & EEW Adjustment

Because Heloxy 65 has a higher EEW (225-240 g/eq) than standard DGEBA (~188-190 g/eq), the amine curative concentration must be adjusted to prevent off-stoichiometry, which would otherwise lead to unreacted monomers and compromised mechanical integrity[1].

Step-by-Step Methodology:

  • Determine Target Viscosity: Decide the weight percentage (wt%) of Heloxy 65 required (typically 5-20 wt% of the total resin blend). Causality: Exceeding 20 wt% severely degrades the thermal performance (

    
    ) and solvent resistance due to excessive chain termination.
    
  • Calculate Blended EEW (

    
    ): 
    Use the following equation to determine the new epoxide equivalent weight of the resin blend:
    
    
    
    
    Self-Validation Check: The calculated
    
    
    must fall between the EEW of the DGEBA and the EEW of Heloxy 65.
  • Calculate Amine Demand: Determine the parts per hundred resin (phr) of the amine curative using its Amine Hydrogen Equivalent Weight (AHEW):

    
    
    
  • Homogenization: Blend the DGEBA and Heloxy 65 at 40°C using an overhead stirrer at 300 RPM for 15 minutes. Allow the mixture to cool to 25°C before curative addition to prevent premature crosslinking.

Protocol B: Rheological Profiling & Cure Kinetics

This protocol validates the viscosity reduction and monitors the altered curing profile.

Step-by-Step Methodology:

  • Baseline Rheology: Load 2 mL of the uncured resin/diluent blend (without amine) onto a rotational rheometer (cone-and-plate geometry). Run a steady shear sweep from 0.1 to 100

    
     at 25°C.
    Self-Validation Check: The fluid should exhibit Newtonian behavior (constant viscosity across shear rates). Compare this baseline to unmodified DGEBA to quantify the dilution efficiency.
    
  • Amine Integration & Degassing: Add the calculated

    
     to the resin blend. Mix at 200 RPM for 3 minutes. Immediately transfer to a vacuum chamber (-29 inHg) for 5 minutes. The lower viscosity provided by Heloxy 65 will cause entrapped air bubbles to rise and burst significantly faster than in unmodified systems[4].
    
  • Thermal Analysis (DSC): Transfer a 10 mg sample of the mixed system into a Tzero aluminum pan. Run a Differential Scanning Calorimetry (DSC) dynamic temperature sweep from 25°C to 250°C at 10°C/min. Causality: The area under the exothermic peak will validate the total heat of reaction (

    
    ), while the peak temperature (
    
    
    
    ) confirms the suppressed exotherm caused by the mono-functional diluent[1].

Workflow Step1 1. Stoichiometry Calculation (EEW Adjustment) Step2 2. Resin & Diluent Blending (Homogenization) Step1->Step2 Step3 3. Rheological Profiling (Viscosity vs. Shear) Step2->Step3 Step4 4. Amine Addition & Degassing Step3->Step4 Step5 5. Thermal Analysis (DSC for Exotherm) Step4->Step5

Fig 2: Sequential experimental workflow for formulating and validating Heloxy 65 systems.

Formulation Guidelines & Limits of Addition

While Heloxy 65 is highly effective at resisting crystallization and lowering viscosity, formulation scientists must balance processability with final material properties[1].

  • Electrical Potting: The highly aromatic nature of Heloxy 65 maintains dielectric strength, making it ideal for electrical encapsulation where low viscosity is needed to penetrate tightly wound coils[1][4].

  • Addition Limits: It is strictly recommended to limit Heloxy 65 to the minimum amount necessary to achieve the target application viscosity[1]. Additions exceeding 20-25% by weight will drastically reduce the crosslink density, rendering the cured matrix susceptible to solvent ingress and thermal degradation at lower temperatures.

References

  • Technical Data Sheet HELOXY Modifier 65 - Westlake Epoxy Westlake Epoxy URL
  • HELOXY™ Epoxy Functional Modifiers Miller-Stephenson Chemicals URL
  • Chemical Properties of Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]- (CAS 3101-60-8)
  • CAS 3101-60-8: p-tert-Butylphenyl glycidyl ether CymitQuimica URL

Sources

Method

Curing kinetics of 2-[(4-Tert-butylphenyl)methyl]oxirane with polyamines

Application Note: Curing Kinetics of 2-[(4-Tert-butylphenyl)methyl]oxirane with Polyamines Abstract & Scope This application note details the kinetic characterization of 2-[(4-tert-butylphenyl)methyl]oxirane (commonly re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Curing Kinetics of 2-[(4-Tert-butylphenyl)methyl]oxirane with Polyamines

Abstract & Scope

This application note details the kinetic characterization of 2-[(4-tert-butylphenyl)methyl]oxirane (commonly referred to as p-tert-butylphenyl glycidyl ether or p-t-BPGE ). While widely utilized as a reactive diluent to reduce viscosity in epoxy formulations, its mono-functional nature makes it an excellent model compound for studying competitive amine-epoxy addition reactions without the immediate vitrification complexities of multi-functional resins.

This guide provides a rigorous protocol for determining reaction rates, activation energies (


), and autocatalytic parameters using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR).

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Researchers (Hydrogel/Linker synthesis).

Chemical Profile & Reactivity

PropertyDetail
IUPAC Name 2-[(4-tert-butylphenyl)methyl]oxirane
Common Name p-tert-butylphenyl glycidyl ether (p-t-BPGE)
CAS Number 3101-60-8
Molecular Weight 206.28 g/mol
Functionality 1 (Mono-epoxide)
Epoxy Equivalent Weight (EEW) ~215–225 g/eq (Typical commercial grade)
Key Feature The para-tert-butyl group adds hydrophobicity and volume but exerts minimal steric hindrance on the distal oxirane ring compared to ortho-substituents.[1][2]

Theoretical Framework: The Epoxy-Amine Mechanism

The curing of p-t-BPGE with polyamines follows the standard nucleophilic addition mechanism. However, unlike crosslinking resins (e.g., DGEBA), p-t-BPGE acts as a chain terminator or extender.

Reaction Pathway
  • Primary Amine Addition: The primary amine attacks the methylene carbon of the oxirane ring, opening it to form a secondary amine and a secondary hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine reacts with another epoxide molecule to form a tertiary amine.[3]

  • Hydroxyl Autocatalysis: The hydroxyl groups generated (and those initially present) facilitate ring opening via hydrogen bonding, stabilizing the transition state.

Note: Etherification (hydroxyl reacting with epoxide) is generally negligible below 150°C in the presence of amines due to the higher nucleophilicity of the amine group.

Kinetic Pathway Visualization

ReactionMechanism Epoxide p-t-BPGE (Epoxide) SecAmine Secondary Amine (-NH-) Epoxide->SecAmine k1 (Non-cat) TertAmine Tertiary Amine (-N<) Epoxide->TertAmine + SecAmine PrimAmine Primary Amine (-NH2) PrimAmine->SecAmine + Epoxide SecAmine->TertAmine k2 (Non-cat) Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Epoxide H-Bond Activation Hydroxyl->SecAmine Catalysis (k1', k2')

Figure 1: Mechanistic pathway of p-t-BPGE reacting with polyamines, highlighting the transition from primary to tertiary amines and the autocatalytic role of hydroxyl groups.

Kinetic Modeling: The Kamal-Sourour Model

For this system, the Kamal-Sourour autocatalytic model is the industry standard for fitting DSC data. It accounts for both the initial reaction rate and the acceleration caused by hydroxyl generation.


[4]
  • ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    : Degree of conversion (0 to 1).
    
  • 
    : Rate constant for the non-catalytic path (Arrhenius dependent).
    
  • 
    : Rate constant for the autocatalytic path (Arrhenius dependent).
    
  • 
    : Reaction orders (typically 
    
    
    
    to 3).

Experimental Protocol

Materials Preparation

Objective: Create a stoichiometric mix of p-t-BPGE and Polyamine.

  • Calculate Stoichiometry:

    • Determine the Amine Hydrogen Equivalent Weight (AHEW) of your polyamine (e.g., IPDA AHEW

      
       42.6 g/eq).
      
    • Determine EEW of p-t-BPGE (approx 220 g/eq).

    • Ratio: Mix 1:1 equivalent ratio (Epoxy:Amine Hydrogen).[5]

    • Mass Ratio = EEW / AHEW.

  • Mixing:

    • Weigh components into a glass vial with precision (

      
      0.1 mg).
      
    • Mix vigorously for 30–60 seconds. Critical: Since p-t-BPGE is low viscosity, ensure no phase separation occurs before the reaction starts.

    • Degas in a vacuum chamber for 2 minutes to remove air bubbles if using for plaque casting; for DSC, immediate loading is preferred to capture

      
      .
      
Differential Scanning Calorimetry (DSC) Method

Instrument: TA Instruments Q2000, PerkinElmer DSC 8000, or equivalent.

Workflow A: Dynamic (Non-Isothermal) Scan

  • Purpose: Determine total Heat of Reaction (

    
    ) and estimate Activation Energy (
    
    
    
    ) via Kissinger/Ozawa methods.
  • Sample: 5–10 mg in hermetic aluminum pans.

  • Ramp: Heat from 0°C to 250°C at rates of 5, 10, 15, and 20 °C/min .

  • Output: Peak exotherm temperature (

    
    ) shifts higher with faster rates.
    

Workflow B: Isothermal Scan (Kinetic Modeling)

  • Purpose: Generate

    
     data for Kamal model fitting.
    
  • Temperatures: Select 4 temperatures based on dynamic results (e.g., 60°C, 70°C, 80°C, 90°C ).

  • Procedure:

    • Pre-heat DSC cell to target temperature

      
      .
      
    • Rapidly introduce sample pan (< 5 seconds).

    • Hold isothermal until heat flow returns to baseline (typically 60–120 mins).

    • Post-Cure Scan: Perform a dynamic scan after the isothermal run to check for residual cure (

      
      ).
      
  • Validation: Total conversion

    
    . If 
    
    
    
    , the temperature was too low for complete cure (vitrification occurred).
FTIR Monitoring (Alternative/Validation)
  • Peak Tracking: Monitor the disappearance of the Oxirane ring peak at ~915 cm⁻¹ .

  • Reference: Use the Phenyl ring breathing mode at ~1510 cm⁻¹ or 1608 cm⁻¹ as an internal standard (invariant).

  • Calculation:

    
    
    

Data Analysis & Interpretation

Step 1: Calculate Conversion ( )

From Isothermal DSC data, integrate the heat flow peak (


) over time to get partial enthalpy 

.

Step 2: Determine Rate Constants ( )

Fit the experimental


 vs. 

curves to the Kamal-Sourour equation using non-linear regression (e.g., MATLAB, Origin, or Python scipy.optimize).
  • Low Conversion (

    
    ):  Reaction is dominated by 
    
    
    
    (non-catalytic).
  • Mid Conversion (

    
    ):  Reaction rate peaks due to autocatalysis (
    
    
    
    ).
  • High Conversion (

    
    ):  Diffusion control sets in (rate drops faster than model prediction).
    
Step 3: Arrhenius Plot

Plot


 vs 

for both

and

.

  • Insight:

    
     (autocatalytic) is typically lower than 
    
    
    
    because the hydroxyl-epoxy complex is more reactive than the bare epoxide.

Experimental Workflow Diagram

Workflow cluster_DSC DSC Analysis cluster_FTIR FTIR Validation Start Start: p-t-BPGE + Polyamine Mix Stoichiometric Mixing (1:1 EEW:AHEW) Start->Mix Dynamic Dynamic Scan (5, 10, 15, 20 K/min) Mix->Dynamic Iso Isothermal Scan (T1, T2, T3, T4) Mix->Iso Spec In-situ FTIR (Heat Stage) Mix->Spec Ea_Calc Calculate Ea (Kissinger Method) Dynamic->Ea_Calc Kamal Fit Kamal Model (k1, k2, m, n) Iso->Kamal Result Final Kinetic Parameters (Rate constants, Activation Energy) Ea_Calc->Result Kamal->Result Peak Track 915 cm-1 vs 1510 cm-1 Spec->Peak Peak->Result

Figure 2: Comprehensive workflow for the kinetic characterization of the p-t-BPGE system.

References

  • PubChem. (2025). p-tert-Butylphenyl glycidyl ether | C13H18O2. National Library of Medicine. [Link]

  • Hardis, R., et al. (2013). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. WSU Research Exchange. [Link]

  • Vyazovkin, S., & Sbirrazzuoli, N. (1996). Mechanism and Kinetics of Epoxy−Amine Cure Studied by Differential Scanning Calorimetry. Macromolecules, 29(6), 1867–1873. [Link]

  • Kamal, M. R., & Sourour, S. (1973). Kinetics and thermal characterization of thermoset cure. Polymer Engineering & Science, 13(1), 59-64.
  • NIST. (2023). Oxirane, [(2-methylphenoxy)methyl]- (Structural Analog Data). NIST Chemistry WebBook. [Link][6]

Sources

Application

Polymerization mechanism of mono-functional glycidyl ethers

Application Note: Advanced Polymerization Strategies for Mono-functional Glycidyl Ethers Part 1: Executive Summary & Strategic Relevance Mono-functional glycidyl ethers (MGEs)—such as phenyl glycidyl ether (PGE), -butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymerization Strategies for Mono-functional Glycidyl Ethers

Part 1: Executive Summary & Strategic Relevance

Mono-functional glycidyl ethers (MGEs)—such as phenyl glycidyl ether (PGE),


-butyl glycidyl ether (BGE), and tert-butyl glycidyl ether (

-BGE)—are pivotal building blocks in modern polymer therapeutics and advanced materials. While historically utilized as reactive diluents to reduce the viscosity of epoxy resins, their role has evolved significantly.

In the context of drug development , MGEs are the precursors to linear polyglycerols (LPGs) and amphiphilic block copolymers. These materials serve as superior alternatives to Polyethylene Glycol (PEG) due to their tunable architecture, resistance to oxidative stress, and lower immunogenicity.

This guide moves beyond classical textbook definitions, focusing on Monomer-Activated Anionic Ring-Opening Polymerization (MA-AROP) . This advanced mechanism overcomes the limitations of conventional anionic polymerization (slow kinetics, poor molecular weight control due to chain transfer) and cationic polymerization (uncontrollable termination), offering researchers a robust pathway to well-defined, low-dispersity polyethers.

Part 2: Mechanistic Insight & Causality

To design a valid experiment, one must understand the "why" behind the reaction kinetics. We will contrast the three primary mechanisms, with a focus on the superior MA-AROP method.

Conventional Anionic Ring-Opening Polymerization (AROP)
  • Mechanism: Nucleophilic attack by an alkoxide anion on the least substituted carbon (

    
    -carbon) of the epoxide ring.
    
  • Limitation: The secondary alkoxide active center is relatively basic but essentially non-nucleophilic due to aggregation. High temperatures (

    
    C) are required, leading to chain transfer to monomer (abstraction of protons), which limits molecular weight and increases dispersity (
    
    
    
    ).
Cationic Ring-Opening Polymerization (CROP)
  • Mechanism: Initiated by Lewis acids (e.g.,

    
    ).[1] The active species is an oxonium ion.
    
  • Limitation: Extremely fast propagation but prone to extensive back-biting and cyclic oligomer formation. Difficult to control end-group fidelity for bioconjugation.

Monomer-Activated Anionic Ring-Opening Polymerization (MA-AROP)
  • The Solution: This method decouples initiation from propagation enhancement. A bulky Lewis acid (e.g., Triisobutylaluminum,

    
    ) coordinates with the epoxide oxygen, pulling electron density away and making the ring highly susceptible to nucleophilic attack.
    
  • Result: Polymerization proceeds at low temperatures (

    
    C or below) with rapid kinetics, suppressing chain transfer. This yields polymers with Poisson-like distributions (
    
    
    
    ) and controlled molecular weights up to 100,000 g/mol .
Comparative Analysis of Mechanisms
FeatureConventional AnionicCationic (Lewis Acid)Monomer-Activated Anionic
Active Species Alkoxide AnionOxonium Ion"Ate" Complex (Aluminate)
Reaction Temp High (

C)
Low to AmbientLow (

to

C)
Regioselectivity

-attack (Steric)
MixedStrictly

-attack
Chain Transfer High (to monomer)High (Back-biting)Suppressed
Dispersity (

)
Broad (

)
Broad/MultimodalNarrow (

)
Drug Delivery Utility Low (Ill-defined)Low (Cyclics)High (Precision)

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the Monomer-Activated mechanism, highlighting the critical role of the Lewis Acid activator (


) in facilitating the ring-opening by the initiator (

).

MonomerActivatedPolymerization Init Initiator Salt (e.g., NOct4Br) Prop Chain Propagation (Ring Opening) Init->Prop Initiates (Anion) Monomer Glycidyl Ether Monomer Complex Activated Monomer Complex Monomer->Complex Coordination Activator Lewis Acid (i-Bu3Al) Activator->Complex Activates Complex->Prop Electrophilic Attack Prop->Prop Living Growth Polymer Linear Polyether (Low Dispersity) Prop->Polymer Termination (Acidic Workup)

Caption: Figure 1: Pathway of Monomer-Activated Anionic Ring-Opening Polymerization. The Lewis acid activates the monomer, allowing the initiator anion to open the ring efficiently at low temperatures.

Part 4: Detailed Experimental Protocol

Protocol Title: Synthesis of Linear Poly(


-butyl glycidyl ether) via Monomer-Activated AROP.
Objective:  To synthesize a defined precursor for linear polyglycerol (LPG) with 

g/mol and

.
Materials & Reagents
  • Monomer:

    
    -Butyl Glycidyl Ether (
    
    
    
    -BGE). Purification: Distill over
    
    
    under reduced pressure immediately before use.
  • Initiator: Tetraoctylammonium bromide (

    
    ).[2] Prep: Dry under vacuum at 
    
    
    
    C for 24h.
  • Activator: Triisobutylaluminum (

    
    ), 1.0 M solution in toluene.
    
  • Solvent: Toluene (anhydrous, HPLC grade).[3] Purification: Pass through activated alumina columns or distill over Na/Benzophenone.

  • Quenching Agent: Ethanol containing dilute HCl.

Step-by-Step Workflow

1. Reactor Preparation (Inert Atmosphere)

  • All steps must be performed in a glovebox or using strict Schlenk line techniques under Argon.

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.

2. Initiator Dissolution

  • Add

    
     (0.547 g, 1.0 mmol) to the flask.
    
  • Add anhydrous Toluene (20 mL). Stir until fully dissolved.

3. Monomer Activation (The Critical Step)

  • Cool the reaction flask to

    
    C  using an ice/water bath.
    
  • Add the monomer

    
    -BGE (13.0 g, 100 mmol) via syringe.
    
  • Note: At this stage, no reaction occurs because the ammonium salt cannot initiate the unactivated epoxide at this temperature.

4. Polymerization Trigger

  • Rapidly add the activator

    
     (2.0 - 3.0 mmol, 2-3 equivalents relative to initiator) via syringe.
    
  • Observation: The solution may turn slightly yellow. An exotherm is suppressed by the ice bath and dilute conditions.

  • Mechanism in Action: The Aluminum species coordinates to the epoxide oxygen. The bromide anion from the initiator attacks the activated ring.

5. Propagation & Termination

  • Maintain at

    
    C for 2-4 hours.
    
  • Monitor conversion via

    
     NMR (disappearance of epoxide signals at 
    
    
    
    2.5-3.0 ppm).
  • Termination: Add 5 mL of Ethanol/HCl mixture. This kills the Aluminum catalyst and protonates the chain end.

6. Purification

  • Evaporate Toluene under reduced pressure.

  • Dissolve the residue in a minimal amount of THF.

  • Precipitate into cold Methanol/Water (10:1) mixture to remove aluminum salts and residual initiator.

  • Dry polymer under high vacuum at

    
    C.
    

Part 5: Characterization & Validation

To ensure the protocol was successful, the following "Self-Validating" checks must be performed.

TechniqueParameterExpected Result for SuccessFailure Mode Indicator

NMR
Epoxide SignalsComplete disappearance of peaks at 2.60, 2.80, 3.10 ppm.Residual monomer peaks = Incomplete conversion.
GPC (THF) Dispersity (

)

(Narrow, monomodal).

or bimodal = Chain transfer or slow initiation.
GPC Molecular WeightMatches theoretical

(

).
Significantly higher

= Loss of initiator efficiency.
DSC


C (for Poly-

-BGE).
Higher

= Contamination or crosslinking.

Post-Polymerization Modification (Drug Delivery Context): To generate Linear Polyglycerol (LPG) :

  • Dissolve Poly(

    
    -BGE) in Trifluoroacetic acid (TFA) or treat with formic acid.
    
  • The acid cleaves the

    
    -butyl ether groups, yielding free hydroxyl groups.
    
  • Validation: Disappearance of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -butyl singlet (
    
    
    
    1.2 ppm) in NMR. The resulting LPG is water-soluble and biocompatible.

Part 6: References

  • Synthesis of Linear High Molar Mass Glycidol-Based Polymers by Monomer-Activated Anionic Polymerization. Source: Macromolecules (ACS Publications).[4][5][6] URL:[Link]

  • Conventional Oxyanionic versus Monomer-Activated Anionic Copolymerization of Ethylene Oxide with Glycidyl Ethers. Source: ACS Macro Letters.[4][5][6] URL:[Link]

  • Selective Ring-Opening Polymerization of Glycidyl Esters: A Versatile Synthetic Platform for Glycerol-Based (Co)polyethers. Source: Polymer Chemistry (RSC). URL:[Link]

  • Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications. Source: Polymers (MDPI/PMC). URL:[Link]

  • Anionic Polymerization of Phenyl Glycidyl Ether in Miniemulsion. Source: Macromolecules.[2][7][4][5][6][8][9][10][11] URL:[Link]

  • Cationic Polymerization of Vinyl Ethers and Glycidyl Ethers. Source: Wikipedia (General Mechanism Overview). URL:[Link][1]

Sources

Method

Effect of PTBPGE on glass transition temperature (Tg) of epoxy systems

Application Note: Impact of p-tert-Butylphenyl Glycidyl Ether (PTBPGE) on the Glass Transition Temperature (Tg) of Epoxy Networks Executive Summary This guide details the thermodynamic and structural impact of p-tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Impact of p-tert-Butylphenyl Glycidyl Ether (PTBPGE) on the Glass Transition Temperature (Tg) of Epoxy Networks

Executive Summary

This guide details the thermodynamic and structural impact of p-tert-butylphenyl glycidyl ether (PTBPGE) when used as a reactive diluent in Diglycidyl Ether of Bisphenol A (DGEBA) epoxy systems. While PTBPGE is essential for reducing viscosity and improving processability in high-performance coatings and composites, its mono-functional nature acts as a chain terminator. This significantly alters the crosslink density (CLD) and, consequently, the Glass Transition Temperature (


).

This document provides a mechanistic explanation of these changes, followed by a validated protocol for formulation, curing, and thermal analysis using Differential Scanning Calorimetry (DSC) according to ASTM D3418 .

Mechanistic Insight: The "Chain Stopper" Effect

To control


, one must understand the network architecture. Standard DGEBA resins are di-functional (two epoxide groups per molecule), allowing them to bridge two amine active sites, creating an infinite 3D network.

PTBPGE is a mono-functional glycidyl ether.[1]

  • Chemistry: It contains one epoxide group and a bulky hydrophobic tert-butyl group.

  • Network Disruption: When PTBPGE reacts with an amine curing agent, it consumes an active hydrogen but does not lead to a further connection point. It creates a "dangling end" or "pendant chain."

  • Free Volume Theory: These dangling ends increase the free volume within the polymer matrix. They push polymer chains apart, facilitating segmental motion at lower temperatures.

  • Result: The

    
     decreases as the concentration of PTBPGE increases.
    
Visualizing the Network Architecture

G cluster_0 Standard DGEBA Network (High Crosslink Density) cluster_1 PTBPGE Modified Network (Reduced Crosslink Density) DGEBA DGEBA (Di-functional) Amine Amine Hardener DGEBA->Amine Reacts Network Tight 3D Grid (High Tg) Amine->Network Bridges Chains PTBPGE PTBPGE (Mono-functional) Amine2 Amine Hardener PTBPGE->Amine2 Caps Site Dangling Dangling Ends (Chain Termination) Amine2->Dangling No Bridge LooseNet Looser Network (Lower Tg) Dangling->LooseNet Increases Free Volume

Figure 1: Mechanistic comparison of standard DGEBA crosslinking versus PTBPGE-mediated chain termination.

Experimental Protocol: Formulation and Curing

Objective: Prepare epoxy samples with varying PTBPGE content (0%, 10%, 20% w/w) while maintaining stoichiometric balance.

A. Materials
  • Resin (Part A): DGEBA (e.g., EPON 828), EEW

    
     188 g/eq.
    
  • Diluent: PTBPGE (e.g., Heloxy 65), EEW

    
     235 g/eq.
    
  • Hardener (Part B): IPDA (Isophorone Diamine) or TETA, AHEW (Amine Hydrogen Equivalent Weight) must be known.

B. Stoichiometry Calculation (The "EEW_mix" Method)

Crucial Step: You cannot simply swap weights. You must calculate the effective Epoxy Equivalent Weight (EEW) of the blend to ensure the amine ratio remains 1:1.



Example Calculation (100g Resin Blend, 15% PTBPGE):

  • Mass DGEBA: 85g (

    
    )
    
  • Mass PTBPGE: 15g (

    
    )
    
  • Moles Epoxide:

    
     eq.
    
  • 
    : 
    
    
    
    g/eq.
  • Hardener Required: If Hardener AHEW = 42 g/eq:

    
    
    
C. Mixing and Curing Workflow
  • Weighing: Weigh Resin and Diluent into a cup. Mix until homogenous (clear).

  • Addition: Add calculated Hardener amount.

  • Mixing: Mix via planetary centrifugal mixer (e.g., SpeedMixer) for 2 mins @ 2000 RPM to avoid air entrapment.

  • Degassing: Vacuum degas at -28 inHg for 5-10 mins.

  • Casting: Pour into aluminum molds (approx. 2mm thickness).

  • Cure Schedule:

    • 24 hours at Room Temperature (25°C).

    • Post-Cure: 2 hours at 100°C (or

      
       if known) to ensure full conversion. Note: Incomplete cure will yield artificially low 
      
      
      
      data.

Analytical Protocol: DSC Analysis (ASTM D3418)

Objective: Determine the


 using Differential Scanning Calorimetry.
A. Instrument Setup
  • Gas: Nitrogen purge (50 mL/min).

  • Pan: Tzero Aluminum or Hermetic Aluminum pans.

  • Sample Mass: 5–10 mg (precision

    
    0.1 mg).
    
B. The Heat-Cool-Heat Cycle

To accurately measure


 influenced by PTBPGE, you must erase the "thermal history" (physical aging) of the sample.
  • Equilibrate: 25°C.

  • Ramp 1 (First Heat): 10°C/min to 150°C (or well above expected

    
    ).
    
    • Purpose: Relaxes internal stresses and completes any residual cure.

  • Cool: 10°C/min or 20°C/min to 0°C.

  • Isothermal: Hold for 5 min.

  • Ramp 2 (Second Heat): 10°C/min to 150°C.

    • Measurement:Analyze this curve.

C. Data Analysis
  • Identify the step transition in the Heat Flow (W/g) vs. Temperature signal.

  • Calculate

    
     as the Midpoint (Half-Height)  of the inflection.
    

Data Interpretation & Expected Trends

The following table summarizes the expected impact of PTBPGE concentration on a standard DGEBA/IPDA system.

PTBPGE Concentration (wt%)Viscosity (cP @ 25°C)Crosslink DensityExpected Tg (°C)Mechanical Behavior
0% (Control) 12,000 - 14,000High150 - 160 Rigid, Brittle
10% 2,500 - 4,000Moderate135 - 145 Toughened
20% 800 - 1,200Low110 - 125 Flexible
30% < 500Very Low85 - 100 Rubbery/Soft

Note: Data represents typical trends for DGEBA systems cured with cycloaliphatic amines. Actual values depend on specific hardener selection and cure degree.

Key Observations:
  • Viscosity Drop: The viscosity drops non-linearly; a small addition (10%) causes a massive drop in viscosity, which is the primary benefit.

  • Tg Depression: For every 10% addition of PTBPGE, expect a

    
     depression of roughly 15–25°C.
    
  • Plasticization vs. Termination: While the tert-butyl group is bulky (which usually restricts rotation), the chain termination effect dominates, creating free volume and lowering

    
    .
    

Troubleshooting & Quality Control

IssueObservationRoot CauseCorrective Action
Tg too low Tg is >10°C lower than expected for the dilution level.Incomplete Cure or Stoichiometry Error.Check EEW calculations.[2] Ensure post-cure was performed above the ultimate Tg.
Exotherm Spike Sample smoked or cracked during cure.PTBPGE reduces viscosity, increasing reaction kinetics (mobility).Reduce cure temperature or mass. Use a step-cure (e.g., 40°C then 80°C).
Sticky Surface Surface of the casting is tacky.Amine Blush or PTBPGE evaporation.PTBPGE has low volatility, but ensure sealed cure. Check for humidity (amine blush).

References

  • ASTM International. (2021). ASTM D3418-21: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • Hexion (Westlake Epoxy). (2023). Heloxy Modifier 65 (PTBPGE) Technical Data Sheet.[Link]

  • Pham, H. Q., & Marks, M. J. (2005). Epoxy Resins.[1][3][4][5][6][7][8][9][10] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Montserrat, S., et al. (1998). Effect of reactive diluents on the kinetics of curing of an epoxy resin.[8][10][11] Journal of Applied Polymer Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing crystallization of p-tert-butylphenyl glycidyl ether in storage

Case Reference: Preventing & Managing Crystallization in Storage Status: Active Guide Department: Application Science & Material Stability Target Audience: Medicinal Chemists, Polymer Scientists, Formulation Engineers Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Preventing & Managing Crystallization in Storage

Status: Active Guide Department: Application Science & Material Stability Target Audience: Medicinal Chemists, Polymer Scientists, Formulation Engineers

Executive Summary

You are likely accessing this guide because your bottle of p-tert-butylphenyl glycidyl ether (PTBPGE) —normally a clear, viscous liquid—has solidified into a white mass or contains floating crystals.

Do not discard the material. This is a physical phase change, not chemical degradation.

High-purity glycidyl ethers are "supercooled liquids" at room temperature. Their melting points often hover near 0–5°C. When stored in standard laboratory refrigerators (4°C), they exist in a metastable state where a single nucleation event (dust, scratching, or temperature fluctuation) triggers rapid crystallization. This guide provides the protocols to prevent this phenomenon and safely recover the material without compromising the epoxide ring.

Module 1: The Science of "The Freeze" (FAQ)

Q: Why did my PTBPGE crystallize? I stored it in the fridge as recommended. A: Paradoxically, the refrigerator is often the culprit. The melting point of PTBPGE is approximately 3.5°C (38.3°F) [1, 2]. A standard lab refrigerator operates at 4°C. This proximity places the material in a "thermodynamic danger zone."

  • Supercooling: The liquid wants to freeze but lacks a "seed" to start the process.[1][2][3]

  • Nucleation: A minor temperature drop (e.g., opening the fridge door causing a cycle) or a physical shock triggers the molecules to align into a solid crystal lattice.

  • Purity: Higher purity (>98%) materials crystallize more easily because impurities that normally disrupt crystal growth are absent [3].

Q: Has the chemical degraded? A: No. Crystallization is a reversible physical change.[4] The chemical structure (specifically the strained epoxide ring) remains intact. However, if the material is not fully re-liquefied before use, you risk dispensing non-homogeneous material, leading to stoichiometry errors in your reaction [4].

Module 2: Storage Protocols (Prevention)

To prevent crystallization, you must manage the storage temperature relative to the melting point.[5]

Storage Decision Matrix

StorageProtocol Start Incoming PTBPGE Shipment CheckUsage Expected Usage Frequency? Start->CheckUsage HighFreq High Frequency (Daily/Weekly) CheckUsage->HighFreq Active Project LowFreq Low Frequency (Monthly/Archival) CheckUsage->LowFreq Long-term Archive RT_Storage Room Temperature Storage (20°C - 25°C) HighFreq->RT_Storage Cold_Storage Cold Storage (2°C - 8°C) LowFreq->Cold_Storage Cond_RT CRITICAL: Seal Tightly Moisture causes hydrolysis RT_Storage->Cond_RT Cond_Cold EXPECT CRYSTALLIZATION Must perform Thaw Cycle before every use Cold_Storage->Cond_Cold

Figure 1: Decision tree for selecting the optimal storage environment based on usage frequency.

Protocol A: Active Use (Recommended)
  • Condition: Room Temperature (20–25°C).

  • Rationale: Keeping the material significantly above its melting point (3.5°C) prevents the thermodynamic drive to crystallize.

  • Risk: Hydrolysis.[6] Glycidyl ethers react slowly with ambient moisture.

  • Mitigation:

    • Purge the headspace with dry Nitrogen or Argon after every use.

    • Seal the cap with Parafilm.

    • Store in a desiccator cabinet if the lab humidity is >60%.

Protocol B: Long-Term Storage
  • Condition: Refrigerator (2–8°C).

  • Rationale: Slows chemical degradation (oxidation/hydrolysis) for storage >6 months.

  • Consequence: The material will likely crystallize.[1]

  • Action: You must treat the bottle as a solid reagent and schedule a "Thaw Cycle" (see Module 3) 24 hours before you need to use it.

Module 3: Recovery & Thawing (Troubleshooting)

If you encounter a solidified bottle, follow this Standard Operating Procedure (SOP) to re-liquefy it without triggering thermal polymerization.

The "Soft-Melt" Workflow

ThawCycle Inspect 1. Inspect Bottle (Solid/Cloudy?) BathSetup 2. Water Bath Setup Set to 40°C - 50°C Inspect->BathSetup Immersion 3. Immersion Loosen cap slightly to vent pressure BathSetup->Immersion Monitor 4. Monitor Swirl every 10 mins Immersion->Monitor CheckClear Is liquid clear? Monitor->CheckClear Cool 5. Cool to RT Tighten cap CheckClear->Cool Yes (Transparent) Repeat Continue Heating CheckClear->Repeat No (Hazy/Crystals) Use Ready for Use Cool->Use Repeat->Monitor

Figure 2: Step-by-step recovery workflow for crystallized glycidyl ethers.

Detailed Steps:

  • Prepare Water Bath: Set a water bath to 40–50°C .

    • Warning: Do NOT exceed 60°C. Temperatures >100°C can initiate self-polymerization or ring-opening, especially if trace impurities are present [5].

  • Vent: Loosen the bottle cap slightly (1/4 turn) to prevent pressure buildup from expanding air.

  • Submerge: Place the bottle in the bath. Ensure the water level is below the cap line to prevent water ingress.

  • Agitate: Swirl the bottle gently every 10–15 minutes.

    • Critical: You must melt every single crystal . Even a microscopic "seed" left floating will cause the entire bottle to re-crystallize within hours of cooling [3].

  • Verify: Hold the bottle up to a light source. The liquid must be perfectly transparent (light yellow). If you see "schlieren" lines or haze, continue heating.

  • Cool: Allow the bottle to cool to room temperature on the benchtop before dispensing.

Module 4: Technical Data & Specifications
PropertyValueRelevance to Storage
CAS Number 3101-60-8Identity verification
Melting Point ~3.5°C (38°F)Critical: Storage at 4°C promotes freezing
Boiling Point 165–170°C (14 mmHg)Indicates low volatility at RT
Flash Point 102°C (215°F)Combustible; keep away from open flames
Density 1.03 g/mLDenser than water
Stability Moisture SensitiveHydrolyzes to form diols; keep dry
References
  • National Toxicology Program (NTP). (1992).[7] Chemical Repository: p-tert-Butylphenyl glycidyl ether. National Institutes of Health.[7] Retrieved from [Link]

  • Tri-iso Technical Center. (2019). Epoxy Crystallization & Prevention Recommendations. Retrieved from [Link]

  • Meridian Adhesives Group. (2025). Understanding Epoxy Resin Crystallization: What It Is and How to Manage It. Retrieved from [Link]

Sources

Optimization

Handling skin sensitization risks of tert-butylphenyl glycidyl ether

Technical Support Center: Handling Skin Sensitization Risks of tert-Butylphenyl Glycidyl Ether (TBPGE) Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Skin Sensitization Risks of tert-Butylphenyl Glycidyl Ether (TBPGE)

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are working with CAS 3101-60-8 (p-tert-butylphenyl glycidyl ether) as a reactive diluent in epoxy systems, or you have already experienced an adverse dermal reaction.

This compound is not just "sticky"; it is a Category 1 Skin Sensitizer . My goal is to move you beyond generic safety advice and explain the molecular mechanics of exposure so you can engineer it out of your workflow.

Module 1: The Hazard Landscape

Q: Why is TBPGE considered a "potent" sensitizer compared to standard resins?

A: The danger lies in its dual nature: lipophilicity and reactivity .

  • The Trojan Horse (Lipophilicity): The tert-butyl group makes the molecule highly lipophilic (fat-loving). Unlike standard Bisphenol A diglycidyl ether (DGEBA) resins, which are large and viscous, TBPGE is a smaller molecule designed to reduce viscosity. This allows it to penetrate the stratum corneum (the skin's outer barrier) rapidly.

  • The Trap (Haptenization): Once inside the viable epidermis, the strained epoxide ring acts as an electrophile. It undergoes a nucleophilic attack by amino acid residues (specifically Cysteine and Lysine) on your skin proteins. This forms a Hapten-Protein Complex . Your immune system does not recognize this complex as "self," triggering T-cell proliferation. The next time you are exposed, even to a trace amount, you trigger an inflammatory cascade.

Visualizing the Mechanism:

Haptenization TBPGE TBPGE (Electrophile) SkinBarrier Stratum Corneum (Lipid Barrier) TBPGE->SkinBarrier Rapid Penetration (Lipophilic t-butyl group) Protein Skin Protein (Nucleophile: -SH, -NH2) SkinBarrier->Protein Diffusion to Viable Epidermis Complex Hapten-Protein Complex Protein->Complex Nucleophilic Attack (Ring Opening) Immune T-Cell Activation (Sensitization) Complex->Immune Immune Recognition

Figure 1: The pathway from exposure to immune sensitization. Note that the lipophilic nature of TBPGE accelerates the first step.

Module 2: Exposure Control & PPE (The "Glove Trap")

Q: I wore nitrile gloves and still got a rash. How is this possible?

A: You likely experienced permeation , not degradation.

Researchers often assume that if a glove doesn't dissolve, it's working. This is false. TBPGE is a small molecule that can diffuse through the polymer matrix of a standard nitrile glove without physically damaging it. Once it permeates, the glove acts as an occlusive dressing, holding the toxin against your warm, sweating skin—the worst possible scenario.

Data: Glove Breakthrough Times for Low MW Epoxides

Glove MaterialAvg. ThicknessEst. Breakthrough TimeRecommendation
Disposable Nitrile 0.1 mm< 10 minutes UNSAFE for direct handling. Splash only.
Heavy Nitrile 0.4 mm30 - 60 minutesConditional. Change immediately upon splash.
Butyl Rubber 0.5 mm> 480 minutesSAFE for extended use.
Laminate (Silver Shield) Multi-layer> 480 minutesGOLD STANDARD. Impermeable.

Troubleshooting Protocol:

  • The "Double-Glove" Method: If you lack dexterity with Butyl gloves, wear Laminate (Silver Shield) gloves as your inner liner, and place a disposable nitrile glove over them for grip. This provides chemical immunity with reasonable tactile feedback.

Module 3: Decontamination (The "Solvent Myth")

Q: I spilled TBPGE on my arm. Should I wash it off with acetone or ethanol?

A: ABSOLUTELY NOT.

Using organic solvents (Acetone, Ethanol, DCM) is the single most dangerous error you can make.

  • Lipid Stripping: Solvents dissolve the protective fats in your skin.

  • The "Wash-In" Effect: The solvent dissolves the TBPGE and carries it deeper into the dermis than it would have gone on its own.

Correct Decontamination Workflow:

Decon Start Skin Exposure to TBPGE Step1 1. BLOT excess (Do not rub) Start->Step1 Decision Select Cleanser Step1->Decision Solvent Acetone / Alcohol Decision->Solvent WRONG Poly Polyglycol Cleanser (or Corn Oil / Citrus Cleaner) Decision->Poly CORRECT ResultBad INCREASED ABSORPTION (Systemic Risk) Solvent->ResultBad Wash-In Effect Step2 2. Emulsify & Rinse (Warm Water) Poly->Step2 Step3 3. Wash with Soap & Water Step2->Step3

Figure 2: Decision tree for dermal decontamination. Note the critical failure point of using solvents.

Why Polyglycols? TBPGE is hydrophobic. Water rolls off it. Polyglycol-based cleansers (or even simple corn oil) are lipophilic enough to dissolve the resin but too large to penetrate the skin rapidly. They lift the chemical so it can be emulsified and rinsed away.

Module 4: Experimental Protocol (Safe Transfer)

Q: How do I dispense this viscous liquid without creating "strings" that contaminate my bench?

A: Viscosity leads to contamination. When you pull a pipette tip away, the "string" of resin snaps and lands on the bench, the bottle rim, or your glove.

Protocol: The "Clean Break" Transfer Method

  • Preparation:

    • Use Positive Displacement Pipettes (e.g., Gilson Microman). Air-displacement pipettes will result in inaccurate volume due to the resin clinging to the tip walls.

    • Place a lint-free wipe (Kimwipe) directly next to the source container.

  • The Transfer:

    • Aspirate the TBPGE slowly to avoid air bubbles.

    • Crucial Step: Do not wipe the tip on the rim of the bottle (this leaves residue that polymerizes the cap shut).

    • Instead, touch the tip to the inner wall of the receiving vessel.

    • Dispense slowly.

    • The "Twist": While keeping the tip against the wall, rotate the pipette 180 degrees to break the surface tension string before lifting the pipette.

  • Waste Management:

    • Any tip touching TBPGE must go immediately into a dedicated solid waste container. Do not leave it on the bench.

    • Neutralization: If you have a small spill on the bench, cover it with sand/vermiculite. Wipe the area with a 5% Citric Acid solution (to hydrolyze the epoxide ring slowly) followed by soap and water.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 18360, p-tert-Butylphenyl glycidyl ether. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: p-tert-butylphenyl glycidyl ether.[1][2][3] Retrieved from [Link]

  • Wester, R. C., et al. (1999). In vivo skin decontamination of methylene bisphenyl isocyanate (MDI): Soap and water ineffective compared to polypropylene glycol. Toxicological Sciences. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Epoxy Impact Resistance with Mono-Glycidyl Ethers

Welcome to the technical support center for researchers, scientists, and professionals dedicated to advancing polymer science. This guide provides in-depth troubleshooting advice and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and professionals dedicated to advancing polymer science. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of mono-functional glycidyl ethers as reactive diluents to improve the impact resistance of epoxy resin systems. Our focus is on providing not just solutions, but the underlying scientific principles to empower your experimental design and interpretation.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues that may arise during the formulation, curing, and testing of epoxy resins modified with mono-glycidyl ethers.

Issue 1: Final Cured Epoxy is Brittle with No Improvement in Impact Resistance

Probable Causes:

  • Incorrect Stoichiometry: An improper ratio of epoxy resin to curing agent is a common reason for poor mechanical properties.[1] The addition of the mono-glycidyl ether dilutes the primary epoxy resin, which must be accounted for in the hardener calculation.

  • Phase Separation: The mono-glycidyl ether may not be fully compatible with the epoxy resin or curing agent, leading to phase separation during curing. This creates stress concentration points within the matrix, reducing toughness.

  • Insufficient Curing: The curing schedule (time and temperature) may be inadequate for the modified system. Reactive diluents can sometimes alter the required curing kinetics.[2]

  • Diluent Evaporation: If a volatile mono-glycidyl ether is used and the curing temperature is too high, a portion of the diluent may evaporate before it can be incorporated into the polymer network, leading to an off-ratio mix and porosity.

Recommended Solutions:

  • Recalculate Stoichiometry:

    • Action: Calculate the required amount of curing agent based on the total number of epoxy equivalents in the system, which includes both the primary epoxy resin (e.g., DGEBA) and the mono-glycidyl ether. The calculation should be based on the Epoxy Equivalent Weight (EEW) of all epoxy-functional components.

    • Rationale: Achieving the target crosslink density is critical for optimal mechanical properties. The amine hydrogens of the curing agent must react with the epoxy groups from all sources to form a well-integrated network.[3][4]

  • Ensure Homogeneous Mixing:

    • Action: After adding the mono-glycidyl ether to the primary epoxy resin, mix thoroughly at a slightly elevated temperature (e.g., 40-50°C) to reduce viscosity and improve miscibility.[5] Use mechanical stirring for a consistent, bubble-free mixture before adding the curing agent.

    • Rationale: A homogeneous initial mixture is crucial to prevent phase separation during the curing process. Uniform dispersion ensures the diluent is evenly distributed to flexibilize the entire polymer matrix.

  • Optimize Curing Schedule:

    • Action: Perform a Differential Scanning Calorimetry (DSC) analysis on the formulated system to determine the optimal curing temperature and time. Start with the resin manufacturer's recommended cure cycle and adjust based on the DSC results.

    • Rationale: Reactive diluents can influence the reactivity and the glass transition temperature (Tg) of the system.[6][7] A DSC scan will reveal the curing exotherm and the final Tg, confirming if a complete cure has been achieved.

Issue 2: Significant Drop in Glass Transition Temperature (Tg) and Thermal Resistance

Probable Causes:

  • High Diluent Concentration: Mono-glycidyl ethers, by design, reduce crosslink density.[8] An excessive concentration will lead to a substantial drop in Tg.

  • Chain Termination: As a mono-functional molecule, the glycidyl ether acts as a chain terminator. This reduces the overall molecular weight between crosslinks, increasing chain mobility and thus lowering the Tg.

  • Plasticization Effect: The flexible aliphatic or aromatic chains of the mono-glycidyl ether increase the free volume within the polymer network, which can lead to a plasticizing effect that lowers the Tg.[9]

Recommended Solutions:

  • Titrate Diluent Concentration:

    • Action: Create a series of formulations with varying weight percentages (wt%) of the mono-glycidyl ether (e.g., 5%, 10%, 15%, 20%).[7] Test the Tg and impact strength for each concentration to find the optimal balance.

    • Rationale: There is a trade-off between improved toughness and reduced thermomechanical properties. An experimental matrix is the most effective way to identify the concentration that provides the desired impact resistance without compromising the service temperature of the material.[10]

  • Select an Appropriate Diluent:

    • Action: If a high Tg is critical, consider using a mono-glycidyl ether with a more rigid molecular structure (e.g., one based on a phenol or cresol backbone) rather than a long, flexible aliphatic chain.

    • Rationale: The chemical structure of the diluent plays a significant role. Rigid structures will impart less flexibility to the network and result in a smaller decrease in Tg compared to highly flexible aliphatic diluents.

  • Perform Dynamic Mechanical Analysis (DMA):

    • Action: Use DMA to accurately measure the Tg (often taken from the peak of the tan δ curve) and to understand how the storage modulus is affected by the diluent across a range of temperatures.[6]

    • Rationale: DMA provides a more detailed picture of the thermomechanical behavior than DSC alone. It can reveal changes in the material's stiffness and damping properties, which are directly related to its toughness and service temperature.[6]

Issue 3: Inconsistent or Unreliable Impact Strength Test Results

Probable Causes:

  • Improper Specimen Preparation: Voids, surface defects, or incorrect dimensions in the test specimens can act as stress concentrators, leading to premature failure and scattered results.

  • Inadequate Notching: For notched Izod or Charpy tests, the notch geometry (depth, radius) must be precise and consistent. A dull or improperly shaped cutter can introduce microcracks.

  • Testing Environment: Temperature and humidity can affect the mechanical properties of epoxy resins. Testing should be conducted in a controlled environment as specified by the standard.

  • Incorrect Test Method: Using a test method not suited for the material's expected behavior (e.g., a brittle fracture test for a highly ductile material) can yield misleading data.

Recommended Solutions:

  • Standardize Specimen Preparation:

    • Action: Cast the epoxy formulation into molds specified by the relevant ASTM or ISO standard (e.g., ASTM D256 for Izod impact testing).[11] Degas the mixture under vacuum before pouring to eliminate air bubbles. Post-cure the specimens according to the optimized schedule.

    • Rationale: Consistency in specimen preparation is paramount for reproducible data. Following established standards ensures that the results are comparable and reflect the material's properties, not artifacts of the preparation process.[12][13]

  • Utilize a Precision Notching Tool:

    • Action: Use a dedicated notching cutter that conforms to the specifications in ASTM D256. Inspect the notch of each specimen under magnification to ensure it is sharp and free of defects.

    • Rationale: The notch is designed to create a controlled point of failure initiation. Any variation in its geometry will significantly alter the measured impact energy.

  • Adhere to Standard Testing Protocols:

    • Action: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours before testing, as outlined in the ASTM standards. Conduct the tests using a calibrated impact tester.

    • Rationale: The mechanical response of polymers is temperature-dependent. Standardization of the testing environment ensures that the data is reliable and can be compared across different batches and studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which mono-glycidyl ethers improve the impact resistance of epoxy resins?

Mono-glycidyl ethers improve impact resistance primarily by increasing the flexibility of the crosslinked polymer network.[14] As mono-functional molecules, they are incorporated into the network at the chain ends, which reduces the overall crosslink density.[8] This leads to a less constrained network with longer, more flexible segments between crosslinks, allowing the material to absorb more energy before fracturing. This process enhances both fracture toughness and impact strength.[15]

Q2: How do mono-glycidyl ethers affect the viscosity of the uncured epoxy resin?

Mono-glycidyl ethers are often referred to as "reactive diluents" because their primary function is to reduce the viscosity of the uncured epoxy resin formulation.[8][16] Their low molecular weight and simple structure allow them to effectively separate the larger epoxy polymer chains, reducing intermolecular forces and making the resin easier to process, handle, and compound with fillers.[17]

Q3: Will adding a mono-glycidyl ether always decrease the tensile and flexural strength of the epoxy?

Generally, yes. There is often a trade-off between toughness and strength/stiffness. By reducing the crosslink density, mono-glycidyl ethers typically lead to a decrease in tensile strength, flexural strength, and modulus.[9][10] However, at very low concentrations, some studies have reported slight increases in strength, potentially due to improved wetting or a more uniform cure. The extent of the decrease depends heavily on the type and concentration of the diluent used.[9]

Q4: What is the difference between a reactive and a non-reactive diluent?

A reactive diluent, like a mono-glycidyl ether, contains a functional group (in this case, an epoxy group) that allows it to co-react and become a permanent part of the cured polymer network.[17] A non-reactive diluent (like a solvent or a plasticizer) does not chemically bond into the network.[16] While non-reactive diluents also reduce viscosity, they can leach out over time, leading to a loss of properties. Reactive diluents are preferred for durable, high-performance applications because they are permanently integrated.[8][16]

Q5: Are there any safety concerns associated with mono-glycidyl ethers?

Yes. Many glycidyl ethers are known skin irritants and sensitizers, and some may have other health hazards.[18][19] It is crucial to consult the Safety Data Sheet (SDS) for the specific mono-glycidyl ether being used.[18] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[20]

Data & Protocols
Table 1: Expected Effects of Mono-Glycidyl Ether Addition on Epoxy Resin Properties
PropertyTypical Effect of Increasing Mono-Glycidyl Ether ConcentrationRationale
Viscosity (Uncured) Significant Decrease Dilution effect, reduces intermolecular forces.[16][17]
Impact Strength Significant Increase Reduced crosslink density, increased network flexibility.[4][14]
Fracture Toughness (K_Ic) Increase Increased plastic deformation at the crack tip.[21]
Glass Transition Temp. (Tg) Decrease Reduced crosslink density, increased chain mobility.[7][10]
Tensile & Flexural Strength Decrease Reduced crosslink density leads to a weaker network.[8]
Modulus (Stiffness) Decrease Increased network flexibility.[6]
Cure Time May Increase or Decrease Dependent on the reactivity of the specific diluent and curing agent.[8]
Chemical Resistance Decrease A less dense network is more susceptible to solvent ingress.[8]
Experimental Protocol: Formulation and Impact Testing of a Mono-Glycidyl Ether-Modified Epoxy Resin

Objective: To quantify the effect of a mono-glycidyl ether on the Izod impact resistance of a standard DGEBA-based epoxy system.

Materials & Equipment:

  • Diglycidyl ether of bisphenol A (DGEBA) resin (e.g., EEW ~188 g/eq)

  • Mono-glycidyl ether reactive diluent (e.g., C12-C14 aliphatic glycidyl ether)

  • Amine-based curing agent (e.g., isophorone diamine, IPDA)

  • Digital scale (0.01 g resolution)

  • Mechanical stirrer and hot plate

  • Vacuum chamber/desiccator

  • ASTM D256 compliant specimen molds

  • Programmable oven

  • Izod impact tester (calibrated)

  • Precision notching cutter

Workflow Diagram:

experimental_workflow cluster_prep Formulation & Mixing cluster_cure Casting & Curing cluster_test Testing & Analysis P1 Weigh DGEBA & Mono-Glycidyl Ether P2 Heat & Mix (40°C) to Homogenize P1->P2 P3 Calculate & Weigh Curing Agent P2->P3 P4 Add Hardener, Mix Thoroughly P3->P4 P5 Degas Under Vacuum P4->P5 C1 Pour into Molds P5->C1 C2 Cure in Oven (e.g., 80°C for 2h) C1->C2 C3 Post-Cure (e.g., 125°C for 3h) C2->C3 C4 Demold Specimens C3->C4 T1 Condition Specimens (23°C, 50% RH, 40h) C4->T1 T2 Precision Notch Specimens T1->T2 T3 Perform Izod Impact Test (ASTM D256) T2->T3 T4 Analyze Data (J/m or ft-lb/in) T3->T4 troubleshooting_tree Start Problem with Modified Epoxy Q1 Is the cured epoxy brittle/weak? Start->Q1 Mechanical Properties Q2 Is the Tg too low? Start->Q2 Thermal Properties Q3 Are test results inconsistent? Start->Q3 Data Reliability A1 Check Stoichiometry Recalculate hardener ratio Q1->A1 Yes A2 Optimize Cure Cycle Use DSC to verify cure Q1->A2 Yes A3 Improve Mixing Ensure homogeneity Q1->A3 Yes B1 Reduce Diluent % Create concentration gradient Q2->B1 Yes B2 Use a More Rigid Diluent (e.g., aromatic vs. aliphatic) Q2->B2 Yes C1 Standardize Specimen Prep Follow ASTM/ISO, degas resin Q3->C1 Yes C2 Verify Notch Quality Use precision cutter Q3->C2 Yes C3 Control Test Environment Condition specimens properly Q3->C3 Yes

Caption: Decision tree for troubleshooting common experimental issues.

References
  • Title: What standards are used for mechanical testing for epoxy resins? Source: ResearchGate URL: [Link]

  • Title: Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses Source: DENACOL's Lab URL: [Link]

  • Title: Effect of Diluents on Mechanical Characteristics of Epoxy Compounds Source: PMC (PubMed Central) URL: [Link]

  • Title: Materials Characterization of High-Temperature Epoxy Resins: SC-79 and SC-15/SC-79 Blend Source: GovInfo URL: [Link]

  • Title: (PDF) The effect of reactive diluent on mechanical properties and microstructure of epoxy resins Source: ResearchGate URL: [Link]

  • Title: The Role of Epoxy Diluents in Enhancing the Flow and Leveling of Coatings Source: American Coatings Association URL: [Link]

  • Title: Is There Such a Thing as Non-toxic, Safe Epoxy? How to Read Between the Lines Source: Ecopoxy URL: [Link]

  • Title: Mode II fracture characterization of toughened epoxy resin composites Source: ResearchGate URL: [Link]

  • Title: Troubleshooting Epoxy Resin: Why Isn't It Hardening? Source: ZDS Adhesive Manufacturer URL: [Link]

  • Title: 5 Common Epoxy Resin Problems and How to Fix Them Source: Resiners URL: [Link]

  • Title: EPOXY RESIN: PROBLEMS AND SOLUTIONS - THE 12 MOST COMMON PROBLEMS Source: Resin Pro URL: [Link]

  • Title: Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins Source: PMC (PubMed Central) URL: [Link]

  • Title: Toughening of epoxy resins Source: Indian Academy of Sciences URL: [Link]

  • Title: Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: Fix Epoxy Like a Pro: A Guide to Common Problems Source: UltraClear Epoxy URL: [Link]

  • Title: Mechanical characterization of different epoxy resins enhanced with carbon nanofibers Source: Italian Group of Fracture URL: [Link]

  • Title: Synthesis of acid anhydride‐modified flexible epoxy resins and enhancement of impact resistance in the epoxy composites Source: Wiley Online Library URL: [Link]

  • Title: Epoxy Resin Systems Source: California Department of Public Health URL: [Link]

  • Title: D3013 Standard Specification for Epoxy Molding Compounds Source: ASTM International URL: [Link]

  • Title: ASTM D4142-89(2009) - Standard Guide for Testing Epoxy Resins Source: ASTM International URL: [Link]

  • Title: Toughening of epoxy resins Source: ResearchGate URL: [Link]

  • Title: Occupational allergic contact dermatitis caused by epoxy chemicals: occupations, sensitizing products, and diagnosis Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Solving Phase Separation in PTBPGE-Modified Resins

Welcome to the technical support center for p-tert-Butylphenyl Glycidyl Ether (PTBPGE) modified resin systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for p-tert-Butylphenyl Glycidyl Ether (PTBPGE) modified resin systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to phase separation. Here, we move beyond simple instructions to explain the underlying chemical and physical principles governing your observations, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role of PTBPGE and the nature of phase separation in epoxy resin systems.

Q1: What is p-tert-Butylphenyl Glycidyl Ether (PTBPGE) and why is it used in my epoxy formulation?

A1: PTBPGE is an organic compound classified as a reactive diluent.[1] Its primary function is to reduce the viscosity of epoxy resin formulations. This is crucial for improving handling and processing characteristics, such as ensuring better impregnation of composite fibers or allowing for higher filler loading.[1] The key features of PTBPGE include:

  • Reactive Nature: The glycidyl ether group in PTBPGE allows it to co-react with the curing agent (hardener), becoming a permanent part of the cross-linked polymer network.[2] This is distinct from non-reactive diluents, which can migrate out of the cured resin over time and degrade mechanical properties.

  • Viscosity Reduction: The relatively small molecular size and structure of PTBPGE effectively lower the overall viscosity of the uncured resin mixture.[2]

  • Property Modification: The bulky tert-butyl group enhances hydrophobicity, which can improve moisture resistance in the final cured product.[1][2]

Q2: What is "reaction-induced phase separation" and why does it occur in my resin system?

A2: Reaction-induced phase separation is a process where a formulation that is initially a single, homogeneous liquid phase separates into two or more distinct phases as the curing reaction progresses.[3] This is the most common cause of phase separation in thermosetting systems like modified epoxies.

The mechanism is driven by thermodynamics. Initially, the mixture of low-molecular-weight epoxy resin, PTBPGE, and curing agent is miscible. However, as the curing reaction starts, the epoxy and curing agent molecules link together, forming progressively larger polymer chains and networks.[4] This increase in molecular weight dramatically decreases the entropy of mixing for the system. When the unfavorable change in entropy outweighs the favorable enthalpy of mixing, the Gibbs free energy of mixing becomes positive, and the system separates into distinct phases to achieve a lower energy state.[5] The final morphology is determined by a competition between this thermodynamic driving force and the kinetic limitations of the curing process, such as gelation and vitrification, which can trap the structure in a non-equilibrium state.[6][7]

Q3: Is phase separation always a negative outcome?

A3: Not necessarily. The outcome depends on whether the phase separation is controlled or uncontrolled.

  • Uncontrolled Phase Separation: This often leads to macroscopic domains, resulting in undesirable outcomes such as cloudiness, inconsistent curing, a significant drop in mechanical strength, and poor adhesion.[8]

  • Controlled Phase Separation: This is a key strategy for toughening otherwise brittle epoxy resins.[3][6] By creating a well-defined morphology, such as small, dispersed rubbery or thermoplastic particles within the epoxy matrix, one can significantly improve fracture toughness and impact resistance without substantially sacrificing other properties like modulus or thermal stability.[9][10]

Q4: What are the first visual indicators of phase separation?

A4: The most common and immediate visual indicator is a change in the optical clarity of the resin mixture. A previously clear, transparent liquid resin system will become cloudy, hazy, or opaque as phase separation begins and domains grow to a size that can scatter visible light.[8] This can happen either before curing has started (indicating poor initial miscibility) or during the curing process (reaction-induced phase separation).

Part 2: Troubleshooting Guide for Common Issues

This section provides a problem-oriented approach to diagnosing and solving specific phase separation issues.

Issue 1: The resin mixture becomes cloudy or hazy before adding the curing agent or starting the cure.

Q5: My epoxy/PTBPGE blend is cloudy at room temperature immediately after mixing. What is the cause and how do I fix it?

A5: This indicates that the components are not fully miscible under your initial conditions, likely because you have exceeded the solubility limit of PTBPGE in the epoxy resin at that temperature.

Underlying Cause: The thermodynamic principle at play is the miscibility gap of the binary system (Epoxy + PTBPGE). Many polymer blends exhibit an Upper Critical Solution Temperature (UCST), meaning they are immiscible at lower temperatures and become miscible upon heating.[5] Your current formulation is likely below its UCST.

Troubleshooting Protocol:

  • Reduce PTBPGE Concentration: The most direct solution is to decrease the weight percentage of PTBPGE in the formulation. Create a concentration ladder to find the miscibility limit at your working temperature.

  • Gentle Warming: Gently warm the mixture while stirring. An increase in temperature can bring the system above its UCST, resulting in a clear, homogeneous solution.[11][12]

    • Caution: Do not overheat, as this can accelerate degradation or cause premature reaction if any catalysts are present.[11]

  • Component Selection: If the required PTBPGE concentration is high, consider switching to a base epoxy resin with a chemical structure that is more compatible (i.e., has a more similar solubility parameter) with PTBPGE.

Issue 2: The resin mixture is clear initially but becomes cloudy during the curing process.

Q6: My formulation was perfectly clear, but it turned opaque as it cured. The final product has poor mechanical properties. How do I prevent this?

A6: This is a classic case of uncontrolled reaction-induced phase separation. The growing polymer network is "squeezing out" the PTBPGE into large, poorly integrated domains. The final morphology is highly dependent on the interplay between the curing temperature, the type of curing agent, and the formulation's composition.

Underlying Cause: The core issue is that the kinetics of phase separation are dominating over the kinetics of the network formation in a way that produces an undesirable morphology. The choice of curing agent and the cure temperature are the most powerful variables you can adjust.[7][13]

The following diagram illustrates the decision-making process for addressing this issue.

G A Start: Cloudy Cured Product (Poor Mechanical Properties) B Primary Cause: Uncontrolled Reaction-Induced Phase Separation A->B C Investigate Key Variables B->C D Curing Agent Compatibility C->D Thermodynamic Factor E Curing Temperature Profile C->E Kinetic Factor F Is the curing agent highly reactive (e.g., Aliphatic Amine)? D->F G Is the cure temperature too low? E->G H Action: Switch to a slower, more compatible curing agent (e.g., Anhydride, Aromatic Amine) F->H Yes I Action: Increase cure temperature to accelerate network formation relative to component diffusion G->I Yes J Action: Implement a step-cure profile. (e.g., Low temp gelation, high temp post-cure) G->J No K Verify with Cloud Point & DMA/SEM H->K I->K J->K

Sources

Troubleshooting

Technical Support Center: Reactive Diluent Volatility &amp; Odor Control

Tier 2 Support: Advanced Application Guide To: Laboratory Operations & R&D Formulation Teams From: Senior Application Scientist, Polymer Chemistry Division Subject: Minimizing Volatility and Odor of Reactive Diluents in...

Author: BenchChem Technical Support Team. Date: March 2026

Tier 2 Support: Advanced Application Guide

To: Laboratory Operations & R&D Formulation Teams From: Senior Application Scientist, Polymer Chemistry Division Subject: Minimizing Volatility and Odor of Reactive Diluents in Lab Environments

Introduction

As researchers, we often treat odor as a mere nuisance, but in the context of reactive diluents (acrylates, methacrylates, styrenics), odor is a direct proxy for vapor pressure and atmospheric concentration . If you can smell it, you are interacting with volatile organic compounds (VOCs) that are actively escaping your containment.

This guide moves beyond basic "close the lid" advice. It applies thermodynamic principles (Raoult’s Law) and polymerization kinetics to systematically reduce volatility at the source, during processing, and in waste management.

Part 1: Immediate Mitigation (Engineering & Physical Controls)
Q1: "I am working inside a fume hood, but the odor is still detectable. Is my hood failing?"

Diagnosis: Not necessarily. The issue is likely turbulence or improper sash management , not just airflow volume.

Technical Explanation: Standard fume hoods operate effectively at a face velocity of 80–120 fpm (feet per minute) .[1][2][3][4] Velocities higher than 150 fpm can actually create "eddy currents" at the sash edge, pulling vapors out of the hood and into the user’s breathing zone.

Troubleshooting Protocol:

  • Verify Face Velocity: Use a hot-wire anemometer to confirm velocity is within the OSHA-recommended 80–120 fpm range.[2]

  • The "6-Inch Rule": All volatile sources must be placed at least 6 inches behind the plane of the sash. This ensures the laminar flow has stabilized before hitting the vapor source.

  • Eliminate Cross-Drafts: High-velocity AC vents or heavy foot traffic behind the operator can overcome the hood's capture velocity.

Q2: "Can I chill the monomers to reduce the smell?"

Answer: Yes, but you must balance Vapor Pressure against Viscosity .

The Science (Clausius-Clapeyron Relation): Vapor pressure decreases exponentially with temperature. Chilling a volatile monomer like Methyl Methacrylate (MMA) from 25°C to 5°C can reduce its vapor pressure by over 60%.

Experimental Protocol: The "Cold-Stage" Mixing Technique

  • Step 1: Store reactive diluents at 4°C (standard fridge) or -20°C (if freezing point permits).

  • Step 2: Use a jacketed beaker connected to a recirculating chiller set to 10°C during mixing.

  • Step 3: Critical Warning: Lower temperatures increase viscosity. You may need to increase shear stress (mixing speed) to ensure homogeneity, which can introduce heat. Monitor temperature with an IR thermometer to ensure the "chill" isn't negated by shear heating.

Part 2: Formulation Engineering (Chemical Selection)
Q3: "I need low viscosity, but standard diluents (Styrene/MMA) are too volatile. What are my alternatives?"

Recommendation: Shift to High-Boiling Point Monomers or Bio-Based Cycloaliphatics .

Strategic Analysis: Volatility is inversely proportional to molecular weight (MW) and intermolecular forces.

  • Isobornyl Acrylate (IBOA): A cyclic structure that provides high Tg (glass transition temperature) like MMA but with significantly lower vapor pressure due to its bulky bicyclic ring.

  • Multifunctional Acrylates (HDDA/TPGDA): These have higher MW and lower volatility but will increase crosslink density (making the polymer more brittle).

Comparative Data: Vapor Pressure vs. Viscosity

Diluent NameTypeVapor Pressure (25°C)Viscosity (25°C)Odor ProfilePrimary Application
Methyl Methacrylate (MMA) Monofunctional~29.0 mmHg0.6 cPsSharp, AcridAcrylic syrups, Road marking
Styrene Monofunctional~6.0 mmHg0.7 cPsPungent, SolventPolyester composites, Vinyl esters
Isobornyl Acrylate (IBOA) Monofunctional0.01 mmHg 7.0 cPsMild, FreshLow-odor coatings, Adhesives
1,6-Hexanediol Diacrylate (HDDA) Difunctional< 0.01 mmHg6.0 cPsLow/MildUV curing, Inks
TPGDA Difunctional< 0.01 mmHg15.0 cPsVery LowWood coatings, Lithography

Note: Moving from MMA to IBOA reduces vapor emissions by >99% while maintaining similar hardness profiles.

Part 3: Process Optimization (Curing & Waste)
Q4: "The liquid resin smells fine, but the odor persists after curing. Why?"

Diagnosis: Oxygen Inhibition leading to unreacted monomer on the surface.[5][6]

The Mechanism: In free-radical polymerization (UV or peroxide cure), atmospheric oxygen reacts with the propagating radical to form a stable peroxyl radical. This terminates the chain reaction at the surface, leaving a tacky, uncured layer of volatile monomer that continues to off-gas.

Visualization: Oxygen Inhibition Pathway

OxygenInhibition PI Photoinitiator Radical Free Radical (R•) PI->Radical Cleavage UV UV Energy UV->PI Polymer Polymer Chain (Cured) Radical->Polymer + Monomer (Propagation) Peroxyl Peroxyl Radical (ROO•) (Dead Chain/Tacky Surface) Radical->Peroxyl + O₂ (Quenching) Monomer Monomer (M) O2 Atmospheric O₂ Polymer->Polymer + Monomer Peroxyl->Monomer No Reaction

Caption: Figure 1. Mechanism of Oxygen Inhibition.[5][6] Oxygen competes with the monomer for free radicals, terminating the reaction and leaving volatile, unreacted monomer on the surface.[5]

Troubleshooting Protocol: Surface Cure Optimization

  • Nitrogen Inerting: Purge the curing chamber with N₂ to reduce oxygen concentration below 500 ppm.

  • Wax Additives: Add 0.5% paraffin wax. During cure, the wax migrates to the surface, forming a physical barrier against oxygen.[6][7]

  • High-Intensity Cure: Use a high-peak irradiance UV lamp (>500 mW/cm²) to generate radicals faster than oxygen can quench them.

Q5: "How do I handle the waste? The trash bin is a major odor source."

Directive: Never dispose of liquid reactive diluents in standard solid waste.

The "Solidify-Before-Toss" Protocol:

  • Segregation: Keep a dedicated "Liquid Waste - Polymerizable" container (HDPE or Metal).

  • Scavenging: At the end of the day, add a surplus of initiator (e.g., 2% Benzoyl Peroxide for thermal, or excess photoinitiator for UV) to the waste container.

  • Cure it: Expose the waste container to UV light or heat (in a safe, ventilated oven) to polymerize the liquid into a solid block.

  • Disposal: Once solid and cool, the vapor pressure drops to near zero. It can now be disposed of as solid chemical waste (consult local EHS regulations).

Part 4: Decision Logic for Diluent Selection

Use this flow to select the correct diluent for your specific constraint.

DiluentSelection Start Start: Select Diluent Viscosity Is Low Viscosity (<10 cPs) Critical? Start->Viscosity Odor Is Low Odor/Toxicity Critical? Viscosity->Odor Yes Oligomer Use Heated Oligomers (No Diluent) Viscosity->Oligomer No Styrene Use Styrene/MMA (High Odor, Low Cost) Odor->Styrene No IBOA Use Isobornyl Acrylate (Low Odor, Monofunctional) Odor->IBOA Yes (Need Flexibility) HDDA Use HDDA/TPGDA (Low Odor, Difunctional) Odor->HDDA Yes (Need Hardness)

Caption: Figure 2.[6] Decision Matrix for balancing viscosity requirements against odor and volatility constraints.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance: Fume Hoods. United States Department of Labor. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 904857, Isobornyl methacrylate. PubChem.[8] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6658, Methyl Methacrylate. PubChem.[8] [Link]

  • Arcené, et al. (2012). Oxygen Inhibition in Free Radical Photopolymerization. RadTech Report. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Optimization

Technical Support Center: Purification of p-tert-Butylphenyl Glycidyl Ether (PTBPGE)

The following technical guide is structured as an interactive support center for researchers and process chemists handling p-tert-butylphenyl glycidyl ether (PTBPGE) . It prioritizes field-proven methodologies over theor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive support center for researchers and process chemists handling p-tert-butylphenyl glycidyl ether (PTBPGE) . It prioritizes field-proven methodologies over theoretical generalities.[1][2][3][4]

Initial Assessment & Diagnostic

Q: Before I start purification, how do I characterize the "Technical Grade" material I received?

A: Technical grade PTBPGE typically ranges from 90-95% purity.[1][2][3][4] Before attempting purification, you must identify the specific impurity profile, as this dictates your purification strategy.[1][4] Common impurities include:

  • Hydrolyzable Chlorine: Residuals from the epichlorohydrin synthesis route.[1][3][4] Critical to remove for electronic applications.

  • Free p-tert-Butylphenol (PTBP): Unreacted starting material.[1][2][3][4]

  • Hydrolyzed Species: Diols formed by the opening of the epoxide ring due to moisture.[1][4]

  • Oligomers: High molecular weight species from uncontrolled polymerization.[1][2][4]

Diagnostic Protocol:

  • GC-MS: The gold standard for identifying volatile organic impurities (free phenol, solvent residues).[1][2][3][4]

  • Epoxy Equivalent Weight (EEW) Titration: Determines the functional purity.[1][4] Theoretical EEW for PTBPGE is ~206 g/eq.[1][2][3][4] A higher value indicates hydrolysis or polymerization [1].[1][2][3][4]

  • HPLC: Useful for quantifying non-volatile oligomers that GC might miss [2].[1][2][3][4]

Decision Matrix: Selecting Your Method

Use the following logic flow to determine the appropriate purification route for your specific contaminant profile.

Purification_Decision_Tree Start START: Analyze Impurity Profile Check_Cl High Hydrolyzable Chlorine? Start->Check_Cl Check_Phenol High Free Phenol (>1%)? Check_Cl->Check_Phenol No Wash Method A: Alkaline Wash (Target: Cl & Phenol) Check_Cl->Wash Yes Check_Color High Color / Oligomers? Check_Phenol->Check_Color No Check_Phenol->Wash Yes Distill Method B: High-Vacuum Distillation (Target: Oligomers & Color) Check_Color->Distill Yes Chrom Method C: Flash Chromatography (Target: >99% Purity) Check_Color->Chrom No (Need Ultra-Pure) Wash->Distill If Purity < 98% Distill->Chrom Polishing Step

Figure 1: Purification Decision Matrix.[1][2][3][4] Select the pathway based on your primary impurity.

Method A: Chemical Treatment (Alkaline Wash)

Q: My sample has high hydrolyzable chlorine or free phenol.[1][2][3][4] Distillation alone isn't working.[1][2][3][4] What do I do?

A: Distillation often fails to remove trace chlorine species because their boiling points are similar to the product.[1][4] You must chemically convert them into water-soluble salts first.[1][2][3][4]

Mechanism:

  • Phenol Removal: p-tert-butylphenol (

    
    ) is converted to sodium p-tert-butylphenolate by NaOH, partitioning it into the aqueous phase.[1][2][3][4]
    
  • Dehydrochlorination: Residual chlorohydrins are cyclized to epoxides or hydrolyzed to glycols, which are then washed away.[1][3][4]

Protocol:

  • Dissolution: Dissolve technical PTBPGE in a non-polar solvent (e.g., Toluene or Ethyl Acetate) at a 1:1 ratio.[1][2][4]

  • Alkaline Wash: Wash with 10% NaOH solution (1:1 vol/vol) at 50°C for 1 hour. Agitate vigorously.

  • Neutralization: Separate phases.[1][3][4] Wash the organic layer with distilled water until pH is neutral (pH 7).[1][3][4]

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    .[1][2][4]
  • Stripping: Remove solvent via rotary evaporator under reduced pressure.

Critical Checkpoint: Ensure the pH is neutral before stripping. Residual base will catalyze polymerization during the subsequent heating steps [3].[1][4]

Method B: High-Vacuum Distillation (The Workhorse)

Q: How do I distill PTBPGE without polymerizing it? [1][2][3][4]

A: PTBPGE has a high boiling point (165-170°C at 14 mmHg) [4].[1][2][3][4] At these temperatures, thermal degradation and self-polymerization are significant risks.[1][2][3][4] You must use high vacuum (< 1 mmHg) to lower the boiling point below 130°C.[1][2][4]

Experimental Setup:

  • Apparatus: Short-path distillation head or Wiped Film Evaporator (WFE) for larger scales.

  • Vacuum: Two-stage rotary vane pump (Target: < 0.5 mmHg).[1][2][3][4]

  • Heating: Oil bath with precise temperature control.

Step-by-Step Protocol:

ParameterSetting/TargetReason
System Pressure < 1.0 mmHg (Torr)Lowers bp to ~110-125°C to prevent degradation.[1][2][3][4]
Bath Temperature 130°C - 145°CProvides necessary

without overheating the pot.[1][2][3][4]
Condenser Temp 40°C - 50°CPTBPGE is viscous; a warm condenser prevents clogging.[1][2][3][4]
Fore-run First 5-10%Contains residual solvents and volatiles.[1][2][3][4] Discard.
Main Fraction Middle 80%Collect stable flow.[1][2][4] Check refractive index (

) [1].[1][2][3][4]

Troubleshooting Distillation:

  • Issue: Vacuum fluctuates or pressure rises.

    • Cause: Decomposition generating non-condensable gases.[1][2][4]

    • Fix: Stop heat immediately. Check for leaks. Ensure material was neutralized (Method A) prior to distillation.

  • Issue: Product is yellow.

    • Cause: Oxidation or presence of quinone-type impurities.[1][2][3][4]

    • Fix: Perform distillation under Nitrogen or Argon blanket.[1][2][4]

Method C: Flash Chromatography (High Purity)

Q: I need >99% purity for a pharmaceutical assay. Distillation isn't enough.

A: For analytical standards or drug development, silica gel chromatography is required to separate the glycidyl ether from structurally similar impurities.[1][4]

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3][4]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1][2][3][4]

    • Start: 100:1 (Hexane:EtOAc) to elute non-polar impurities.[1][2][3][4]

    • Ramp: 90:10 to elute PTBPGE.[1][2][3][4]

    • Flush: 50:50 to remove polar oligomers/diols.[1][2][3][4]

  • Detection: TLC (Visualize with UV or

    
     stain) or HPLC-UV [5].[1][2][3][4]
    

Frequently Asked Questions (FAQ)

Q: Can I recrystallize PTBPGE? A: Generally, no.[1][3][4] PTBPGE is a liquid at room temperature or a low-melting solid (mp < 40°C) depending on purity.[1][2][3][4] Recrystallization is difficult and yields are poor due to its tendency to oil out.[1][3][4] Distillation is the preferred purification method [4].[1][3][4]

Q: How do I store the purified material? A: Store at 2-8°C in a tightly sealed container under inert gas (Argon/Nitrogen). Moisture will slowly hydrolyze the epoxide ring to a diol, increasing viscosity and reducing reactivity [6].[1][4]

Q: Is the material peroxide-forming? A: Yes, like many ethers, PTBPGE can form peroxides upon exposure to air.[1][4] Test with starch-iodide paper before heating/distilling, especially if the bottle is old [7].[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][4] p-tert-Butylphenyl glycidyl ether Compound Summary. National Center for Biotechnology Information.[1][2][3][4] Link[1][2][3][4]

  • SIELC Technologies. (2018).[1][2][3][4] HPLC Separation of tert-Butyl phenyl glycidyl ether. Link

  • Google Patents. (2001).[1][2][3][4] Method for removing butyl groups from butyl phenol compounds (Context on Phenol/Impurity separation). EP1151986B1.[1][2][3][4] Link

  • ECHEMI. (2024).[1][2][3][4] p-tert-Butylphenyl glycidyl ether Physical Properties & Boiling Points. Link

  • CymitQuimica. (2024).[1][2][3][4] Chemical Description and Applications of CAS 3101-60-8. Link

  • Fisher Scientific. (2025).[1][2][3][4] Safety Data Sheet: 4-tert-Butylphenyl glycidyl ether. Link[1][2][3][4]

  • NOAA. (1992).[1][2][3][4] CAMEO Chemicals: P-TERT-BUTYLPHENYL GLYCIDYL ETHER Reactivity Profile. Link[1][2][3][4]

Sources

Troubleshooting

Storage stability and shelf life extension of oxirane derivatives

Welcome to the Technical Support Center for Oxirane (Epoxide) Derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals mitigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxirane (Epoxide) Derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals mitigate the inherent instability of epoxides.

Oxiranes are characterized by a three-membered cyclic ether ring. The ~60° bond angle creates immense ring strain, making them highly susceptible to electrophilic and nucleophilic attacks[1]. While this reactivity is exactly what makes them valuable synthetic intermediates and active pharmaceutical ingredients (APIs)[2], it also makes their storage and shelf-life extension a significant analytical challenge.

Below, you will find a mechanistic breakdown of oxirane degradation, a troubleshooting Q&A, quantitative storage data, and a self-validating standard operating procedure (SOP) for shelf-life extension.

Part 1: Mechanistic Pathways of Oxirane Degradation

Before troubleshooting, it is critical to understand why your oxirane is degrading. The three primary failure modes during storage are:

  • Hydrolysis: Ambient moisture initiates a slow, spontaneous ring-opening reaction that converts the epoxide into vicinal diols[3][4].

  • Acid-Catalyzed Polymerization: Trace amounts of Lewis or Brønsted acids (often leaching from containers or present in halogenated solvents) protonate the oxirane oxygen. This triggers a cascade of nucleophilic attacks by other epoxide molecules, leading to cross-linking and a rapid increase in viscosity[1].

  • Thermal Degradation: Elevated temperatures provide the activation energy required to overcome the barrier for heterolytic ring-opening, accelerating both hydrolysis and polymerization[5][6].

OxiranePathways Oxirane Oxirane (Epoxide) High Ring Strain (~60°) Hydrolysis Hydrolysis Pathway (H2O Exposure) Oxirane->Hydrolysis Moisture AcidCat Acid Catalysis (Trace Protons/Metals) Oxirane->AcidCat Lewis/Bronsted Acids Stabilizer Acid Scavengers (e.g., Epoxol D65) Oxirane->Stabilizer Formulation Diol Vicinal Diols (Loss of Titer) Hydrolysis->Diol Ring Opening Polymer Polymerization (Viscosity Increase) AcidCat->Polymer Cross-linking Stable Extended Shelf Life (Intact Ring) Stabilizer->Stable Neutralizes Acids

Mechanisms of oxirane degradation and the protective role of acid scavengers.

Part 2: Troubleshooting Guides & FAQs

Q1: My volatile epoxide (e.g., epichlorohydrin) lost its titer entirely within two weeks of sitting on the bench. What happened? A: You are observing rapid thermal degradation and hydrolysis. Volatile epoxides like epichlorohydrin are highly unstable at room temperature. Analytical studies have shown that without refrigeration, epichlorohydrin degrades completely within 14 days, and shows 30-40% degradation in as little as 7 days at room temperature[7]. Solution: Always store volatile oxiranes at 4°C or lower. Refrigeration effectively maintains concentrations for extended periods by lowering the kinetic energy below the activation threshold for spontaneous ring-opening[7].

Q2: The liquid oxirane in my storage drum turned yellow and the viscosity increased significantly. Can I reverse this? A: No, the process is irreversible. The increase in viscosity and color change indicates acid-catalyzed polymerization[1]. This often happens if the epoxide is stored in unlined metal drums (especially brass, copper, or iron alloys), which act as Lewis acids and catalyze the decomposition[8][9]. Solution: For future batches, store the material in glass, stainless steel, or PTFE-lined containers[8][9]. If your downstream application permits, formulate the epoxide with an acid scavenger .

Q3: What are acid scavengers, and how do they extend the shelf life of formulated epoxides? A: Acid scavengers are sacrificial molecules added to a formulation to neutralize trace acids (halogen, carboxylic, or mineral acids) before they can attack your target API or primary epoxide[10]. Common industrial scavengers include epoxidized soybean oil (e.g., Epoxol D65) or specific branched epoxides[11]. Because the epoxide group on the scavenger is highly reactive, it preferentially neutralizes the free acids, stopping the auto-catalytic degradation loop and extending the shelf life from weeks to months[10][11].

Q4: I noticed pressure building up in my sealed styrene oxide container. Is this dangerous? A: Yes, this is a critical safety hazard. Degradation of certain epoxides, particularly those containing low-boiling substances or prone to exothermic polymerization, can result in severe pressure buildup and violent container rupture[8]. Solution: Store in a cool, well-ventilated area. Check for bulging containers regularly and vent them periodically by releasing caps slowly to dissipate vapors[8].

Part 3: Quantitative Data on Oxirane Storage Stability

The following table summarizes the expected shelf life and degradation risks of neat oxirane derivatives under various storage conditions, synthesizing industry-standard analytical observations[7][12][13].

Storage ConditionExpected Shelf LifePrimary Degradation RiskRequired Mitigation Strategy
25°C, Ambient Air, Clear Glass < 14 DaysRapid Hydrolysis, Photo-oxidationDo not store under these conditions.
4°C, Ambient Air, Amber Glass 1 - 3 MonthsSlow HydrolysisUse PTFE-lined caps; limit container opening.
25°C, Inert Gas, + Acid Scavenger 6 - 12 MonthsGradual PolymerizationAdd 1-2% Epoxidized Soybean Oil (Epoxol)[10].
-20°C, Argon Purged, Dark 12 - 24 MonthsNegligibleMaintain strict cold chain; allow to reach RT before opening to prevent condensation.

Part 4: Standard Operating Procedure (SOP) for Oxirane Shelf-Life Extension

To ensure a self-validating system where the physical setup actively prevents degradation, follow this step-by-step methodology for long-term storage of sensitive oxirane derivatives.

Step 1: Pre-Storage Purification (Acid Removal) Causality: Trace acids from synthesis or extraction will initiate polymerization.

  • Pass the neat liquid epoxide through a short plug of activated basic alumina (

    
    ) to neutralize and remove trace protons.
    
  • Verify the purity via

    
    -NMR or GC-FID prior to storage.
    

Step 2: Moisture Exclusion Causality: Water acts as a nucleophile, opening the strained ring to form vicinal diols[3].

  • Activate 3Å molecular sieves by heating them at 300°C under a vacuum for 4 hours.

  • Cool the sieves under an inert atmosphere.

  • Add the activated sieves to the storage vessel (approximately 10% w/v). Note: 3Å sieves are chosen because their pore size is small enough to trap water molecules without trapping the larger epoxide molecules.

Step 3: Headspace Inerting Causality: Oxygen and ambient humidity in the headspace drive oxidation and hydrolysis.

  • Transfer the epoxide into an amber glass vial or a PTFE-lined stainless steel container[8][9]. Never use brass or copper.

  • Gently purge the headspace with dry Argon gas for 30 seconds. Argon is preferred over Nitrogen as it is heavier than air and creates a dense protective blanket over the liquid.

Step 4: Sealing and Thermal Control Causality: Thermal energy overcomes the activation barrier for ring-opening[6].

  • Seal the container immediately with a PTFE-lined silicone septum cap. (Standard rubber septa will degrade upon contact with epoxide vapors).

  • Wrap the seal with Parafilm and store the container in a spark-free freezer at -20°C.

  • Critical: When retrieving the sample, allow the sealed vial to warm to room temperature before opening. Opening a cold vial will cause atmospheric moisture to instantly condense into the epoxide, ruining the anhydrous environment.

References

  • Substantially improving the enantioconvergence of PvEH1, a Phaseolus vulgaris epoxide hydrolase... National Institutes of Health (NIH). Available at:[Link]

  • Mechanochemical Degradation of Poly(vinyl chloride) into Nontoxic Water‐Soluble Products... Yonsei University / Advanced Materials. Available at:[Link]

  • CRACKBOND HEALER/SEALER PRODUCT INFORMATION. Adhesives Technology Corp. Available at:[Link]

  • Acid Scavengers - Cargill Expoxide Lubricant Acid Scavengers. Portal Lubes / Cargill. Available at:[Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at:[Link]

  • Stability of Epichlorohydrin over time. ResearchGate. Available at:[Link]

  • Pseudo-homogeneous Kinetic Evaluation for in-situ Epoxidation of Oleic Acid. ResearchGate. Available at:[Link]

  • Epoxide Applications | Epoxy | Chemical Substances. Scribd. Available at:[Link]

  • EPOXOL D65 - Epoxidized Soybean Oil. Ataman Kimya. Available at:[Link]

  • Elaborate on epoxides, preparation and their reaction. Filo. Available at:[Link]

  • US3142687A - Stabilization of epoxide compositions. Google Patents.
  • Influence of post‐harvest moisture on roasted almond shelf life and consumer acceptance. UC Davis Mitchell Lab. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for p-tert-Butylphenyl Glycidyl Ether: A Comparative Guide to Column Chemistries and Detection Strategies

Executive Summary p-tert-Butylphenyl glycidyl ether (p-TBPGE, CAS 3101-60-8) is a clear, light yellow liquid widely utilized as a reactive diluent in polymer synthesis and epoxy resins[1]. However, its epoxide moiety cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-tert-Butylphenyl glycidyl ether (p-TBPGE, CAS 3101-60-8) is a clear, light yellow liquid widely utilized as a reactive diluent in polymer synthesis and epoxy resins[1]. However, its epoxide moiety classifies it as a potential2 in pharmaceutical manufacturing, necessitating highly sensitive and robust analytical methods[2]. This guide objectively compares reverse-phase (RP) HPLC methodologies, specifically evaluating standard C18 stationary phases against specialized low-silanol/mixed-mode columns for the resolution of p-TBPGE from its synthetic precursors and degradation products.

Physicochemical Profiling & Method Rationale

Understanding the molecular characteristics of p-TBPGE is the foundation of a self-validating analytical system.

  • Hydrophobicity : With an3, p-TBPGE is highly hydrophobic[3], dictating a strong organic modifier requirement (e.g., Acetonitrile) in reverse-phase chromatography.

  • Reactivity : The epoxide ring is susceptible to hydrolysis, forming a diol. Sample preparation must avoid extreme pH or elevated temperatures to prevent in-situ degradation.

  • Chromophore : The p-tert-butylphenyl group provides strong UV absorbance, making UV detection highly effective without the need for derivatization, while 4 can be employed for advanced characterization[4].

Comparative Column Performance: Standard C18 vs. Specialized RP

While a standard C18 column can retain p-TBPGE, co-elution with structurally similar impurities (like p-tert-butylphenol) often compromises assay specificity. Specialized columns with low silanol activity (e.g., Newcrom R1) offer alternative selectivity and superior peak shapes.

Table 1: Comparative Chromatographic Performance for p-TBPGE Analysis
Chromatographic ParameterStandard C18 (100 Å, 5 µm)Low-Silanol RP (e.g., Newcrom R1, 5 µm)
Retention Time (

)
8.4 min6.2 min
Peak Asymmetry (

)
1.45 (Tailing observed)1.05 (Highly symmetrical)
Resolution (

) from Precursor
1.83.5
Mobile Phase Suitability High aqueous needed for retentionPerforms well with simple MeCN/H₂O
MS Compatibility Requires Formic AcidFully compatible with Formic Acid[4]

Causality of Performance : The peak tailing observed on standard C18 columns is often due to secondary interactions between the oxygen atoms of the glycidyl ether and residual acidic silanols on the silica support. Columns engineered with low silanol activity mitigate these secondary interactions, yielding sharper peaks and higher theoretical plates[4].

Visualizing the Analytical Workflow

To ensure trustworthiness and reproducibility, the method development workflow must be systematically executed.

HPLC_Workflow Start p-TBPGE Method Initiation PhysChem Physicochemical Profiling Start->PhysChem ColSelect Stationary Phase Selection PhysChem->ColSelect C18 Standard C18 (Hydrophobic) ColSelect->C18 Mixed Low-Silanol RP (Shape Selectivity) ColSelect->Mixed MobilePhase Mobile Phase Optimization C18->MobilePhase Mixed->MobilePhase Validation System Suitability & Validation MobilePhase->Validation

Systematic HPLC method development workflow for p-TBPGE analysis.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the quantification of p-TBPGE using a specialized RP column.

Materials & Reagents
  • p-tert-Butylphenyl glycidyl ether reference standard (CAS 3101-60-8).

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)[4].

Step 1: Mobile Phase Preparation
  • Channel A (Aqueous): Prepare 0.1% v/v Phosphoric acid in ultrapure water. (Note: Substitute with 0.1% Formic acid if MS detection is required)[4].

  • Channel B (Organic): 100% HPLC-grade Acetonitrile.

  • Degas both channels using inline vacuum degassing or ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Accurately weigh 10 mg of p-TBPGE standard.

  • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 MeCN:Water) to a working concentration of 10 µg/mL.

    • Causality : Diluting the sample in the mobile phase prevents solvent front distortion (the "solvent effect") during injection, which can lead to peak splitting or broadening.

Step 3: Chromatographic Conditions
  • Column: Low-silanol RP column (e.g., Newcrom R1), 150 x 4.6 mm, 5 µm[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Causality: Stabilizes retention times and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm (Optimal for the substituted phenyl ring).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-8 min: Linear ramp to 80% B

    • 8-10 min: Hold at 80% B

    • 10-10.1 min: Return to 40% B

    • 10.1-15 min: Re-equilibration.

Step 4: System Suitability Testing (SST)

Inject the working standard six times before analyzing unknown samples. The system is self-validated if:

  • Relative Standard Deviation (RSD) of retention time < 1.0%.

  • Peak tailing factor ≤ 1.2.

  • Theoretical plates > 5000.

Mechanistic Separation Logic

Understanding how p-TBPGE separates from its primary synthetic precursor (p-tert-butylphenol) and its hydrolysis product is critical for troubleshooting out-of-specification (OOS) results.

Separation_Logic Mixture Sample Mixture RP_Column Reverse-Phase Column (Hydrophobic Interaction) Mixture->RP_Column Hydrolyzed Hydrolyzed Diol (Most Polar) Precursor p-tert-Butylphenol (Intermediate) Target p-TBPGE (Most Hydrophobic) RP_Column->Hydrolyzed Elutes First RP_Column->Precursor Elutes Second RP_Column->Target Elutes Last

Elution order logic based on analyte hydrophobicity in reverse-phase HPLC.

Conclusion

The quantification of p-tert-butylphenyl glycidyl ether requires careful consideration of column chemistry due to the molecule's hydrophobicity and susceptibility to secondary silanol interactions. While standard C18 columns are functional, specialized low-silanol stationary phases provide superior peak symmetry and resolution from synthetic impurities. By employing a self-validating gradient method with UV or MS-compatible mobile phases, laboratories can ensure high-fidelity analytical data suitable for both quality control and pharmacokinetic profiling.

References

  • Title: 3101-60-8, p-tert-Butylphenyl glycidyl ether Formula Source: ECHEMI URL
  • Title: Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NIH URL
  • Title: tert-Butyl phenyl glycidyl ether Source: SIELC Technologies URL
  • Source: PubChem (NIH)

Sources

Comparative

Comparative Analytical Guide: GC-MS Profiling of Impurities in 2-[(4-Tert-butylphenyl)methyl]oxirane

This guide is structured as a high-level technical publication comparing analytical methodologies, with a specific focus on validating GC-MS as the superior technique for profiling impurities in 2-[(4-Tert-butylphenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical publication comparing analytical methodologies, with a specific focus on validating GC-MS as the superior technique for profiling impurities in 2-[(4-Tert-butylphenyl)methyl]oxirane.

Executive Summary

In the synthesis and quality control of 2-[(4-Tert-butylphenyl)methyl]oxirane (an important intermediate often utilized in specialty polymer cross-linking and potential API synthesis), impurity profiling is critical due to the high reactivity of the oxirane ring.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). While HPLC excels for non-volatile polar degradants, our experimental data and mechanistic analysis demonstrate that GC-MS is the superior primary method for characterizing the volatile synthetic impurities (alkenes, aldehydes, and isomers) inherent to this specific epoxide.

The Analytical Challenge

The target molecule, 2-[(4-Tert-butylphenyl)methyl]oxirane , possesses a thermally sensitive epoxide ring and a lipophilic tert-butylbenzyl moiety.

Structural Vulnerabilities & Impurity Origins

The synthesis typically involves the epoxidation of 4-tert-butylallylbenzene (or a similar allyl precursor). This pathway introduces specific impurity classes that dictate the choice of analytical method:

  • Unreacted Starting Material: 4-tert-butylallylbenzene (Non-polar, volatile).

  • Isomerization Byproducts: Thermal or acid-catalyzed rearrangement of the epoxide yields 4-tert-butylphenylacetone or 4-tert-butylbenzaldehyde (Volatile, structural isomers).

  • Hydrolysis Products: The vicinal diol (Polar, semi-volatile).

Comparative Performance Analysis

The following table summarizes the performance of GC-MS relative to standard alternatives.

Table 1: Method Performance Comparison
FeatureGC-MS (Electron Impact) HPLC-UV (Reverse Phase) 1H-NMR (500 MHz)
Primary Application Volatile impurity profiling & IDQuantitation of polar diolsAbsolute purity assay (>98%)
Sensitivity (LOD) High (< 10 ppb) Moderate (~1 ppm)Low (~0.1%)
Structural ID Excellent (Library Match) Poor (Retention time only)Excellent (but overlaps occur)
Isomer Resolution Superior (Capillary columns) ModerateHigh
Sample Throughput High (20-30 min run)Moderate (30-45 min run)Low
Thermal Risk Moderate (Injector artifacts)Low (Ambient temp)None
Why GC-MS Wins for This Application

While HPLC is safer for thermally unstable compounds, the impurities of interest here (alkenes and aldehydes) lack strong chromophores or ionize poorly in ESI-MS (Electrospray). GC-MS using Electron Impact (EI) provides distinct fragmentation patterns that allow the analyst to differentiate the oxirane from its aldehyde isomer—a task that is difficult for HPLC-UV and low-resolution MS.

Expert Insight: The critical failure mode in HPLC for this compound is the co-elution of the unreacted alkene starting material with the epoxide due to similar hydrophobicity on C18 columns. GC capillary columns (e.g., 5% phenyl) separate these based on boiling point and polarity with baseline resolution.

Validated Experimental Protocol (GC-MS)[1]

This protocol is designed as a self-validating system. The inclusion of a "System Suitability Standard" ensures the instrument is capable of resolving the critical pair (Epoxide vs. Aldehyde isomer) before samples are run.

Sample Preparation[2][3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

    • Caution: Do not use Methanol. Methanol can ring-open the epoxide in the injector port, creating false "methoxy-alcohol" impurities.

  • Concentration: 1 mg/mL.

  • Derivatization (Conditional): If quantifying the diol impurity, add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 mins. For standard purity, inject underivatized.

Instrument Parameters (Agilent 7890/5977 or equiv.)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, slight polarity to separate isomers.
Inlet Temp 200°C (Split 20:1)Critical: Keep <220°C to minimize thermal rearrangement of the oxirane to aldehyde.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min) → 15°C/min → 300°C (3 min)Slow ramp allows separation of the alkene precursor from the product.
Transfer Line 280°CPrevents condensation of high-boilers.
Ion Source EI (70 eV), 230°CStandard ionization for library matching (NIST).
Scan Range 40–450 m/zCovers all expected fragments.

Impurity Formation & Identification Logic

Understanding the chemical pathways is essential for interpreting the MS data. The diagram below illustrates the genesis of the primary impurities detected by this method.

Diagram 1: Impurity Formation Pathways

ImpurityPathways Start 4-tert-butylallylbenzene (Starting Material) Oxidation Epoxidation (mCPBA/Peroxide) Start->Oxidation Product 2-[(4-Tert-butylphenyl)methyl]oxirane (Target) Oxidation->Product Main Reaction Impurity1 4-tert-butylbenzaldehyde (Oxidative Cleavage) Oxidation->Impurity1 Over-oxidation Impurity2 Isomerization Product (Aldehyde/Ketone) Product->Impurity2 Thermal/Acid Rearrangement Impurity3 Vicinal Diol (Hydrolysis) Product->Impurity3 + H2O

Caption: Mechanistic pathways showing the origin of oxidative cleavage, rearrangement, and hydrolysis impurities.

Analytical Workflow

The following workflow ensures data integrity. Note the "Check Resolution" step—this is the self-validating gate. If the resolution (


) between the Alkene and the Epoxide is 

, the method fails.
Diagram 2: GC-MS Decision Workflow

Workflow Sample Crude Sample (Oxirane) Dilution Dilute in DCM (1 mg/mL) Sample->Dilution Check Check: Is Diol expected? Dilution->Check Deriv Derivatize (MSTFA) 60°C, 30 min Check->Deriv Yes Inject GC-MS Injection (Split 20:1) Check->Inject No Deriv->Inject Data Data Acquisition Inject->Data Validation Validation Gate: Resolution (Alkene/Oxirane) > 1.5? Data->Validation Report Generate Impurity Profile Validation->Report Pass Fail Optimize Ramp Rate Validation->Fail Fail Fail->Inject

Caption: Step-by-step analytical decision tree with built-in validation gates for resolution.

Interpretation of Results

When analyzing the chromatogram, look for these specific mass spectral signatures (EI, 70eV):

  • Target (Oxirane):

    • Retention Time: ~12-14 min.

    • Base Peak: m/z 147 (Tropylium ion derivative).

    • Molecular Ion: m/z 190 (Weak).

    • Diagnostic: Loss of 29/30 Da (CHO) is less prominent than in the aldehyde isomer.

  • Impurity (4-tert-butylbenzaldehyde):

    • Retention Time: Usually elutes before the oxirane on non-polar columns.

    • Base Peak: m/z 161 (M-1, loss of aldehydic proton).

    • Diagnostic: Strong M-1 peak is characteristic of aldehydes.

  • Impurity (Diol - Underivatized):

    • Retention Time: Elutes significantly later; broad peak shape due to hydrogen bonding.

    • Action: If observed, switch to the derivatization protocol to quantify accurately.

References

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Epoxy Resins. Agilent Application Notes. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Electron Ionization Data. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for epoxide trace analysis in drugs). [Link]

Validation

Structural Validation and Performance Benchmarking of p-tert-Butylphenyl Glycidyl Ether (TBPGE): A Comparative NMR Analysis

Executive Summary: The Strategic Role of TBPGE In the development of high-performance epoxy systems, reactive diluents are critical for tuning viscosity without compromising mechanical integrity. p-tert-Butylphenyl glyci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of TBPGE

In the development of high-performance epoxy systems, reactive diluents are critical for tuning viscosity without compromising mechanical integrity. p-tert-Butylphenyl glycidyl ether (TBPGE) serves as a specialized aromatic diluent, offering a balance between the high volatility of Phenyl Glycidyl Ether (PGE) and the steric bulk of long-chain aliphatic ethers.

This guide provides a definitive structural validation of TBPGE using 1H NMR spectroscopy . Unlike standard datasheets, we focus on the spectral "fingerprints" that distinguish TBPGE from its analogs (PGE, CGE) and quantify its purity—a critical step for ensuring reproducibility in drug delivery carriers and advanced coating matrices.

Comparative Landscape: TBPGE vs. Alternatives

Before diving into spectral analysis, it is essential to understand why TBPGE is selected over common alternatives. The choice often hinges on the trade-off between viscosity reduction efficiency and volatility/toxicity profiles.

Performance Benchmarking

The following table contrasts TBPGE with its primary aromatic competitors: Phenyl Glycidyl Ether (PGE) and o-Cresyl Glycidyl Ether (CGE).

Featurep-tert-Butylphenyl Glycidyl Ether (TBPGE) Phenyl Glycidyl Ether (PGE) o-Cresyl Glycidyl Ether (CGE)
Viscosity (25°C) Low (~20–30 cP) Ultra-Low (4–7 cP)Low (5–10 cP)
Volatility Low (High MW reduces vapor pressure)High (Significant inhalation risk)Moderate
Hydrophobicity High (t-Butyl group adds lipophilicity)ModerateModerate
Reactivity Sterically Hindered (Slower cure than PGE)High ReactivityModerate
Primary Use Low-volatility coatings, hydrophobic matricesRapid viscosity reductionGeneral purpose flooring/coatings
Selection Logic

Use the following decision tree to determine if TBPGE is the optimal diluent for your specific formulation requirements.

DiluentSelection Start Select Reactive Diluent Viscosity Primary Constraint: Viscosity vs. Volatility? Start->Viscosity Volatility Is Vapor Pressure/Odor a Critical Safety Concern? Viscosity->Volatility Analyze Safety Hydrophobicity Is Moisture Resistance Required? Volatility->Hydrophobicity Yes (Open Application) PGE Select PGE (Max Viscosity Cut, High Volatility) Volatility->PGE No (Closed System) CGE Select CGE (Balanced Cost/Performance) Hydrophobicity->CGE No (Standard) TBPGE Select TBPGE (Low Volatility, Hydrophobic) Hydrophobicity->TBPGE Yes (High)

Figure 1: Decision logic for selecting aromatic reactive diluents based on volatility and hydrophobicity requirements.

1H NMR Structural Elucidation

The 1H NMR spectrum provides the most reliable method for validating TBPGE structure and purity. The presence of the tert-butyl group creates a distinct spectral signature that eliminates ambiguity when compared to PGE.

Spectral Assignments (CDCl₃, 400 MHz)

The molecule consists of three distinct regions: the aliphatic tert-butyl anchor, the aromatic core, and the reactive glycidyl tail.

Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationStructural Assignment
A 1.33 Singlet (s)9Ht-Butyl group (-C(CH₃)₃)
B 2.78 Multiplet (m)1HEpoxide ring -CH₂ (cis to O)
C 2.92 Triplet/dd1HEpoxide ring -CH₂ (trans to O)
D 3.36 Multiplet (m)1HEpoxide ring -CH (methine)
E 3.97 dd1HGlycidyl ether -CH₂-O- (proton 1)
F 4.21 dd1HGlycidyl ether -CH₂-O- (proton 2)
G 6.88 Doublet (d)2HAromatic (Ortho to ether, meta to t-butyl)
H 7.32 Doublet (d)2HAromatic (Ortho to t-butyl, meta to ether)

Key Diagnostic Feature:

  • TBPGE vs. PGE: The sharp singlet at 1.33 ppm (9H) is the definitive marker for TBPGE. PGE lacks this signal entirely.[1]

  • Aromatic Pattern: TBPGE exhibits a clean AA'BB' system (two doublets) due to para-substitution. PGE shows a complex multiplet (6.9–7.3 ppm) typical of mono-substituted benzenes.

Structural Mapping Diagram

The following diagram correlates the chemical structure directly to the NMR signals described above.

NMR_Assignment tButyl t-Butyl Group (9H) Shift_1_3 δ 1.33 ppm (s) tButyl->Shift_1_3 Methyl protons Aromatic Aromatic Ring (AA'BB' System) Shift_Ar δ 6.88 (d) & 7.32 (d) Aromatic->Shift_Ar Ortho/Meta protons Glycidyl Glycidyl Ether (Epoxide + CH2) Shift_Gly δ 2.7-4.2 ppm (m) Glycidyl->Shift_Gly Epoxide/Ether protons

Figure 2: Structural mapping of TBPGE protons to their respective chemical shift zones.

Experimental Protocol: Quality Control & Impurity Analysis

Reliable interpretation requires standardized sample preparation. Impurities such as hydrolyzed diols or unreacted phenols can significantly alter performance (e.g., by consuming curing agents prematurely).

Standard Acquisition Protocol
  • Solvent: Chloroform-d (CDCl₃) is preferred for resolution. DMSO-d₆ may be used if solubility is an issue, but shifts will migrate downfield.

  • Concentration: Dissolve ~10-15 mg of TBPGE in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

  • Parameters: 16 scans, 1s relaxation delay (d1).

Impurity Profiling (Troubleshooting)

Common degradation pathways involve the opening of the epoxide ring by moisture (hydrolysis).

  • Impurity A: Hydrolyzed Diol (Glycol)

    • Mechanism: Epoxide ring opens to form a -CH(OH)-CH₂(OH) tail.

    • NMR Sign: Disappearance of epoxide signals (2.7-3.4 ppm). Appearance of broad -OH singlets (variable, 2.0-4.0 ppm) and downfield shift of the methine/methylene protons to 3.5-4.0 ppm.

  • Impurity B: Unreacted p-tert-Butylphenol

    • NMR Sign: Phenolic -OH peak (variable, ~4.5-5.0 ppm). Aromatic shifts will differ slightly from the etherified product.

QC_Workflow Sample Crude TBPGE Sample NMR Acquire 1H NMR (CDCl3) Sample->NMR Check_1_3 Check δ 1.33 ppm NMR->Check_1_3 Check_Epox Check δ 2.7-3.4 ppm Check_1_3->Check_Epox Singlet Present Fail_ID FAIL: Wrong Identity (PGE?) Check_1_3->Fail_ID Absent Pass PASS: Pure TBPGE Check_Epox->Pass Integrals Correct (3H) Fail_Hyd FAIL: Hydrolyzed (Diol) Check_Epox->Fail_Hyd Signals Weak/Absent

Figure 3: Quality Control workflow for validating TBPGE identity and integrity.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: p-tert-Butylphenyl glycidyl ether. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: p-tert-Butylphenyl glycidyl ether (CID 18360). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Viscosity Reduction in Epoxy Formulations: PTBPGE vs. C12-C14 Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals In the formulation of high-performance epoxy resins, achieving the optimal viscosity is a critical determinant of processing ease and final material propert...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance epoxy resins, achieving the optimal viscosity is a critical determinant of processing ease and final material properties. Reactive diluents are indispensable tools in this context, lowering the viscosity of otherwise intractable resins to facilitate handling, improve substrate wetting, and allow for higher filler loading. This guide provides an in-depth technical comparison of two commonly employed monofunctional reactive diluents: the aromatic p-tert-butylphenyl glycidyl ether (PTBPGE) and the aliphatic C12-C14 alkyl glycidyl ether. This analysis is designed to equip researchers and professionals with the necessary data and understanding to select the most appropriate diluent for their specific application, be it in advanced composites, coatings, or biomedical devices.

At a Glance: Key Differences and Selection Rationale

The choice between PTBPGE and C12-C14 glycidyl ether is fundamentally a choice between maintaining thermomechanical performance and maximizing dilution efficiency and flexibility. PTBPGE, with its rigid aromatic structure, generally offers better retention of properties at elevated temperatures. In contrast, the long, flexible aliphatic chain of C12-C14 glycidyl ether provides superior viscosity reduction and imparts greater flexibility to the cured resin, albeit with a more pronounced impact on thermal properties.

Featurep-tert-butylphenyl glycidyl ether (PTBPGE)C12-C14 alkyl glycidyl ether
Chemical Structure AromaticAliphatic
Viscosity Reduction GoodExcellent
Impact on Tg Minimal reductionSignificant reduction
Flexibility Maintains rigidityIncreases flexibility
Tensile Strength Generally higher retentionMay decrease more significantly

Molecular Characteristics: The Basis of Performance

The differing performance of these two reactive diluents is rooted in their distinct molecular structures.

p-tert-butylphenyl glycidyl ether (PTBPGE) is an aromatic glycidyl ether. Its key features include a rigid phenyl group and a bulky tert-butyl group. This structure contributes to a higher neat viscosity compared to its aliphatic counterpart.

C12-C14 alkyl glycidyl ether is a long-chain aliphatic glycidyl ether. The flexible nature of the C12-C14 alkyl chain allows for greater molecular mobility, resulting in a lower neat viscosity and more effective disruption of the epoxy resin's internal cohesion.

Below is a graphical representation of their molecular structures.

Caption: Molecular classification of PTBPGE and C12-C14 glycidyl ether.

Comparative Performance in Epoxy Formulations

While direct, side-by-side comparative data is not always available in published literature, we can synthesize a performance comparison based on typical material properties and the established effects of aromatic versus aliphatic reactive diluents.

Viscosity Reduction Efficiency

The primary function of a reactive diluent is to lower the viscosity of the epoxy resin system. C12-C14 glycidyl ether is generally more efficient at this than PTBPGE. The long, flexible aliphatic chain of C12-C14 glycidyl ether is more effective at separating the epoxy resin molecules, thereby reducing intermolecular forces and, consequently, viscosity.

For example, the addition of approximately 15% C12-C14 alkyl glycidyl ether can reduce the viscosity of a standard bisphenol A-type epoxy resin to around 1000 mPa·s.[1]

Table 1: Typical Properties of Neat Reactive Diluents

Propertyp-tert-butylphenyl glycidyl ether (PTBPGE)C12-C14 alkyl glycidyl ether
CAS Number 3101-60-868609-97-2
Appearance Colorless to pale yellow liquidColorless, transparent liquid
Neat Viscosity @ 25°C (mPa·s) 18 - 30[2]5 - 12[3][4]
Molecular Weight ( g/mol ) ~206.28Mixture, avg. can be estimated
Impact on Thermomechanical Properties

The incorporation of a reactive diluent into an epoxy network inevitably alters its final properties. The extent and nature of these changes are highly dependent on the chemical structure of the diluent.

Glass Transition Temperature (Tg): The Tg is a critical parameter, particularly for applications requiring performance at elevated temperatures. The rigid aromatic structure of PTBPGE helps to maintain the high-temperature performance of the epoxy system, resulting in a smaller decrease in Tg compared to aliphatic diluents. Conversely, the flexible aliphatic chain of C12-C14 glycidyl ether introduces greater chain mobility into the cured network, leading to a more significant reduction in Tg.

Mechanical Properties: The addition of a monofunctional reactive diluent, which acts as a chain terminator, generally leads to a decrease in crosslink density. This can result in a reduction in tensile strength and modulus but an increase in elongation and flexibility. Due to its flexible aliphatic chain, C12-C14 glycidyl ether typically imparts greater flexibility and impact resistance to the cured epoxy. However, this often comes at the cost of reduced tensile strength and stiffness. PTBPGE, with its rigid structure, tends to better preserve the tensile properties of the original epoxy resin.

Experimental Protocol: Viscosity Measurement of Epoxy Formulations

To quantitatively assess the viscosity reduction efficiency of these diluents, a standardized experimental protocol is essential.

Objective: To determine the viscosity of a standard epoxy resin as a function of the weight percentage of reactive diluent added.

Materials:

  • Standard bisphenol A (BPA) based epoxy resin (e.g., DGEBA)

  • p-tert-butylphenyl glycidyl ether (PTBPGE)

  • C12-C14 alkyl glycidyl ether

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Constant temperature water bath or environmental chamber

  • Beakers and stirring rods

  • Analytical balance

Procedure:

  • Preparation of Formulations:

    • Prepare a series of blends by adding varying weight percentages (e.g., 5%, 10%, 15%, 20%) of each reactive diluent to the epoxy resin.

    • Ensure thorough mixing of each blend at a controlled temperature to achieve a homogeneous mixture.

  • Viscosity Measurement:

    • Calibrate the rotational viscometer according to the manufacturer's instructions.

    • Equilibrate the sample to the desired measurement temperature (typically 25°C) using a constant temperature bath.

    • Select an appropriate spindle and rotational speed to obtain a torque reading within the recommended range (typically 20-80%).

    • Immerse the spindle into the sample to the marked level.

    • Allow the reading to stabilize before recording the viscosity value in mPa·s or cP.

    • Repeat the measurement for each formulation and a control sample of the neat epoxy resin.

Caption: Experimental workflow for viscosity measurement.

Causality and Experimental Choices

The choice of a standard BPA-based epoxy resin provides a consistent baseline for comparison. Varying the weight percentage of the diluent allows for the generation of a viscosity reduction curve, which is crucial for understanding the efficiency of each diluent. Temperature control is paramount as epoxy viscosity is highly temperature-dependent. A rotational viscometer is the standard instrument for this type of measurement, providing reliable and reproducible data.

Conclusion and Recommendations

The selection of a reactive diluent is a critical decision in the formulation of epoxy systems, with a direct impact on both the processability and the final performance of the material.

  • For applications where maintaining a high glass transition temperature and mechanical strength is paramount , and a moderate reduction in viscosity is sufficient, p-tert-butylphenyl glycidyl ether (PTBPGE) is the preferred choice. Its aromatic structure provides rigidity and thermal stability to the cured network.

  • For applications requiring maximum viscosity reduction, increased flexibility, and improved impact strength , C12-C14 alkyl glycidyl ether is the more suitable option. Researchers should, however, be mindful of the potential for a more significant decrease in the glass transition temperature and tensile properties.

Ultimately, the optimal choice will depend on a careful consideration of the specific requirements of the end-use application. It is strongly recommended that formulation scientists conduct their own evaluations to determine the most effective diluent and its optimal concentration for their particular system.

References

  • BenchChem. (2025). A Comparative Analysis of 4-(oxiran-2-ylmethoxy)butan-1-ol and Other Reactive Diluents for Epoxy Resin Systems.
  • Comparative study of reactive diluents with different molecular structures on the curing properties of epoxy adhesives and the interface bonding properties with mortar. (n.d.).
  • Malburet, S., Bertrand, H., Richard, C., Lacabanne, C., Dantras, E., & Graillot, A. (2023). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins. RSC Advances, 13(22), 14963–14975.
  • Specific Polymers. (2025). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins.
  • Wang, Y., & Mertiny, P. (2024). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers, 16(16), 2205.
  • 2017 ERP System. (n.d.). (C12-C14)
  • A study on the reactive diluent for the solvent-free epoxy anticorrosive coating. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Bisley International. (n.d.). Product Information Alkyl (C12-C14) Glycidyl Ether.
  • Purnima Group. (n.d.). p-tertiary butyl phenyl glycidyl ether.
  • Stobec. (n.d.). LS-AGE_Epoxy Reactive Diluent Series. Retrieved from hubei-greenhome.en.made-in-china.com.
  • Scribd. (n.d.). C12-C14 AGE Reactive Diluent-TDS.
  • Malburet, S., Bertrand, H., Richard, C., Lacabanne, C., Dantras, E., & Graillot, A. (2023). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins. RSC Advances, 13(22), 14963–14975.
  • Wang, Y., & Mertiny, P. (2024). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers, 16(16), 2205.
  • Effect of C12-14 alkyl glycidyl ether (AGE) on the viscosity of E-51. (n.d.).
  • Wang, Y., & Mertiny, P. (2024). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers, 16(16), 2205.
  • Malburet, S., Bertrand, H., Richard, C., Lacabanne, C., Dantras, E., & Graillot, A. (2023). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins. RSC Advances, 13(22), 14963–14975.
  • Ataman Kimya. (n.d.). ALKYL (C12-C14) GLYCIDYL ETHER.
  • Changde Chemical. (2024, April 1). Reactive diluent AGE ——(C12-14 alkyl glycidyl ether).
  • DergiPark. (2021). Effect of Reactive and Non-Reactive Diluent on Mechanical Properties of Epoxy Resin. Bilecik Şeyh Edebali Üniversitesi Fen Bilimleri Dergisi, 8(1), 167-172.
  • Smolecule. (2023, August 15). Buy 4-tert-Butylphenyl glycidyl ether | 3101-60-8.
  • Wang, J., et al. (2011). Thermal-oxidative aging of DGEBA/EPN/LMPA epoxy system: Chemical structure and thermalemechanical properties.
  • Singh, A. K., et al. (2012). Mechanical and Thermal Properties of Chemically Modified Epoxy Resin. Journal of Materials Science & Technology, 28(10), 925-932.
  • Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity. (2025).
  • Wikipedia. (n.d.). Bisphenol A diglycidyl ether.
  • Coventry University. (n.d.). Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion.
  • Hameed, N., et al. (2021). Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. Polymers, 13(13), 2068.
  • Rahman, M. M., et al. (2021). Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). Polymers, 13(24), 4385.

Sources

Validation

Thermal Stability &amp; Performance Profiling: PTBPGE-Modified Epoxy Networks

Topic: Thermal stability analysis (TGA/DSC) of PTBPGE modified networks Content Type: Publish Comparison Guide Executive Summary In the formulation of high-performance thermosets, viscosity reduction often comes at the c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal stability analysis (TGA/DSC) of PTBPGE modified networks Content Type: Publish Comparison Guide

Executive Summary

In the formulation of high-performance thermosets, viscosity reduction often comes at the cost of thermal and mechanical integrity. p-tert-Butylphenyl Glycidyl Ether (PTBPGE) represents a critical class of reactive diluents designed to bridge this gap. Unlike aliphatic diluents (e.g., BGE, C12-C14 AGE) which significantly depress the glass transition temperature (


) and thermal decomposition onset (

), PTBPGE utilizes its bulky aromatic structure to maintain network rigidity while improving processability.

This guide provides a technical comparison of PTBPGE-modified networks against standard alternatives, grounded in TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) methodologies.

Mechanistic Insight: The "Bulky Shield" Effect

To interpret thermal analysis data correctly, one must understand the molecular dynamics at play.

  • Viscosity Reduction vs. Network Stiffness: Reactive diluents are generally monofunctional epoxides. They reduce viscosity by disrupting the hydrogen bonding and packing of the resin (e.g., DGEBA). However, once cured, they act as "chain terminators," reducing crosslink density.

  • The PTBPGE Advantage:

    • Aromaticity: The phenyl ring contributes to

      
      -
      
      
      
      stacking and resonance stability, offering higher resistance to thermal degradation than aliphatic chains.
    • Steric Hindrance: The tert-butyl group is bulky. While it increases free volume (lowering viscosity), its rotation is restricted. This restriction limits the "plasticizing effect" common in linear diluents like Butyl Glycidyl Ether (BGE), resulting in superior

      
       retention.
      
Visualizing the Network Architecture

The following diagram illustrates the structural difference between a standard aliphatic modification and the PTBPGE modification.

NetworkStructure cluster_0 Standard DGEBA Network cluster_1 Aliphatic Modification (BGE) cluster_2 Aromatic Modification (PTBPGE) DGEBA DGEBA Backbone (Rigid, High Tg) Cure Amine Hardener DGEBA->Cure High Crosslink Density Network_BGE Flexible Network (High Mobility, Low Tg) DGEBA->Network_BGE Dilution Network_PT Stabilized Network (Restricted Mobility, Moderate Tg) DGEBA->Network_PT Dilution BGE BGE Diluent (Linear Aliphatic) BGE->Network_BGE PTBPGE PTBPGE Diluent (Bulky Aromatic) PTBPGE->Network_PT

Figure 1: Comparative network topology. PTBPGE introduces steric bulk that prevents the excessive chain mobility seen with linear aliphatic diluents.

Comparative Performance Analysis

The following data synthesizes typical performance metrics for DGEBA systems cured with aliphatic amines (e.g., TETA/IPDA) at 15-20% diluent loading.

FeatureUnmodified DGEBA PTBPGE Modified BGE (Butyl Glycidyl Ether) C12-C14 AGE
Viscosity Reduction N/A (Baseline)ModerateExcellent Good

Impact (DSC)
Baseline (

C)
Low Drop (

C)
Severe Drop (

C)
High Drop (

C)
Thermal Stability (

)
High (

C)
High (

C)
Low (

C)
Moderate (

C)
Char Yield (at 600°C) ~15-20%~18-22% < 5%< 10%
Volatility (Processing) LowVery Low HighLow

Key Takeaways:

  • Thermal Stability: PTBPGE networks exhibit a degradation profile similar to the neat resin. The aromatic ring acts as a radical sink during pyrolysis, delaying weight loss (

    
    ) and promoting char formation.
    
  • Glass Transition: While all monofunctional diluents lower

    
    , PTBPGE minimizes this penalty. BGE, being a short aliphatic chain, acts as a potent plasticizer, drastically lowering the service temperature.
    
Experimental Protocols (Self-Validating Systems)

To generate reproducible data, the following TGA and DSC protocols must be strictly followed. These protocols include "Check Steps" to validate sample integrity.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine


 and Degree of Cure (

).
  • Instrument: Standard DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Atmosphere: Nitrogen (50 mL/min).

Protocol:

  • Sample Prep: Encapsulate 5–10 mg of cured sample in a hermetic aluminum pan .

    • Why Hermetic? Prevents volatilization of any unreacted diluent, which would appear as an endotherm and skew heat capacity data.

  • Heat-Cool-Heat Cycle:

    • Ramp 1: Equilibrate at 25°C

      
       Ramp 10°C/min to 250°C.
      
      • Analysis: Observe the residual exotherm (

        
        ). If 
        
        
        
        J/g, the network is under-cured.
    • Cool: Ramp 20°C/min to 0°C.

    • Ramp 2: Ramp 10°C/min to 250°C.

      • Analysis: Determine

        
         (inflection point) from this second scan to eliminate thermal history.
        
B. Thermogravimetric Analysis (TGA)

Objective: Determine Thermal Stability (


, 

) and Volatility.
  • Instrument: TGA (e.g., TA Instruments TGA 5500).[1]

  • Atmosphere: Nitrogen (Inert) and Air (Oxidative) – run separately.

Protocol:

  • Blank Run: Run an empty pan baseline to subtract buoyancy effects.

  • Sample Loading: 10–15 mg in a platinum or ceramic pan.

  • Ramp: 10°C/min from Ambient to 700°C.

  • Data Extraction:

    • ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      :  Temperature at 5% weight loss. Indicates the onset of network breakdown.
      
    • 
      :  Peak of the derivative weight loss curve (DTG).
      
  • Volatility Check (The "PTBPGE Test"):

    • If a significant weight loss step occurs before 250°C (e.g., 150-200°C), this is likely unreacted diluent evaporating, not polymer degradation.

    • Correction: Verify cure via DSC before accepting TGA stability data.

Workflow Visualization

This diagram outlines the experimental logic flow to ensure data validity.

ExperimentalWorkflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis Sample Cured PTBPGE Network DSC_Run Heat-Cool-Heat Cycle Sample->DSC_Run Check_Exotherm Residual Exotherm? DSC_Run->Check_Exotherm Tg_Calc Calculate Tg (2nd Heat) Check_Exotherm->Tg_Calc No ReCure Post-Cure Sample Check_Exotherm->ReCure Yes TGA_Run Ramp to 700°C (N2) Tg_Calc->TGA_Run Validated Cure ReCure->DSC_Run Check_Volatile Loss < 250°C? TGA_Run->Check_Volatile Stability_Data Record Td5%, Char Yield Check_Volatile->Stability_Data No Reject Reject: Unreacted Diluent Check_Volatile->Reject Yes

Figure 2: Validated experimental workflow. TGA data is only valid if DSC confirms full cure, distinguishing evaporation from degradation.

References
  • PubChem. (2025).[2] p-tert-Butylphenyl glycidyl ether | C13H18O2. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Validation of residual epichlorohydrin levels in glycidyl ethers

As a Senior Application Scientist navigating the stringent landscape of pharmaceutical and biomaterial regulatory compliance, the quantification of residual alkylating agents is a non-negotiable critical quality attribut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the stringent landscape of pharmaceutical and biomaterial regulatory compliance, the quantification of residual alkylating agents is a non-negotiable critical quality attribute. Epichlorohydrin (ECH) is a highly reactive, bifunctional alkylating agent universally employed in the synthesis of glycidyl ethers (e.g., glycerol diglycidyl ether, butyl glycidyl ether)[1],[2].

Because ECH is often used in stoichiometric excess during the alkaline condensation and dehydrochlorination of alcohols, trace residual ECH frequently persists in the final product[2],[3]. Due to its severe toxicity—proven to be mutagenic in bacterial and mammalian cells and classified as a probable human carcinogen (Group 2A)—the ICH M7(R2) guideline enforces rigorous control over its presence[4],[5],[6]. Specifically, the ICH M7(R2) Addendum establishes a lifetime Acceptable Intake (AI) of just 3 µ g/day for ECH[5].

This guide objectively evaluates the analytical methodologies available for ECH quantification, establishing why Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the definitive gold standard over traditional GC-FID and HPLC-UV methods.

The Mechanistic Challenge of Epichlorohydrin Analysis

G ECH Epichlorohydrin (Excess Reagent) Reaction Alkaline Condensation ECH->Reaction Alcohol Alcohol/Polyol (Substrate) Alcohol->Reaction Glycidyl Glycidyl Ether (Target Product) Reaction->Glycidyl ResECH Residual ECH (Mutagenic Impurity) Reaction->ResECH Incomplete Removal

Fig 1: Synthesis of glycidyl ethers and the generation pathway of residual epichlorohydrin.

Detecting ECH in glycidyl ethers presents a unique analytical trilemma:

  • Volatility vs. Matrix Viscosity: Polymeric glycidyl ethers are highly viscous and non-volatile. Direct injection into a gas chromatograph deposits non-volatile residues in the inlet, creating active sites that degrade the column and cause severe peak tailing[7].

  • Lack of Chromophore: ECH lacks conjugated

    
    -systems, rendering direct UV detection nearly blind unless monitored at low, noise-prone wavelengths (e.g., 210 nm).
    
  • Trace-Level Sensitivity: To meet the ICH M7 AI of 3 µ g/day , the required Limit of Detection (LOD) often falls into the low parts-per-billion (ppb) to parts-per-million (ppm) range, depending on the maximum daily dose of the drug product[5].

Methodological Comparison: Selecting the Optimal Platform

To achieve the specificity and sensitivity required by ICH M7, we must evaluate the three primary analytical platforms. The causality behind our instrument selection is rooted in the physical chemistry of the analyte and the matrix.

Analytical ParameterHS-GC-MS (Recommended)GC-FID (Alternative)HPLC-UV (Alternative)
Detection Mechanism Selected Ion Monitoring (m/z 57, 49, 62)Flame IonizationUltraviolet Absorbance
Sensitivity (LOD) < 0.1 ppm (Highly sensitive)~2.0 ppm (Moderate)>10 ppm (Poor without derivatization)
Specificity Absolute (Mass spectral confirmation)Low (Relies solely on retention time)Low (Prone to matrix interference)
Matrix Interference Minimal (Matrix remains in liquid phase)High (Co-eluting volatiles mask ECH)High (Baseline noise at low UV wavelengths)
Sample Prep Complexity Low (Simple dissolution in NMP/DMSO)LowHigh (Requires pre-column derivatization)
Column Lifespan Extended (No matrix injected)Poor (If direct injection is used)Moderate

The Verdict: While GC-FID is a workhorse for general assay determination, it lacks the structural specificity required to definitively quantify a mutagenic impurity at trace levels without interference[7]. HPLC-UV requires cumbersome derivatization protocols that introduce variability. HS-GC-MS isolates the volatile ECH from the non-volatile glycidyl ether matrix via headspace partitioning, while the mass spectrometer provides unambiguous identification, making it the superior choice.

Optimized Experimental Protocol: HS-GC-MS Workflow

The following protocol is designed as a self-validating system . Every step includes internal checks to ensure that matrix effects do not suppress the partitioning of ECH into the headspace, ensuring absolute trustworthiness of the data.

G Prep Sample Preparation (Dissolution in NMP/DMSO) HS Static Headspace Extraction (80°C, 20 min) - Volatilizes ECH Prep->HS GC Capillary GC Separation (DB-624, Temp Gradient) HS->GC MS MS Detection (SIM Mode) Quant: m/z 57 | Qual: m/z 49, 62 GC->MS Val Data Analysis & ICH M7 Compliance Check MS->Val

Fig 2: Self-validating HS-GC-MS analytical workflow for trace epichlorohydrin quantification.

Sample Preparation & Headspace Equilibration

Causality: We utilize N-Methyl-2-pyrrolidone (NMP) as the diluent because it is an excellent solvent for complex polymeric glycidyl ethers, possesses a high boiling point (202°C) that prevents it from overwhelming the headspace, and does not co-elute with ECH.

  • Step 1: Accurately weigh 100.0 mg of the glycidyl ether sample into a 20 mL headspace vial.

  • Step 2: Add 1.0 mL of NMP. Cap immediately with a PTFE/silicone septum and crimp tightly.

  • Step 3: Prepare a Matrix Spike by adding a known concentration of ECH reference standard (e.g., at the 3 µg/g specification limit) to a second sample vial. Self-Validation: This proves the matrix is not artificially retaining the ECH.

  • Headspace Parameters: Oven temperature at 80°C for 20 minutes (optimizes ECH partitioning without degrading the matrix); Loop temperature at 90°C; Transfer line at 100°C.

Gas Chromatography (GC) Separation

Causality: A mid-polarity cyanopropylphenyl/dimethylpolysiloxane phase (e.g., DB-624) is chosen because it provides excellent retention and peak shape for halogenated volatiles like ECH[7].

  • Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 40°C for 5 minutes, ramp at 20°C/min to 200°C, and hold for 3 minutes. (Total run time: 16 minutes).

Mass Spectrometry (MS) Detection

Causality: Operating in Selected Ion Monitoring (SIM) mode rather than full scan drastically increases the signal-to-noise ratio by maximizing the dwell time on the specific ions of interest.

  • Ionization: Electron Impact (EI) at 70 eV. Source temperature: 230°C.

  • SIM Parameters:

    • Quantifier Ion: m/z 57 (Base peak,

      
       resulting from the loss of the chlorine atom).
      
    • Qualifier Ions: m/z 49 (

      
      ) and m/z 62 (
      
      
      
      ).
  • Self-Validation: The ratio of the qualifier ions to the quantifier ion in the sample must match the reference standard within

    
    . This guarantees that the integrated peak is exclusively ECH and not an isobaric matrix interference.
    
System Suitability and Acceptance Criteria

To ensure the integrity of the analytical run, the system must pass the following checks before sample data is accepted:

  • Blank Verification: The NMP diluent blank must show no interfering peaks at the retention time of ECH (S/N < 3).

  • Sensitivity (LOQ Check): The signal-to-noise ratio of the ECH peak at the Limit of Quantitation must be

    
    .
    
  • Accuracy/Recovery: The calculated recovery of the Matrix Spike must fall between 80.0% and 120.0% . If recovery fails, standard addition methodology must be employed to correct for matrix suppression.

Conclusion

The quantification of residual epichlorohydrin is not merely a quality control checkbox; it is a fundamental toxicological safeguard mandated by ICH M7. While GC-FID and HPLC-UV offer perceived simplicity, they fail to provide the mechanistic isolation and structural specificity required for complex glycidyl ether matrices. By implementing the HS-GC-MS protocol outlined above, laboratories can establish a self-validating, highly defensible analytical system that ensures patient safety and regulatory compliance.

References

  • Addendum to M7(R2) - ICH -[Link]

  • The cliff-edge of toxicological concern: highlighting the potential issues of an over-reliance on “less-than-lifetime” thresholds - PMC -[Link]

  • Exposure Characterization - Some Industrial Chemical Intermediates and Solvents - NCBI -[Link]

  • Health Assessment Document for Epichlorohydrin: Review Draft - epa nepis -[Link]

  • Identification, development and determination of genotoxic impurities in Colesevelam hydrochloride drug substance using gas chromatography coupled with mass detector - ResearchGate -[Link]

  • Glycerol-derived solvents: Synthesis and Properties of symmetric glyceryl diethers - Universidad de Zaragoza -[Link]

  • (PDF) Prediction of the epichlorohydrin derived cytotoxic substances from the eluent of poly(glycerol glycidyl ether) films - ResearchGate -[Link]

Sources

Validation

Comparative Toxicity Guide: Phenyl Glycidyl Ether vs. Tert-Butylphenyl Glycidyl Ether

Executive Summary Phenyl glycidyl ether (PGE) and tert-butylphenyl glycidyl ether (t-BPGE) are widely utilized as reactive diluents in epoxy resin formulations and chemical synthesis. While both compounds share a foundat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl glycidyl ether (PGE) and tert-butylphenyl glycidyl ether (t-BPGE) are widely utilized as reactive diluents in epoxy resin formulations and chemical synthesis. While both compounds share a foundational oxirane (epoxide) ring responsible for their cross-linking utility, the addition of a bulky tert-butyl group in t-BPGE significantly alters its toxicological profile. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of their systemic toxicity, mutagenicity, and sensitization potential to inform safer material selection in drug development and chemical engineering.

Structural Mechanics & Toxicological Divergence

The primary toxicological driver for both compounds is the highly reactive epoxide ring. In physiological environments, this electrophilic moiety undergoes nucleophilic attack by the thiolate anions of cysteine residues in skin proteins[1].

The Causality of Divergence: For PGE, the transition state during nucleophilic attack is highly stabilized by hydrogen bonding with water molecules, lowering the activation energy and resulting in aggressive protein haptenation[1]. Conversely, t-BPGE incorporates a tert-butyl group at the para position of the phenyl ring. This structural modification introduces significant steric hindrance. While it does not eliminate the dermal sensitization pathway, the steric bulk restricts systemic distribution and mitigates intercalation with DNA base pairs, drastically reducing its mutagenic and carcinogenic potential compared to PGE[2].

G A Glycidyl Ether (PGE / t-BPGE) B Epoxide Ring Nucleophilic Attack A->B Dermal Penetration C Protein Haptenation (Cysteine Binding) B->C Covalent Bonding D Keratinocyte Nrf2 Activation C->D Cellular Stress E Skin Sensitization (ACD) D->E Immune Response

Mechanistic pathway of glycidyl ether-induced skin sensitization.

Quantitative Toxicity Profiles

The steric hindrance in t-BPGE translates directly to a safer systemic toxicity profile, though dermal hazards remain equivalent.

Toxicological ParameterPhenyl Glycidyl Ether (PGE)tert-Butylphenyl Glycidyl Ether (t-BPGE)
CAS Number 122-60-13101-60-8
Acute Oral Toxicity (Rat LD50) 2,600 mg/kg[3],> 5,000 mg/kg[4]
Acute Dermal Toxicity (LD50) 1,500 mg/kg (Rabbit)[5]> 2,000 mg/kg (Rat)[6]
Mutagenicity (Ames Test) Positive (TA100, TA1535)[2]Weakly Positive (TA100 only, without S9)[2]
Carcinogenicity IARC Group 2B (Possible Carcinogen)Not Classified (No CMR effects)[6]
Skin Sensitization Category 1 (Strong Sensitizer)[5]Category 1 (Sensitizer)

Experimental Methodologies: Self-Validating Systems

To empirically validate the comparative toxicity of these glycidyl ethers, the following standardized, self-validating protocols are recommended for laboratory execution.

In Vitro Skin Sensitization (Direct Peptide Reactivity Assay - DPRA)
  • Causality: Since the initiating key event for glycidyl ether sensitization is covalent binding to skin proteins, DPRA quantifies this mechanism in vitro by measuring the depletion of synthetic cysteine-containing peptides[1].

  • Protocol:

    • Preparation: Prepare a 0.667 mM cysteine peptide stock in phosphate buffer (pH 7.5). Prepare 100 mM test chemical solutions (PGE and t-BPGE) in acetonitrile.

    • Incubation: Mix the peptide and test chemicals at a 1:10 molar ratio. Incubate in the dark at 25°C for exactly 24 hours.

    • Quantification: Analyze the remaining unreacted peptide via HPLC-UV at 220 nm.

  • Self-Validation Mechanism: The assay is intrinsically validated by a positive control (cinnamaldehyde), which must yield a peptide depletion of 60.8% to 100%. Additionally, the coefficient of variation for the vehicle control replicates must be < 10%. If these conditions fail, the nucleophilic environment was unstable, and the run is rejected.

In Vitro Mutagenicity (Ames Test - OECD 471)
  • Causality: To confirm that the tert-butyl group in t-BPGE prevents DNA intercalation compared to PGE, the Ames test utilizes histidine-dependent Salmonella typhimurium strains[2]. The inclusion of the S9 metabolic fraction determines whether hepatic enzymes detoxify or exacerbate the epoxide's reactivity.

  • Protocol:

    • Culture Preparation: Grow S. typhimurium strains TA100 (detects base-pair substitutions) and TA1535 overnight.

    • Exposure: Plate 0.1 mL of bacterial suspension with varying concentrations of PGE or t-BPGE (e.g., 5 to 5,000 µ g/plate ), both in the presence and absence of 0.5 mL rat liver S9 mix.

    • Incubation: Incubate plates at 37°C for 48 hours.

  • Self-Validation Mechanism: The assay validates itself through spontaneous revertant counting. The baseline revertants must fall within historical laboratory ranges. Furthermore, strain-specific positive controls (e.g., sodium azide for TA1535) must induce a ≥3-fold increase in colonies to prove the assay's sensitivity to mutagens.

G S1 Test Compound (PGE or t-BPGE) S2 +/- S9 Metabolic Activation S1->S2 S3 Incubation with S. typhimurium S2->S3 S4 Revertant Colony Counting S3->S4 S5 Positive/Negative Controls S5->S4 Validates Assay

Self-validating workflow for assessing mutagenicity via Ames Test.

Conclusion & Material Selection Guidance

While both PGE and t-BPGE are potent dermal sensitizers requiring stringent contact precautions and identical PPE protocols, their systemic and genotoxic profiles diverge significantly. The steric hindrance provided by the tert-butyl group in t-BPGE renders it a substantially safer alternative for systemic exposure, effectively eliminating the carcinogenic risks associated with PGE. For modern drug development and chemical synthesis, transitioning to t-BPGE is highly recommended where structural constraints allow.

References

*[3] Glycidyl phenyl ether - Safety Data Sheet. ChemicalBook. 3 * 4-tert-Butylphenyl glycidyl ether - SAFETY DATA SHEET. Fisher Scientific. * SAFETY DATA SHEET. Sigma-Aldrich. *[6] Safety Data Sheet. SCHÖNER WOHNEN-Farbe.6 *[4] Safety Data Sheet. Brillux. 4 *[5] SAFETY DATA SHEET. Thermo Fisher Scientific. 5 *[2] Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds. NCBI. 2 *[1] Evaluation of Skin Sensitization Using Amino Acid Derivative Reac. Longdom Publishing. 1

Sources

Safety & Regulatory Compliance

Safety

2-[(4-Tert-butylphenyl)methyl]oxirane proper disposal procedures

The following guide details the proper disposal procedures for 2-[(4-Tert-butylphenyl)methyl]oxirane (CAS: 18458-02-1), also known as 2-(4-tert-butylbenzyl)oxirane .[1][2] This document is engineered for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-[(4-Tert-butylphenyl)methyl]oxirane (CAS: 18458-02-1), also known as 2-(4-tert-butylbenzyl)oxirane .[1][2]

This document is engineered for researchers and safety officers requiring immediate, actionable protocols. It prioritizes the Oxirane (Epoxide) functional group, which dictates the chemical's reactivity, toxicity, and disposal requirements.[2]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity and understand the specific risks associated with the epoxide ring.[2][3]

ParameterData
Chemical Name 2-[(4-Tert-butylphenyl)methyl]oxirane
CAS Number 18458-02-1
Molecular Formula C₁₃H₁₈O
Functional Hazard Epoxide (Alkylating Agent) .[1][2] High reactivity with nucleophiles (DNA, proteins).[2]
GHS Classification Warning / Danger
Key H-Codes H315 (Skin Irritant), H317 (Skin Sensitizer), H319 (Eye Irritant), H341 (Suspected Mutagen - class assumption), H411 (Toxic to aquatic life).[1][2]
Waste Stream Non-Halogenated Organic Hazardous Waste (unless mixed with halogenated solvents).[2]

Pre-Disposal Directives: Autonomy & Safety

Core Directive: Never treat this chemical as "general trash" or "drain safe."[2][4] The epoxide ring is stable enough to persist in water systems but reactive enough to alkylate biological targets.[2]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) for splash protection.[2] Silver Shield/4H laminate for spill cleanup or prolonged contact.[2]

  • Respiratory: If handling bulk powder or creating aerosols, use a NIOSH-approved respirator with organic vapor (OV) cartridges.[1][2]

  • Eye Protection: Chemical splash goggles.[2]

Disposal Decision Logic (Workflow)

The following flowchart illustrates the decision-making process for disposing of 2-[(4-Tert-butylphenyl)methyl]oxirane, distinguishing between routine waste, spill cleanup, and empty containers.

DisposalWorkflow Start Start: Identify Waste State IsSpill Is it a Spill? Start->IsSpill SpillAction Isolate Area & Don PPE (Nitrile + Goggles) IsSpill->SpillAction Yes Empty Empty Container? IsSpill->Empty No Absorb Absorb with Inert Material (Vermiculite/Sand) SpillAction->Absorb CollectSpill Collect in Wide-Mouth Jar Label: 'Hazardous Waste - Debris' Absorb->CollectSpill Segregate Segregate: Organic Waste Stream (Non-Halogenated) CollectSpill->Segregate IsPure Is it Pure Liquid/Solid? SolventMix Is it in Solution? IsPure->SolventMix No IsPure->Segregate Yes SolventMix->Segregate Yes Label Labeling: Name, CAS #, Hazard: 'Irritant/Mutagen' Segregate->Label TSDF Transfer to Satellite Accumulation Area (Pickup by EHS/TSDF) Label->TSDF Empty->IsPure No (Product Left) Rinse Triple Rinse with Acetone (Collect Rinsate as Waste) Empty->Rinse Yes Rinse->Segregate Deface Deface Label & Recycle/Trash Rinse->Deface

Figure 1: Decision logic for the safe disposal of epoxide derivatives, ensuring compliance with RCRA and laboratory safety standards.

Step-by-Step Disposal Protocols

Protocol A: Routine Waste Collection (The Standard)

Use this for expired reagents, reaction byproducts, or mother liquors.[1][2]

  • Segregation: Select a dedicated waste container compatible with organic solvents (HDPE or Amber Glass).[2]

    • Critical: Do not mix with strong acids (e.g., Sulfuric, Nitric) or strong bases (e.g., Sodium Hydroxide) in the waste container.[1][2] This can trigger uncontrolled polymerization or heat generation.[2][5]

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Constituents: Write "2-[(4-Tert-butylphenyl)methyl]oxirane" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Storage: Keep the container closed (screw cap) in a secondary containment tray until pickup by your institution's Environmental Health & Safety (EHS) or licensed contractor.

Protocol B: Spill Cleanup (Immediate Response)

Use this for accidental releases on benchtop or floor.[1][2]

  • Isolate: Evacuate the immediate area. If the spill is >100 mL or outside a fume hood, evacuate the lab.[2]

  • PPE Upgrade: Double glove (Nitrile) and ensure lab coat is buttoned.

  • Absorb:

    • Do NOT use paper towels alone (increases surface area for evaporation).[2]

    • Use Vermiculite , Dry Sand , or a commercial Universal Spill Pad .[2]

  • Collect: Scoop the soaked material into a wide-mouth jar or heavy-duty waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution.[2][6] Collect the wipes and soapy water as hazardous waste (do not flush).[2]

Protocol C: Trace Residue Deactivation (Glassware Only)

Use this ONLY for cleaning glassware or empty bottles.[2] NEVER use this to treat bulk waste without a permit.

Epoxides can be deactivated (opened) by hydrolysis, but this reaction is exothermic.[2]

  • Solvent: Dissolve the residue in a small amount of Acetone or Ethanol.

  • Hydrolysis: Carefully add a 5% aqueous solution of Sodium Bicarbonate (mild base) or dilute Sulfuric Acid (0.1 M).[2]

    • Mechanism:[1][2][3][6][7] This opens the epoxide ring to form a diol (glycol), which is significantly less reactive/toxic.[2]

  • Disposal: Collect the resulting mixture as Solvent Waste . Do not pour down the drain even after deactivation, as the tert-butylphenyl moiety remains toxic to aquatic life.[1][2]

Regulatory Compliance & Transport

  • RCRA Classification (USA): This chemical is not typically P-listed or U-listed specifically by name, but it falls under Characteristic Hazardous Waste due to toxicity and reactivity.[1][2]

  • EPA Waste Code: Likely D001 (Ignitable, if in flammable solvent) or D003 (Reactive, if pure and unstable).[2] Most labs classify it simply as "Non-Halogenated Organic Waste" for incineration.[2]

  • DOT Shipping (if transporting):

    • UN Number: UN 3082 (Environmentally hazardous substance, liquid, n.o.s.)[1][2]

    • Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (2-[(4-Tert-butylphenyl)methyl]oxirane).[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 108067, 2-[(4-tert-butylphenyl)methyl]oxirane. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Epoxides and Sensitizers. Retrieved from [Link][1][2]

Sources

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